4-Tert-butylcyclohexanone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-tert-butylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFKEYKJGVSEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044394 | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-53-3 | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M45G11K23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-tert-butylcyclohexanone structural formula
An In-depth Technical Guide to 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound (CAS No. 98-53-3), a versatile cyclic ketone. It details the compound's chemical and physical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on its role in organic synthesis and as a precursor for biologically active molecules.
Compound Identification and Properties
This compound is a cyclic ketone characterized by a cyclohexanone (B45756) ring substituted with a bulky tert-butyl group at the 4-position.[1] This substitution locks the cyclohexane (B81311) ring in a specific conformation, making it a valuable model compound in stereochemical studies. At room temperature, it exists as a white to almost white crystalline powder with a distinct camphoraceous odor.[1]
Structural and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O[1][2] |
| Molecular Weight | 154.25 g/mol [3][4][5] |
| CAS Number | 98-53-3[1][5] |
| Appearance | White to almost white crystalline powder[1] |
| Melting Point | 47-50 °C[1][5][6] |
| Boiling Point | 113-116 °C at 20 mmHg[1][5][6] |
| Density | 0.893 g/cm³ (approx.)[6] |
| Solubility | Soluble in alcohol and oils; almost insoluble in water.[1] |
| Flash Point | 96 °C (204.8 °F) - closed cup[5] |
Synthesis of this compound
The most common and commercially viable synthesis route begins with the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) to produce 4-tert-butylphenol. This intermediate is then hydrogenated to yield 4-tert-butylcyclohexanol (B146172), which is subsequently oxidized to the final ketone product.[7]
Caption: General synthesis pathway for this compound.
Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol
This protocol details a common laboratory-scale synthesis of this compound via the oxidation of 4-tert-butylcyclohexanol using N-chlorosuccinimide (NCS) and dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
4-tert-butylcyclohexanol (mixture of cis and trans isomers)
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
1% aqueous Hydrochloric Acid
-
Anhydrous Magnesium Sulfate
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet is charged with N-Chlorosuccinimide (8.0 g, 0.060 mol) and toluene (200 mL).
-
The mixture is cooled to 0°C, and dimethyl sulfoxide (6.0 mL, 0.10 mol) is added.
-
The resulting mixture is further cooled to -25°C using a suitable cooling bath (e.g., tetrachloromethane/dry ice).[3]
-
A solution of 4-tert-butylcyclohexanol (6.24 g, 0.04 mol) in toluene (40 mL) is added dropwise over 5 minutes.[3]
-
The reaction is stirred at -25°C for 2 hours.
-
A solution of triethylamine (6.0 g, 0.06 mol) in toluene (10 mL) is added dropwise over 3 minutes.[3]
-
The cooling bath is removed. After 5 minutes, diethyl ether (400 mL) is added to the flask.[3]
-
The organic phase is washed sequentially with 1% aq. hydrochloric acid (100 mL) and then with water (2 x 100 mL).[3]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvents are removed under reduced pressure.
-
The crude product can be purified by distillation or recrystallization from petroleum ether to yield pure this compound.[3]
Caption: Experimental workflow for the oxidation of 4-tert-butylcyclohexanol.
Chemical Reactions and Applications
This compound serves as a key intermediate in various chemical transformations and has found applications in several industries.
Applications in Fragrance and Cosmetics: Due to its powerful and dry camphor-like odor with woody undertones, this compound is used as a perfuming agent, particularly in soaps and detergents.[1]
Precursor for Biologically Active Compounds: The compound is a valuable starting material in drug development and agrochemical research. For example, it has been used to synthesize bromolactone derivatives that exhibit antibacterial activity against strains like E. coli, S. aureus, and B. subtilis.[8][9] These syntheses demonstrate the utility of leveraging the ketone functional group for further molecular elaboration.[8]
Stereoselective Reductions: The reduction of this compound is a classic reaction in stereochemistry to produce cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. For instance, reduction using iridium-based catalysts can yield the cis-isomer with high selectivity.[10]
Spectroscopic Characterization
The identity and purity of this compound are routinely confirmed using standard spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C{¹H} NMR spectrum in CDCl₃ shows characteristic peaks at δ: 211.6 (C=O), 46.6, 41.0, 32.2, and 27.4 ppm.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1715-1725 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry confirms the molecular weight of 154.25 g/mol .[12]
References
- 1. This compound | 98-53-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-tert-ブチルシクロヘキサノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 98-53-3 [m.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. C-13 NMR Spectrum [acadiau.ca]
- 12. 4-t-Butylcyclohexanone diethyl ketal [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-tert-Butylcyclohexanone (CAS 98-53-3)
Introduction
This compound, with the CAS number 98-53-3, is a cyclic ketone that serves as a vital building block and research compound in organic chemistry.[1][2] Its rigid cyclohexanone (B45756) ring, conformationally locked by a bulky tert-butyl group, makes it an ideal model for stereochemical studies.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions, applications, and safety information.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature with a characteristic woody, camphor-like odor.[4][5][6] It is largely insoluble in water but shows good solubility in organic solvents like alcohols, chloroform, and oils.[5][7]
| Property | Value | Source(s) |
| CAS Number | 98-53-3 | [1][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₁₀H₁₈O | [1][6][7][8][9][10][11] |
| Molecular Weight | 154.25 g/mol | [7][8][9][10][11] |
| Melting Point | 47-51 °C | [4][5][9][12] |
| Boiling Point | 113-116 °C at 20 mmHg (26.7 hPa) | [5][9][12][13] |
| Density | 0.94 g/cm³ at 20 °C | [14][15] |
| Flash Point | 89-96 °C | [9][14][12][13] |
| Vapor Pressure | 7.91 Pa at 20 °C; 13.52 Pa at 25 °C | [14][15] |
| Water Solubility | 0.59 g/L at 20 °C | [15] |
| logP (o/w) | 2.6 - 2.91 (estimated) | [14][13][15] |
| Appearance | White to almost white crystalline powder/solid | [5][6][14][16] |
Spectroscopic Data
The structural features of this compound are well-characterized by various spectroscopic techniques.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | 0.84 | s (9H, -C(CH₃)₃) | [17] |
| 1.39 | m (3H) | [17] | |
| 2.01 | m (2H) | [17] | |
| 2.23 | m (2H) | [17] | |
| 2.28 | m (2H) | [17] | |
| ¹³C NMR (75 MHz, CDCl₃) | 27.4 | (tert-butyl CH₃) | [18] |
| 32.2 | (tert-butyl C) | [18] | |
| 41.0 | (cyclohexane CH₂) | [18] | |
| 46.6 | (cyclohexane CH) | [18] | |
| 211.6 | (C=O) | [18] |
Infrared (IR) Spectroscopy
The IR spectrum prominently features a strong absorption band characteristic of the carbonyl (C=O) stretching vibration in a ketone, typically found in the mid-1700s cm⁻¹. Other significant peaks correspond to C-H stretching and bending vibrations.[19]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of the tert-butyl group.[10][20][21]
Synthesis and Experimental Protocols
This compound is commonly synthesized from 4-tert-butylphenol (B1678320).
Synthesis Pathway
A typical synthesis involves a two-step process:
-
Hydrogenation: 4-tert-butylphenol is hydrogenated to produce 4-tert-butylcyclohexanol (B146172).[22]
-
Oxidation: The resulting secondary alcohol is then oxidized to yield the target ketone, this compound.[22]
Experimental Protocol: Oxidation of 4-tert-Butylcyclohexanol
This protocol is a generalized example based on common laboratory procedures for oxidizing secondary alcohols.
-
Dissolution: Dissolve 4-tert-butylcyclohexanol (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or toluene.[8]
-
Reagent Preparation: In a separate flask, prepare a solution of an oxidizing agent. A common choice is trichloroisocyanuric acid (TCICA) in the same solvent.[8] Alternatively, other oxidants like N-Chlorosuccinimide (NCS) with dimethyl sulfoxide (B87167) (DMSO) can be used.[8]
-
Reaction: Cool the alcohol solution in an ice bath. Add the oxidizing agent solution dropwise to the stirring alcohol solution. A catalyst, such as pyridine, may be added to the alcohol mixture beforehand.[8]
-
Monitoring: Monitor the reaction for completion using a technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, filter the mixture. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), a basic solution (e.g., 5% NaHCO₃), and brine (saturated NaCl).[8]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]
-
Purification: The crude this compound can be further purified by recrystallization from a solvent like petroleum ether.[8]
Chemical Reactions
The chemistry of this compound is dominated by its ketone functional group.
Stereoselective Reduction
The reduction of the carbonyl group is a well-studied reaction that produces cis- and trans-4-tert-butylcyclohexanol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions.[3]
-
Mechanism: The reaction proceeds via nucleophilic attack of a hydride reagent (e.g., from Sodium Borohydride (B1222165), NaBH₄) on the electrophilic carbonyl carbon.[19] The bulky tert-butyl group locks the ring, forcing attack from either the axial or equatorial face, leading to different stereoisomers.[3] Attack from the less sterically hindered equatorial direction is generally favored, leading to the axial alcohol (cis-isomer), but steric and electronic factors can influence the product ratio.[3]
Experimental Protocol: Reduction with Sodium Borohydride
-
Setup: Place this compound and a magnetic stir bar into a conical vial.[19]
-
Solvent Addition: Add ethanol (B145695) to dissolve the ketone.
-
Reagent Addition: Prepare a solution of sodium borohydride (NaBH₄) in dry ethanol. Using a syringe, slowly inject the NaBH₄ solution into the stirring ketone solution at room temperature.[19] The vial should be loosely capped to allow for the escape of hydrogen gas that may evolve.[19]
-
Reaction Time: Allow the reaction to stir for approximately 30 minutes.[19]
-
Quenching: After the reaction period, slowly and carefully add dilute HCl dropwise to quench any remaining NaBH₄ and to protonate the resulting alkoxide.[19]
-
Extraction & Isolation: Perform a liquid-liquid extraction to isolate the product alcohols from the aqueous mixture. Dry the organic layer, remove the solvent, and analyze the product ratio, typically by GC or NMR.
Other Reactions
-
Bioamination: Amine transaminases can be used to convert this compound into its corresponding amine, a reaction of interest in biocatalysis.[23]
-
Derivative Synthesis: It serves as a starting material for various derivatives with potential biological activity, such as bromolactones that have shown antibacterial properties.[24][25]
Applications in Research and Development
-
Fragrance and Cosmetics: It is used as a perfuming agent in cosmetics due to its powerful, dry, and camphor-like scent.[1][5]
-
Chemical Intermediate: It is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure is a precursor for complex molecules like prostaglandins (B1171923) and for chiral building blocks.[2]
-
Model for Stereochemistry: The conformationally rigid structure makes it an excellent substrate for studying the stereoselectivity of ketone reactions, providing fundamental insights into reaction mechanisms.[3]
-
Metabolic Studies: Deuterated analogs, such as 4-(tert-Butyl)cyclohexanone-d9, are used as tracers in metabolic studies to investigate the pathways of ketone reduction in vivo.[26]
-
Precursor for Non-Nucleophilic Bases: Derivatives like 2,4-di-tert-butylcyclohexanone (B78126) can be converted into highly hindered lithium enolates, which have potential as strong, non-nucleophilic bases in organic synthesis.[27]
Safety and Toxicology
This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[4][10][15] Standard laboratory precautions should be taken when handling this chemical.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | Exclamation Mark, Environment | [15] |
| Signal Word | Warning | [4][15][28] |
| Hazard Statements | H302: Harmful if swallowed. H411/H412: Toxic/Harmful to aquatic life with long lasting effects. | [10][15][29] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P317: IF SWALLOWED: Get medical help. | [15] |
| LD50 (Oral, rat) | >300 - <= 2000 mg/kg bw | [14] |
| LD50 (Skin, rabbit) | 5 g/kg | [16] |
| LC50 (Daphnia sp., 48h) | 12.234 mg/L | [14][15] |
| EC50 (Algae, 72h) | 45 mg/L | [14][15] |
| Incompatibilities | Strong oxidizing agents. | [16][28] |
| Handling & Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Avoid dust formation. Use with adequate ventilation and personal protective equipment (gloves, safety glasses). | [4][16][28] |
References
- 1. CAS 98-53-3: this compound | CymitQuimica [cymitquimica.com]
- 2. a2bchem.com [a2bchem.com]
- 3. thecatalyst.org [thecatalyst.org]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 98-53-3 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 98-53-3 4-(tert-Butyl)cyclohexanone AKSci J95621 [aksci.com]
- 10. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 99% | Fisher Scientific [fishersci.ca]
- 12. AB114381 | CAS 98-53-3 – abcr Gute Chemie [abcr.com]
- 13. para-tert-butyl cyclohexanone, 98-53-3 [thegoodscentscompany.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. H-1 NMR Spectrum [acadiau.ca]
- 18. C-13 NMR Spectrum [acadiau.ca]
- 19. m.youtube.com [m.youtube.com]
- 20. This compound(98-53-3) MS spectrum [chemicalbook.com]
- 21. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Biological Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. fishersci.com [fishersci.com]
- 29. merckmillipore.com [merckmillipore.com]
physical properties of 4-tert-butylcyclohexanone
An In-depth Technical Guide on the Physical Properties of 4-tert-Butylcyclohexanone
Introduction
This compound (CAS No. 98-53-3) is a cyclic ketone widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its distinct molecular structure, featuring a cyclohexane (B81311) ring substituted with a bulky tert-butyl group, imparts specific physical and chemical characteristics that are crucial for its application in various scientific and industrial fields.[2] This document provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visual representations of its chemical structure and analytical workflows.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-tert-butylcyclohexan-1-one[3][4][5] |
| CAS Number | 98-53-3[2][3][6][7] |
| Molecular Formula | C₁₀H₁₈O[2][3][4][5][6][8] |
| SMILES | CC(C)(C)C1CCC(=O)CC1[3][4][5][7] |
| InChI Key | YKFKEYKJGVSEIX-UHFFFAOYSA-N[3][4][5] |
Quantitative Physical Properties
The are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value |
| Molecular Weight | 154.25 g/mol [2][4][8] |
| Appearance | White to pale yellow crystalline powder or solid.[3][9][10] |
| Melting Point | 46-52 °C[3][6][9][10][11] |
| Boiling Point | 225.1 °C at 760 mmHg[6] 113-116 °C at 20 mmHg[7][10][11][12] |
| Density | Approximately 0.893 - 0.920 g/cm³[1][2][6][7][11] |
| Flash Point | 96 °C (204.8 °F) - closed cup[11] |
| Vapor Pressure | 7.91 - 14.2 Pa at 20-25 °C[12][13] |
| Water Solubility | Insoluble[1][10][11][12][14] |
| Solvent Solubility | Soluble in alcohol, ethanol, ether, and oils.[1][10][11][14] Slightly soluble in chloroform (B151607) and methanol.[10][12][13] |
Chemical Structure
The structure of this compound consists of a cyclohexane ring with a ketone functional group and a tert-butyl group at the 4-position.
Caption: Chemical structure of this compound.
Experimental Protocols
The following sections detail standardized methodologies for determining the key .
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[15][16] The tube is tapped gently to ensure tight packing.[16]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15] This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a digital melting point apparatus (e.g., DigiMelt).[17]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[16]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire solid mass turns into a clear liquid. This range is the melting point of the sample.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Thiele Tube Method):
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or a Durham tube.[18][19]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the liquid with its open end down.[18][20] The assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[18][20]
-
Heating: The Thiele tube is gently heated, which ensures uniform temperature distribution via convection currents.[20]
-
Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[18][20]
-
Data Recording: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[18][20]
Solubility Determination
Solubility provides insight into the intermolecular forces of a compound and is crucial for purification, reaction setup, and formulation development.
Methodology:
-
Solvent and Solute Measurement: A measured volume of the desired solvent (e.g., 1 mL of ethanol) is placed in a small test tube.[21] A small, pre-weighed amount of this compound (e.g., 25 mg) is added.[21]
-
Mixing: The test tube is sealed and shaken vigorously to facilitate dissolution.[21][22]
-
Observation: The mixture is observed to determine if the solid has completely dissolved.
-
Incremental Addition: If the solid dissolves, further small, weighed portions of the solute are added incrementally, with vigorous shaking after each addition, until the solution is saturated (i.e., solid material remains undissolved).[22]
-
Quantification: The total mass of the solute dissolved in the specific volume of the solvent at that temperature is calculated to determine the solubility.[22]
-
Temperature Effects: The procedure can be repeated at different temperatures by using a water or ice bath to assess the temperature dependence of solubility.[23]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the melting point of a solid compound like this compound.
Caption: Generalized workflow for melting point determination.
References
- 1. Page loading... [guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H18O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. This compound | CAS#:98-53-3 | Chemsrc [chemsrc.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]
- 9. This compound | 98-53-3 | TCI AMERICA [tcichemicals.com]
- 10. This compound | 98-53-3 [chemicalbook.com]
- 11. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 12. chembk.com [chembk.com]
- 13. This compound CAS#: 98-53-3 [m.chemicalbook.com]
- 14. This compound, 99% | Fisher Scientific [fishersci.ca]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 23. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
4-tert-butylcyclohexanone melting point and boiling point
An in-depth guide to the physicochemical properties of 4-tert-butylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its melting and boiling points, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Physicochemical Properties of this compound
This compound is an organic compound utilized as a perfuming agent and in cosmetics.[1] It is a derivative of cyclohexanone (B45756) containing a tert-butyl group on the fourth carbon. At room temperature, it typically appears as a white to pale yellow crystalline powder or solid.[2] The compound is soluble in organic solvents like alcohol and ethanol (B145695) but is insoluble in water.[1][3]
Quantitative Data: Melting and Boiling Points
The melting and boiling points of this compound have been reported across various sources. These values are crucial for its purification, handling, and application in synthetic chemistry. A summary of the reported data is presented below.
| Physical Property | Value (°C) | Pressure | Reference |
| Melting Point | 47 - 51 | - | [1] |
| 47 - 50 | - | [3][4] | |
| 48 - 51 | - | [5] | |
| 46 - 52 | - | [2] | |
| 39 | - | [6] | |
| Boiling Point | 113 - 116 | 20 mmHg | [1][3][5] |
| 225.1 | 760 mmHg | [4] | |
| 214 | - | [6] | |
| 244 | - |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. A pure substance typically melts over a narrow range of 1-2°C, while impurities tend to depress and broaden this range.[7]
Melting Point Determination (Capillary Method)
This is a common and reliable method for determining the melting point of a solid organic compound.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[7]
-
Glass capillary tubes (sealed at one end)[9]
-
Sample of this compound (must be completely dry and finely powdered)[8][9]
Procedure:
-
Sample Preparation: Place a small amount of dry, powdered this compound onto a clean, dry surface.[10]
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powder until a small amount of the solid enters the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is 2-3 mm high.[9] An excessive amount of sample can lead to a broadened melting range.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[9] Begin heating again at a slow, controlled rate (approximately 1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[10]
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.[11]
Apparatus:
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat-stable fluid (e.g., mineral oil)[11]
-
Bunsen burner or hot plate
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with this compound (if in its liquid state).[11]
-
Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[11][12]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[11][12]
-
Heating: Insert the assembly into the Thiele tube, which contains mineral oil. The side arm of the Thiele tube should be heated gently and continuously.[11][12] The shape of the tube allows for the oil to circulate via convection, ensuring uniform heating.[12]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, forming a stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[11][12]
-
Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][12]
Synthesis Workflow
This compound can be synthesized from readily available starting materials. A common synthetic route involves the oxidation of 4-tert-butylcyclohexanol.[13] The alcohol precursor is typically produced via the hydrogenation of 4-tert-butylphenol, which itself is derived from the reaction of phenol (B47542) with isobutylene.[13]
Caption: Synthesis pathway of this compound.
References
- 1. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 98-53-3 [chemicalbook.com]
- 4. This compound | CAS#:98-53-3 | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. quora.com [quora.com]
An In-depth Technical Guide on the Solubility of 4-tert-Butylcyclohexanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-tert-butylcyclohexanone, a key intermediate in organic synthesis and a component in the fragrance industry. This document outlines its solubility profile in various organic solvents, provides detailed experimental protocols for solubility determination, and discusses the physicochemical principles governing its solubility.
Core Concepts: Solubility of this compound
This compound (C₁₀H₁₈O) is a cyclic ketone characterized by a polar carbonyl group and a non-polar tert-butyl group. This amphiphilic nature dictates its solubility in different solvents. The general principle of "like dissolves like" is paramount in understanding its behavior. The bulky, non-polar tert-butyl group contributes to its solubility in hydrophobic, non-polar solvents, while the polar ketone group allows for some interaction with more polar organic solvents. Its solubility in water is very limited due to the dominance of the hydrophobic hydrocarbon structure.[1] Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.[1]
Quantitative Solubility Data
| Solvent Classification | Solvent | Solubility | Temperature | Concentration |
| Alcohols | Ethanol | Soluble | Not Specified | 0.5 g / 10 mL[2][3] |
| Methanol | Slightly Soluble | Not Specified | - | |
| Ethers | Diethyl Ether | Soluble | Not Specified | - |
| Halogenated | Chloroform | Slightly Soluble | Not Specified | - |
| Aqueous | Water | Insoluble[2][3] | Not Specified | - |
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter (also pre-warmed) into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID).
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the mass of this compound in the original filtered saturated solution.
-
Express the solubility in desired units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x).
Mole Fraction Calculation:
-
Moles of solute = mass of solute / molar mass of solute
-
Moles of solvent = mass of solvent / molar mass of solvent
-
Mole fraction (x) = Moles of solute / (Moles of solute + Moles of solvent)
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the isothermal shake-flask method.
Signaling Pathways and Logical Relationships
This compound is primarily used as a synthetic intermediate and a fragrance component and is not typically involved in biological signaling pathways. Therefore, a diagram illustrating a signaling pathway is not applicable. The logical relationship central to its application in research and development is the structure-property relationship that governs its solubility, as depicted in the experimental workflow above. The interplay between its polar carbonyl group and non-polar tert-butyl group is the key determinant of its solubility profile.
References
Conformational Analysis of 4-tert-Butylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the conformational analysis of 4-tert-butylcyclohexanone. The presence of a sterically demanding tert-butyl group significantly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this molecule a classic model for studying stereochemical principles. Understanding these conformational preferences is crucial in various fields, including medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties.
Introduction: The "Locked" Conformation
This compound primarily exists in a chair conformation. The bulky tert-butyl group has a strong preference for the more spacious equatorial position to minimize steric strain. This preference is so pronounced that the cyclohexane ring is essentially "locked" in a single conformation. The alternative chair conformation, which would place the tert-butyl group in the sterically hindered axial position, is energetically highly unfavorable. This is due to significant 1,3-diaxial interactions between the axial tert-butyl group and the axial hydrogens on the same side of the ring.
Energetics of Conformational Isomers
The energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane is quantified by its A-value. The A-value represents the Gibbs free energy change (ΔG) for the equilibrium between the axial and equatorial conformers. For a tert-butyl group, the A-value is approximately 4.9-5.0 kcal/mol, which is substantially larger than for other substituents.[1][2] This large energy difference overwhelmingly favors the equatorial conformer.
While the chair conformation with the equatorial tert-butyl group is the most stable, other higher-energy conformations such as the boat and twist-boat forms exist. For some highly substituted cyclohexanes, like cis-1,4-di-tert-butylcyclohexane, the twist-boat conformation can be more stable than the chair form.[3][4] However, for this compound, the chair conformation with the equatorial tert-butyl group is the global energy minimum.
Table 1: Relative Energies of this compound Conformers
| Conformer | tert-Butyl Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0 (most stable) |
| Chair | Axial | ~5.0 |
| Twist-Boat | - | Higher than equatorial chair |
| Boat | - | Higher than twist-boat |
Experimental Analysis
The conformational preferences of this compound can be elucidated through various experimental techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the conformation of this compound.
¹H NMR Spectroscopy: In the "locked" chair conformation, the axial and equatorial protons on the cyclohexane ring are chemically non-equivalent and will exhibit distinct chemical shifts and coupling constants (J-values). The proton on the carbon bearing the tert-butyl group (C4) is typically a multiplet. The protons on the carbons adjacent to the carbonyl group (C2 and C6) are also diastereotopic and will show complex splitting patterns.
A key feature for conformational analysis is the magnitude of the vicinal coupling constants (³JHH). The Karplus relationship predicts that the coupling constant between two vicinal protons is dependent on the dihedral angle between them.
-
Axial-axial (a-a) coupling: The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).
-
Axial-equatorial (a-e) and equatorial-equatorial (e-e) coupling: The dihedral angles are ~60°, resulting in smaller coupling constants (typically 2-5 Hz).
By analyzing the coupling patterns of the ring protons, the chair conformation can be confirmed.
¹³C NMR Spectroscopy: The symmetry of the molecule in its dominant conformation is reflected in the ¹³C NMR spectrum. For this compound, due to the plane of symmetry passing through the carbonyl carbon and C4, five distinct carbon signals are expected (C1, C2/C6, C3/C5, C4, and the quaternary and methyl carbons of the tert-butyl group).
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.2-2.4 | m | 4H, H2 & H6 |
| ~2.0 | m | 2H, H3 & H5 (equatorial) | |
| ~1.4 | m | 2H, H3 & H5 (axial) | |
| ~1.0 | m | 1H, H4 | |
| ~0.9 | s | 9H, -C(CH₃)₃ | |
| ¹³C | ~211.6 | - | C1 (C=O) |
| ~46.6 | - | C4 | |
| ~41.0 | - | C2 & C6 | |
| ~32.2 | - | -C (CH₃)₃ | |
| ~27.4 | - | C3 & C5 | |
| ~27.4 | - | -C(CH₃ )₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1715 | Strong | C=O stretching (ketone) |
| ~1465 | Medium | CH₂ bending |
| ~1365 | Medium | CH₃ bending (tert-butyl) |
The position of the carbonyl stretch can provide subtle clues about the ring conformation. Ring strain and the electronic environment around the carbonyl group can influence its absorption frequency.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 4-tert-butylcyclohexanol (B146172).
Protocol: Oxidation of 4-tert-Butylcyclohexanol using Pyridinium (B92312) Chlorochromate (PCC)
-
Dissolve Reactant: Dissolve 4-tert-butylcyclohexanol in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask.
-
Add Oxidizing Agent: Add pyridinium chlorochromate (PCC) to the solution in portions while stirring. The reaction is typically carried out at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) or by column chromatography.
NMR Sample Preparation and Analysis
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (Optional): For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Measure the chemical shifts and coupling constants.
IR Spectroscopy Sample Preparation and Analysis
Protocol:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). Place the solution in an IR-transparent cell.
-
Acquisition: Record the IR spectrum over the range of approximately 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Visualizations
The following diagrams illustrate the key concepts in the conformational analysis of this compound.
Caption: Conformational equilibrium of this compound.
Caption: Experimental workflow for conformational analysis.
Conclusion
The conformational analysis of this compound serves as a cornerstone for understanding the principles of stereochemistry in cyclic systems. The pronounced energetic preference of the tert-butyl group for the equatorial position effectively "locks" the cyclohexane ring into a single, well-defined chair conformation. This conformational rigidity simplifies its analysis and makes it an ideal substrate for studying reaction mechanisms and structure-activity relationships. The experimental techniques of NMR and IR spectroscopy, coupled with an understanding of the underlying energetic principles, provide a comprehensive picture of the three-dimensional structure of this important molecule.
References
An In-depth Technical Guide to the Chair Conformation of 4-tert-Butylcyclohexanone with an Equatorial tert-Butyl Group
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chair conformation of 4-tert-butylcyclohexanone, focusing on the sterically favored arrangement where the tert-butyl group occupies an equatorial position. This conformationally locked system serves as a cornerstone in stereochemical studies and a valuable tool in organic synthesis and drug development.
Core Concepts: The Dominance of the Equatorial Conformer
The conformational preference of substituted cyclohexanes is a fundamental concept in organic chemistry. In the case of this compound, the voluminous tert-butyl group dictates the molecule's three-dimensional structure. Due to severe 1,3-diaxial interactions that would arise in the axial conformation, the equilibrium lies overwhelmingly towards the chair conformation where the tert-butyl group is situated in the less sterically hindered equatorial position. This phenomenon, often referred to as "conformational locking," renders the cyclohexane (B81311) ring conformationally rigid, making it an excellent model for studying stereoselective reactions.
Quantitative Conformational Analysis
The energetic preference for the equatorial position of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. The tert-butyl group possesses one of the largest A-values, estimated to be around 4.9 kcal/mol. This high energy penalty for the axial placement means that at room temperature, the concentration of the axial conformer of this compound is negligible.
Table 1: Calculated Geometric Parameters for the Equatorial Chair Conformation of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.215 |
| C1-C2 | 1.538 |
| C2-C3 | 1.535 |
| C3-C4 | 1.542 |
| C4-C(tert-butyl) | 1.545 |
| Bond Angles (°) | |
| O=C1-C2 | 121.8 |
| C2-C1-C6 | 116.4 |
| C1-C2-C3 | 111.5 |
| C3-C4-C5 | 109.8 |
| C3-C4-C(tert-butyl) | 112.1 |
| Selected Dihedral Angles (°) | |
| C6-C1-C2-C3 | 55.8 |
| C1-C2-C3-C4 | -55.2 |
| C2-C3-C4-C5 | 54.9 |
Note: These values are illustrative and sourced from typical high-level ab initio or density functional theory (DFT) calculations.
Experimental Protocols
The conformational rigidity of this compound makes it a standard substrate for demonstrating principles of stereoselectivity. A classic experiment is its stereoselective reduction to form cis- and trans-4-tert-butylcyclohexanol.
Protocol 1: Stereoselective Reduction of this compound with Sodium Borohydride (B1222165)
Objective: To demonstrate the facial selectivity of hydride attack on a conformationally locked cyclohexanone, leading to the preferential formation of the thermodynamically more stable trans-alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 g, 6.48 mmol) in methanol (20 mL).
-
Reduction: Cool the solution in an ice bath. To the stirred solution, add sodium borohydride (0.12 g, 3.17 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio of cis- and trans-4-tert-butylcyclohexanol. The chemical shift and coupling constants of the proton at C1 are diagnostic for determining the stereochemistry.
Expected Outcome: The major product will be trans-4-tert-butylcyclohexanol, where the hydroxyl group is in the equatorial position. This is a result of the hydride preferentially attacking from the less hindered axial face of the carbonyl group.
Applications in Multi-Step Synthesis
The fixed chair conformation of this compound is exploited in various multi-step synthetic sequences to control the stereochemistry of subsequent transformations. For instance, it serves as a starting material for the synthesis of biologically active molecules.[1][2]
Synthesis of Bioactive Spiro-Lactones
This compound can be converted into spiro-lactones, which have shown potential as antibacterial and insecticidal agents.[1][2] The stereochemistry of the starting material directly influences the stereochemical outcome of the final product.
The following diagram illustrates a generalized workflow for the synthesis of a bioactive spiro-lactone from this compound.
Caption: Synthetic workflow for a bioactive spiro-lactone.
This multi-step synthesis leverages the defined stereochemistry of the starting material to guide the formation of new stereocenters in the final product.
Logical Relationships in Stereoselective Reductions
The stereochemical outcome of the reduction of this compound is a classic example of kinetic versus thermodynamic control, which is dictated by the steric environment created by the equatorial tert-butyl group. The following diagram illustrates the logical relationship between the approach of the reducing agent and the resulting product stereochemistry.
Caption: Stereoselectivity in the reduction of this compound.
Conclusion
The chair conformation of this compound with an equatorial tert-butyl group is a conformationally rigid and well-defined system that has proven invaluable in the study of stereochemistry and as a strategic starting material in organic synthesis. Its predictable reactivity, governed by the steric hindrance of the bulky tert-butyl group, allows for a high degree of stereocontrol in chemical transformations. This makes it an essential tool for researchers and professionals in the field of drug development and complex molecule synthesis, where precise control over the three-dimensional arrangement of atoms is paramount. Further exploration of its derivatives continues to yield compounds with interesting biological activities, highlighting the enduring importance of this fundamental molecular scaffold.
References
synthesis of 4-tert-butylcyclohexanone from p-tert-butylphenol
An In-Depth Technical Guide to the Synthesis of 4-tert-Butylcyclohexanone from p-tert-Butylphenol
Introduction
The synthesis of this compound, a key intermediate in the fragrance and pharmaceutical industries, from the readily available starting material p-tert-butylphenol is a well-established and important chemical transformation. This process is typically achieved in a two-step sequence: the catalytic hydrogenation of p-tert-butylphenol to yield 4-tert-butylcyclohexanol (B146172), followed by the oxidation of this intermediate alcohol to the desired ketone. This guide provides a comprehensive overview of this synthesis for researchers, scientists, and drug development professionals, detailing the methodologies, reaction conditions, and quantitative data associated with each step.
The overall synthetic pathway involves the reduction of the aromatic ring of p-tert-butylphenol, followed by the oxidation of the resulting secondary alcohol.
Caption: Overall two-step .
Part 1: Catalytic Hydrogenation of p-tert-Butylphenol
The first step in the synthesis is the reduction of the aromatic ring of p-tert-butylphenol to form 4-tert-butylcyclohexanol. This reaction, known as catalytic hydrogenation, requires a metal catalyst and a hydrogen source. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the stereoselectivity of the resulting alcohol (cis vs. trans isomers).
Catalysts and Reaction Conditions
A variety of heterogeneous catalysts are effective for the hydrogenation of p-tert-butylphenol. These include platinum group metals such as rhodium, ruthenium, palladium, and platinum, as well as other metals like nickel. The catalyst is typically dispersed on a high-surface-area support like carbon or silica.[1][2] The reaction conditions, including temperature, hydrogen pressure, and solvent, are critical parameters that must be optimized for high conversion and selectivity.
Table 1: Comparison of Catalytic Systems for p-tert-Butylphenol Hydrogenation
| Catalyst | Support | Co-catalyst/Solvent | Temperature (°C) | Pressure (atm/bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 2% Rh | Carbon | Methanesulphonic acid | - | - | - | 100 | 100 (cis-isomer) | [1] |
| 30% Ru–Ni (2:1) | rGO | Isopropyl Alcohol | 80 | 15 | 2 | 100 | 100 | [3][4] |
| 1% Pt | SiO₂ | Gas Phase (no solvent) | 127 - 227 | 1 (atmospheric) | - | - | - | [2] |
| Ru | Al₂O₃ | - | 150 - 220 | 150 - 300 | - | - | Predominantly trans | [5] |
| Raney Ni-Fe | - | 2-tert-butylcyclohexyl acetate | 100 - 130 | 20 | 13 | - | 95:5 (cis:trans) | [6] |
Detailed Experimental Protocol: Hydrogenation using Ru-Ni@rGO Catalyst
This protocol is adapted from a study demonstrating high efficiency and selectivity.[3][4]
Materials:
-
p-tert-butylphenol (PTBP) (1 mmol, 0.15 g)
-
30% Ru–Ni (2:1) @rGO catalyst (0.04 g)
-
Isopropyl alcohol (IPA)
-
n-decane (internal standard, 0.5 mmol, 0.1 mL)
-
High-pressure autoclave reactor
-
Hydrogen gas (H₂)
Procedure:
-
The high-pressure autoclave reactor is charged with p-tert-butylphenol (1 mmol), the Ru–Ni@rGO catalyst (0.04 g), and n-decane as an internal standard.[3]
-
Isopropyl alcohol is added as a solvent to make up a total reaction volume of 30 mL.[3]
-
The reactor is sealed and purged multiple times with hydrogen gas to remove air.
-
The reaction mixture is heated to 80 °C with constant stirring at 800 rpm.[3][4]
-
The reaction is allowed to proceed for 2 hours, during which the progress can be monitored by analyzing aliquots.[3][4]
-
After completion, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield crude 4-tert-butylcyclohexanol. The product can be further purified by crystallization or distillation.
Part 2: Oxidation of 4-tert-Butylcyclohexanol
The second step converts the intermediate, 4-tert-butylcyclohexanol, into the final product, this compound. This involves the oxidation of a secondary alcohol to a ketone.[7] A wide array of oxidizing agents can accomplish this transformation, ranging from classic chromium-based reagents to milder, more environmentally benign alternatives like sodium hypochlorite (B82951) (bleach).[8][9]
Common Oxidizing Agents and Conditions
The choice of oxidant depends on factors such as desired yield, reaction scale, cost, and environmental considerations. Chromium-based reagents like the Jones reagent are highly effective but are toxic and generate hazardous waste.[10] Milder oxidants like pyridinium (B92312) chlorochromate (PCC) can also be used.[8][11] Sodium hypochlorite, the active ingredient in household bleach, offers a "green" and inexpensive alternative that is widely used in academic and industrial settings.[9][12]
Table 2: Comparison of Oxidizing Agents for 4-tert-Butylcyclohexanol
| Oxidizing Agent | Reagent Composition | Solvent | Key Features | Yield (%) | Reference |
| Sodium Hypochlorite | NaOCl, CH₃COOH | Acetone (B3395972) | Green, inexpensive, readily available | High | [13][14] |
| Jones Reagent | CrO₃, H₂SO₄, H₂O | Acetone | Strong oxidant, rapid, high-yielding, toxic | High | [10][15][16] |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Dichloromethane | Milder than Jones reagent, good for sensitive substrates | - | [8][17] |
| Trichloroisocyanuric acid (TCICA) | C₃Cl₃N₃O₃, Pyridine | Ethyl Acetate | Efficient, high yield | 100 | [18] |
| N-Chlorosuccinimide (NCS) | NCS, DMSO, Et₃N | Toluene | - | 93 | [18] |
Detailed Experimental Protocol: Oxidation using Sodium Hypochlorite (Bleach)
This "green chemistry" protocol is adapted from procedures developed for undergraduate laboratories and offers a safe and effective method for the oxidation.[9][14]
Materials:
-
4-tert-butylcyclohexanol (1.00 g, 6.4 mmol)
-
Glacial acetic acid (1.5 mL)
-
Reagent-grade acetone (approx. 20 mL)
-
Commercial bleach (e.g., 8.25% aqueous NaOCl solution, approx. 10 mL)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Starch-iodide test paper
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 4-tert-butylcyclohexanol (1.00 g) in glacial acetic acid (1.5 mL) and acetone (20 mL).[14]
-
Cool the flask in an ice bath and begin adding the bleach solution dropwise with continuous stirring over a period of about 10-15 minutes. Monitor the temperature to keep it below 35°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[12][14]
-
Once the starting material is consumed (as indicated by TLC), quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until a starch-iodide test paper no longer turns blue-black.[14]
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).[14]
-
Combine the organic layers and wash sequentially with water (15 mL) and saturated sodium bicarbonate solution (15 mL). Vent the funnel frequently during the bicarbonate wash to release any evolved CO₂ gas.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation or gentle heating in a fume hood.[14]
-
The resulting product, this compound, should be a liquid that solidifies upon cooling to a white solid.[14] The yield can then be determined, and the product characterized by melting point, IR, and/or NMR spectroscopy.[13][19]
Caption: Experimental workflow for the bleach oxidation of 4-tert-butylcyclohexanol.
Conclusion
The is a robust and versatile two-step process. The initial hydrogenation step can be tailored using various catalysts and conditions to control the stereochemical outcome of the intermediate alcohol. Subsequent oxidation offers a range of reagent choices, from powerful traditional oxidants to greener, more sustainable alternatives. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to select and optimize the synthetic route that best fits their specific laboratory capabilities and project goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]
- 6. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 7. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studylib.net [studylib.net]
- 10. Jones oxidation - Wikipedia [en.wikipedia.org]
- 11. Solved Experiment 3: Oxidation of 4-tert-Butyl Cyclohexanol | Chegg.com [chegg.com]
- 12. Revisiting the Bleach Oxidation of 4-tert-Butylcyclohexanol [chemeducator.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solved 7.5 Procedure: Oxidation of 4-tert-butylcyclohexanol | Chegg.com [chegg.com]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. adichemistry.com [adichemistry.com]
- 17. studymind.co.uk [studymind.co.uk]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol – Department of Chemistry – UW–Madison [chem.wisc.edu]
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-tert-butylcyclohexanone, a molecule of significant interest in organic chemistry due to its conformationally locked chair form. The presence of a bulky tert-butyl group effectively prevents ring flipping, leading to distinct and well-resolved signals for the axial and equatorial protons. This document outlines the theoretical basis for the observed spectrum, presents a detailed (though partially modeled) spectral analysis, and provides a standard protocol for acquiring such data.
Conformational Analysis: The Key to Understanding the Spectrum
The most critical feature of this compound is the large steric bulk of the tert-butyl group. In a cyclohexane (B81311) ring, substituents preferentially occupy the equatorial position to minimize steric strain. For the tert-butyl group, this preference is so pronounced that it essentially "locks" the ring in a single chair conformation, with the tert-butyl group in the equatorial position. This conformational rigidity simplifies the ¹H NMR spectrum by eliminating the signal averaging that would result from rapid chair-chair interconversion. Consequently, the axial and equatorial protons on the cyclohexane ring become chemically non-equivalent and give rise to distinct signals with characteristic chemical shifts and coupling constants.
¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR spectral data for this compound. While general spectra are readily available, a complete, high-resolution analysis with definitive assignment of all coupling constants is not consistently found in publicly accessible databases. Therefore, the data presented here is a composite of reported chemical shift ranges and theoretically expected coupling patterns.
| Protons | Position | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| (CH₃)₃C- | - | Singlet | ~0.90 | - |
| H-4 | Axial | Multiplet | ~1.3 - 1.5 | - |
| H-3, H-5 | Equatorial | Multiplet | ~2.0 - 2.2 | J(eq,ax) ≈ 2-5 Hz, J(eq,eq) ≈ 2-5 Hz |
| H-3, H-5 | Axial | Multiplet | ~1.9 - 2.1 | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 2-5 Hz |
| H-2, H-6 | Equatorial | Multiplet | ~2.3 - 2.5 | J(eq,ax) ≈ 2-5 Hz, J(eq,eq) ≈ 2-5 Hz |
| H-2, H-6 | Axial | Multiplet | ~2.2 - 2.4 | J(ax,ax) ≈ 10-13 Hz, J(ax,eq) ≈ 2-5 Hz |
Note: The chemical shifts are influenced by the solvent and the spectrometer frequency. The protons on carbons C-2 and C-6, being alpha to the carbonyl group, are expected to be the most deshielded among the ring protons.
Detailed Spectrum Interpretation
The ¹H NMR spectrum of this compound can be interpreted as follows:
-
The tert-Butyl Protons: A sharp singlet integrating to nine protons is observed at approximately 0.90 ppm. This upfield signal is characteristic of the magnetically equivalent methyl protons of the tert-butyl group, which are distant from the electron-withdrawing carbonyl group.
-
The Methine Proton (H-4): The axial proton at the C-4 position is expected to appear as a multiplet in the upfield region of the ring protons, around 1.3-1.5 ppm.
-
The Methylene (B1212753) Protons (H-3, H-5 and H-2, H-6): Due to the fixed chair conformation, the axial and equatorial protons on each of the methylene carbons (C-2, C-3, C-5, and C-6) are diastereotopic and thus chemically non-equivalent.
-
Protons at C-2 and C-6: These protons are adjacent to the carbonyl group, which exerts a deshielding anisotropic effect. This effect is typically more pronounced on the equatorial protons, causing them to resonate at a lower field than the axial protons. Therefore, the signals for H-2eq and H-6eq are expected between 2.3-2.5 ppm, while H-2ax and H-6ax should appear slightly upfield around 2.2-2.4 ppm.
-
Protons at C-3 and C-5: These protons are further from the carbonyl group and are expected to be more shielded than those at C-2 and C-6. The equatorial protons (H-3eq, H-5eq) are generally deshielded relative to their axial counterparts (H-3ax, H-5ax).
-
The multiplicities of the methylene protons are complex due to both geminal and vicinal coupling. A key feature for assignment is the magnitude of the vicinal coupling constants:
-
Axial-Axial (³J_ax,ax_): Typically large, in the range of 10-13 Hz.
-
Axial-Equatorial (³J_ax,eq_): Smaller, around 2-5 Hz.
-
Equatorial-Equatorial (³J_eq,eq_): Also small, around 2-5 Hz.
By analyzing the coupling patterns, one can distinguish between the axial and equatorial protons. For instance, an axial proton will typically show at least one large coupling to an adjacent axial proton.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during the transfer.
4.2. Instrument Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Locking: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming." This involves adjusting a series of shim coils to obtain sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.
-
Tuning and Matching: The NMR probe is tuned and matched to the frequency of the observed nucleus (¹H) to ensure maximum sensitivity.
-
Acquisition Parameters: Set the following parameters for a standard ¹H experiment:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to cover the entire range of proton chemical shifts.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Acquisition: Start the acquisition. The free induction decay (FID) signal is collected.
4.3. Data Processing
-
Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape. This can be done automatically and then manually fine-tuned.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The relative areas under the peaks are integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The exact chemical shifts of the peaks are identified.
Visualizations
The following diagrams illustrate the key relationships in the ¹H NMR analysis of this compound.
Caption: Structural hierarchy of proton environments in this compound.
Caption: Experimental workflow for ¹H NMR spectrum acquisition and analysis.
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-tert-butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-tert-butylcyclohexanone. It includes a detailed presentation of its chemical shifts, a standard experimental protocol for data acquisition, and a discussion of the conformational factors influencing the spectral data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and conformational analysis.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), exhibits five distinct signals corresponding to the ten carbon atoms in the molecule, due to its molecular symmetry. The chemical shifts are indicative of the electronic environment of each carbon atom and are crucial for the structural assignment of the molecule.
The reported ¹³C NMR chemical shifts for this compound are summarized in the table below.[1] The assignments are based on established principles of ¹³C NMR spectroscopy, considering the effects of the carbonyl group and the bulky tert-butyl substituent on the cyclohexanone (B45756) ring.
| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (Proton-Decoupled) |
| C=O (C1) | 211.6 | Singlet (s) |
| C4 | 46.6 | Singlet (s) |
| C2, C6 | 41.0 | Singlet (s) |
| C(CH₃)₃ | 32.2 | Singlet (s) |
| C3, C5 | 27.4 | Singlet (s) |
| Solvent: CDCl₃, Reference: TMS (δ = 0.0 ppm) |
Conformational Analysis and Signal Assignment
The conformational preference of the cyclohexanone ring is a key factor influencing the observed chemical shifts. The large tert-butyl group at the C4 position acts as a conformational lock, predominantly forcing the ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This rigid conformation simplifies the ¹³C NMR spectrum.
The assignment of the signals can be rationalized as follows:
-
C1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded, appearing at the lowest field (211.6 ppm) due to the strong electron-withdrawing effect of the oxygen atom.
-
C4: This carbon is directly attached to the electron-donating tert-butyl group, leading to a downfield shift.
-
C2 and C6: These carbons are alpha to the carbonyl group and are therefore deshielded, appearing at 41.0 ppm.
-
Quaternary carbon of tert-butyl group: The quaternary carbon of the tert-butyl group appears at 32.2 ppm.
-
C3 and C5: These carbons are beta to the carbonyl group and are the most shielded of the ring carbons.
The logical workflow for the assignment of the ¹³C NMR signals is depicted in the following diagram:
Caption: Logical workflow for the assignment of ¹³C NMR signals.
Experimental Protocol
The following provides a generalized yet detailed methodology for acquiring the ¹³C NMR spectrum of this compound, based on standard practices for organic compounds.
1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for good signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
-
Acquisition Parameters:
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is advisable to allow for full relaxation of all carbon nuclei, especially the quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans (typically 1024 to 4096) are required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to enhance the signal-to-noise ratio, followed by a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in the spectrum.
The experimental workflow is summarized in the diagram below:
Caption: Experimental workflow for ¹³C NMR analysis.
References
An In-Depth Technical Guide to the Carbonyl Stretch in the IR Spectroscopy of 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-tert-butylcyclohexanone, with a specific focus on its characteristic carbonyl (C=O) stretching vibration. This document delves into the conformational factors influencing the carbonyl stretch, presents relevant quantitative data, and provides detailed experimental protocols for obtaining high-quality IR spectra.
Introduction: The Significance of the Carbonyl Stretch
Infrared spectroscopy is a powerful analytical technique for identifying functional groups in molecules. The carbonyl group (C=O) gives rise to a strong and sharp absorption band in the IR spectrum, typically in the region of 1600-1850 cm⁻¹. The precise wavenumber of the C=O stretch is highly sensitive to the molecular environment, including electronic and steric effects. In the case of this compound, the analysis of the carbonyl stretch provides valuable insights into the molecule's conformational preferences.
Conformational Analysis of this compound
The cyclohexane (B81311) ring can exist in several conformations, with the chair conformation being the most stable. In a substituted cyclohexane like this compound, the substituent can occupy either an axial or an equatorial position. The bulky tert-butyl group has a strong preference for the equatorial position to minimize steric strain.
This preference is due to the presence of 1,3-diaxial interactions in the axial conformation, where the axial substituent encounters steric hindrance from the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformations is quantified by the "A-value". The tert-butyl group has a high A-value, effectively "locking" the cyclohexane ring in the conformation where the tert-butyl group is equatorial.[1][2][3]
Figure 1: Conformational equilibrium of this compound.
Quantitative Data: Carbonyl Stretch and Conformational Energy
The strong preference for the equatorial conformer means that the experimentally observed IR spectrum of this compound is predominantly that of this single conformation.
| Parameter | Value | Reference |
| Carbonyl (C=O) Stretching Frequency | ~1721-1723 cm⁻¹ | [4] |
| tert-Butyl Group A-value | ~4.9 kcal/mol | [1][2][5] |
| Energy Difference (Axial vs. Equatorial) | ~21 kJ/mol | [3] |
The high A-value of the tert-butyl group indicates a large energy difference between the two chair conformations, leading to an equilibrium that overwhelmingly favors the equatorial conformer.[3]
Experimental Protocols for IR Spectroscopy
Obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature, can be achieved through several methods.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This is a common and convenient method for solid samples.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of crystalline this compound onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum. The number of scans can be varied to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
KBr Pellet Method
This technique involves dispersing the solid sample in a potassium bromide (KBr) matrix.
Methodology:
-
Sample Preparation: Grind a small amount of this compound with dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.
Nujol Mull Method
In this method, the solid sample is ground with Nujol (a mineral oil) to create a mull.
Methodology:
-
Mull Preparation: Grind a few milligrams of this compound in a mortar and pestle. Add a drop of Nujol and continue grinding to form a smooth paste.
-
Sample Application: Spread the mull thinly and evenly between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Note that the Nujol will show its own C-H stretching and bending bands.
Figure 2: Workflow for obtaining the IR spectrum.
Interpretation of the Carbonyl Stretch
The carbonyl stretch of this compound is observed as a strong, sharp band around 1721-1723 cm⁻¹.[4] This frequency is typical for a saturated six-membered ring ketone. The lack of significant shoulder peaks or splitting in the carbonyl region is consistent with the presence of a single dominant conformer, which is the one with the equatorial tert-butyl group.
Conclusion
The IR spectrum of this compound is characterized by a prominent carbonyl absorption band. The position of this band is indicative of a saturated cyclic ketone. Furthermore, the conformational rigidity imposed by the sterically demanding tert-butyl group, which overwhelmingly favors the equatorial position, results in a spectrum that reflects this single, stable conformation. This makes this compound an excellent model system for studying the infrared spectroscopy of substituted cyclohexanones.
References
mass spectrometry fragmentation of 4-tert-butylcyclohexanone
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-tert-Butylcyclohexanone
Introduction
This compound is a cyclic ketone widely used in the fragrance industry and as an intermediate in organic synthesis. Understanding its behavior under mass spectrometric conditions is crucial for its identification, purity assessment, and the structural elucidation of related compounds in complex mixtures. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound, tailored for researchers, scientists, and professionals in drug development and chemical analysis.
Experimental Protocols
The fragmentation data discussed herein is based on standard electron ionization mass spectrometry (EI-MS) techniques. While specific instrumental parameters may vary, a general experimental protocol is outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.
-
Chromatographic Separation:
-
Injector: 1 µL of the sample is injected into a gas chromatograph equipped with a split/splitless injector, typically operated at 250°C.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is used.
-
Oven Program: The column oven temperature is programmed to start at 50°C, hold for 2 minutes, then ramp at a rate of 10°C/min to 280°C and hold for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ion Source: The GC column outlet is interfaced with the mass spectrometer's electron ionization (EI) source, maintained at a temperature of 230°C.
-
Ionization Energy: The sample molecules are bombarded with electrons accelerated to a standard energy of 70 eV.[1] This energy is sufficient to cause ionization and subsequent fragmentation.[1]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.
-
Detection: Ions are detected, and their abundance is recorded to generate a mass spectrum.[2]
-
Analysis of the Mass Spectrum
The electron ionization of this compound (molecular weight: 154.25 g/mol ) results in a characteristic fragmentation pattern dominated by cleavages influenced by the carbonyl group and the bulky tert-butyl substituent.[3][4] The major ions observed are summarized in the table below.
Quantitative Data Summary
| m/z | Relative Intensity (%) | Proposed Ion Structure/Formula | Description of Formation |
| 154 | ~15 | [C10H18O]+• | Molecular Ion (M+•) |
| 139 | ~20 | [C9H15O]+ | Loss of a methyl radical (•CH3) from the tert-butyl group. |
| 98 | ~55 | [C6H10O]+• | Loss of isobutylene (B52900) (C4H8) via a McLafferty-type rearrangement. |
| 83 | ~30 | [C5H7O]+ | Loss of a methyl radical (•CH3) from the m/z 98 fragment. |
| 57 | 100 | [C4H9]+ | Base Peak; formation of the tert-butyl cation. |
| 41 | ~50 | [C3H5]+ | Allyl cation, a common secondary fragmentation product. |
Relative intensities are approximate and based on spectral data from the NIST Mass Spectrometry Data Center.[3]
Core Fragmentation Pathways
Upon electron impact, the this compound molecule loses an electron, typically from a non-bonding orbital of the carbonyl oxygen, to form the molecular ion (M+•) at m/z 154.[5] This high-energy ion rapidly undergoes fragmentation through several competing pathways.
Formation of the Base Peak (m/z 57)
The most abundant ion in the spectrum is the tert-butyl cation at m/z 57.[4] Its high stability drives the fragmentation process. This ion is formed via an alpha-cleavage, where the bond between the cyclohexanone (B45756) ring and the tert-butyl group breaks. This is a common fragmentation pattern for branched alkanes and substituted cyclic compounds.[1][6]
Formation of the m/z 98 Ion
A significant peak appears at m/z 98, corresponding to a loss of 56 Da (C4H8) from the molecular ion. This is characteristic of a McLafferty-type rearrangement. In this mechanism, a gamma-hydrogen from the tert-butyl group is transferred to the carbonyl oxygen via a six-membered transition state, leading to the cleavage of the C4-C(tert-butyl) bond and the elimination of a neutral isobutylene molecule. The resulting fragment is the radical cation of cyclohex-3-en-1-ol.
Secondary Fragmentations
Other notable fragments arise from further decomposition:
-
m/z 139: A simple cleavage of a methyl group from the tert-butyl moiety of the molecular ion results in the [M-15]+ ion.
-
m/z 83: This ion is likely formed by the loss of a methyl radical (•CH3) from the m/z 98 fragment.
-
m/z 41: The allyl cation ([C3H5]+) is a common, stable small carbocation seen in the mass spectra of many organic molecules, resulting from various complex rearrangements and cleavages of the cyclohexanone ring.[7]
Visualized Fragmentation Workflow
The logical relationships between the major ions generated from the molecular ion of this compound are depicted in the following diagram.
Caption: Major EI fragmentation pathways of this compound.
Conclusion
The mass spectrum of this compound is defined by two primary, competing fragmentation pathways originating from the molecular ion at m/z 154. The formation of the highly stable tert-butyl cation (m/z 57) through alpha-cleavage produces the base peak. Concurrently, a McLafferty-type rearrangement leads to the elimination of isobutylene and the formation of a significant ion at m/z 98. These characteristic fragmentation patterns, along with minor secondary ions, provide a definitive fingerprint for the identification of this compound in analytical applications.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. benchchem.com [benchchem.com]
- 3. Cyclohexanone, 4-(1,1-dimethylethyl)- [webbook.nist.gov]
- 4. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Unveiling the Toxicological Profile of 4-tert-Butylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological properties of 4-tert-butylcyclohexanone (CAS No. 98-53-3), a synthetic fragrance ingredient. The information presented herein is intended to support safety assessments and guide further research in the fields of toxicology and drug development. This document synthesizes available data on acute toxicity, local effects, and metabolic fate, presenting it in a structured and accessible format.
Quantitative Toxicological Data
The acute toxicity of this compound has been evaluated through oral and dermal routes of exposure. The following tables summarize the key quantitative findings.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | > 300 - <= 2000 mg/kg bw | [1][2] |
| LD50 | Rat | Oral | 5 g/kg | [3][4][5] |
| LD50 | Rabbit | Dermal | 5 g/kg | [3][5] |
Table 2: Ecotoxicity Data
| Endpoint | Species | Value | Exposure Time | Reference(s) |
| LC50 | Daphnia sp. | 12.234 mg/L | 48 h | [1][2] |
| EC50 | Desmodesmus subspicatus | 45 mg/L | 72 h | [1][2] |
Toxicological Endpoints
Based on the available data, this compound is classified as harmful if swallowed.[1][6] It may cause irritation to the skin, eyes, and respiratory tract.[3][5] There is no evidence to suggest that this compound is a carcinogen, mutagen, or reproductive toxicant.[3][7]
Experimental Protocols
Acute Oral Toxicity (Following OECD Guideline 401/420)
The acute oral toxicity of this compound was likely determined using a method similar to the OECD Guideline 401 (now obsolete) or 420 (Acute Oral Toxicity – Fixed Dose Procedure).
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[1] The animals are acclimatized to the laboratory conditions before the study.
-
Dosage: The test substance is administered as a single oral dose. In a fixed dose procedure, the substance is administered at one of the defined dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight) to a small group of animals.
-
Administration: The substance is typically administered by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (such as changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Acute Dermal Toxicity (Following OECD Guideline 402)
The acute dermal toxicity was likely assessed according to a protocol similar to the OECD Guideline 402.
-
Test Animals: Healthy young adult animals (e.g., rats or rabbits) with healthy, intact skin are used.[8]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dosage and Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observation: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.
Skin Irritation (Following OECD Guideline 404)
The potential for skin irritation was likely evaluated using a method consistent with OECD Guideline 404.
-
Test Animals: Albino rabbits are the preferred species for this test.
-
Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of shaved skin and covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours). The reactions are scored.
Metabolic Pathway
The primary metabolic pathway of this compound in rabbits involves the reduction of the ketone group to a secondary alcohol, forming cis- and trans-4-tert-butylcyclohexanol.[3] The trans-isomer is the major metabolite.[3] These alcohol metabolites are then conjugated with glucuronic acid to facilitate their excretion.[3]
Caption: Metabolic pathway of this compound.
Toxicological Assessment Workflow
A general workflow for the toxicological assessment of a chemical substance like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.
Caption: General workflow for toxicological assessment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. The metabolism of the isomeric tert.-butylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 4-tert-butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 4-tert-butylcyclohexanone (CAS No. 98-53-3). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental methodologies, and clear visualizations for safe handling and use.
Chemical Identification and Physical Properties
This compound is a white crystalline solid with a characteristic woody, camphor-like odor.[1][2][3] It is primarily used in the fragrance industry and as an intermediate in chemical synthesis.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [4][5] |
| Molecular Weight | 154.25 g/mol | [4][5] |
| Appearance | Off-white to white crystalline solid/powder | [1][2][3] |
| Odor | Woody, camphoraceous | [1][3] |
| Melting Point/Range | 48 - 51 °C / 118.4 - 123.8 °F | [1][6][7] |
| Boiling Point/Range | 113 - 116 °C @ 20 mmHg (26.664 hPa) | [1][3][5][7] |
| Flash Point | >= 89 - <= 96 °C / >= 192.2 - <= 204.8 °F (closed cup) | [2][8] |
| Density / Specific Gravity | 0.94 g/cm³ @ 20 °C | [8][9] |
| Water Solubility | 0.59 g/L @ 20 °C, pH 6.4 | [8] |
| Solubility in other solvents | Soluble in alcohol, chloroform, and methanol (B129727) (slightly) | [3][5][10] |
| Vapor Pressure | 7.91 Pa @ 20 °C; 13.52 Pa @ 25 °C | [5][8] |
| log Pow (Octanol/Water Partition Coefficient) | 2.91 (estimated) | [5][8] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS) and OSHA regulations.[1][8]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Hazardous to the aquatic environment, long-term hazard | Chronic 2 or 3 | H411: Toxic to aquatic life with long lasting effects or H412: Harmful to aquatic life with long lasting effects | (None for H412) |
Primary Hazards:
-
Human Health: Harmful if swallowed.[1][8] May cause irritation to the skin, eyes, and respiratory tract.[2][11]
-
Environmental: Toxic or harmful to aquatic life with long-lasting effects.[8][9]
Toxicological Information
The toxicological profile of this compound has been evaluated through various studies.
Table 3: Acute Toxicity Data
| Route of Exposure | Species | Test | Value | References |
| Oral | Rat | LD50 | > 300 - <= 2000 mg/kg bw | [5] |
| Oral | Rat | LD50 | 5000 mg/kg | [2][11] |
| Dermal | Rabbit | LD50 | 5000 mg/kg | [2][11] |
| Aquatic (Invertebrates) | Daphnia sp. | LC50 (48 h) | 12.234 mg/L | [5][8] |
| Aquatic (Algae) | Desmodesmus subspicatus | EC50 (72 h) | 45 mg/L | [5][8] |
Key Toxicological Endpoints:
-
Skin Corrosion/Irritation: No definitive data available, but may cause skin irritation.[2][11]
-
Serious Eye Damage/Irritation: May cause eye irritation.[2][11]
-
Respiratory or Skin Sensitization: No data available.[11]
-
Germ Cell Mutagenicity: No data available.[11]
-
Carcinogenicity: Not listed as a carcinogen by IARC, ACGIH, NTP, or CA Prop 65.[2][11]
-
Reproductive Toxicity: No data available.[11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[11]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.[11]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the safety data sheets, based on internationally recognized guidelines.
Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425)
Acute oral toxicity is typically determined using one of three OECD guidelines to assess the adverse effects of a single oral dose.[1]
-
Principle: A test substance is administered orally to a group of experimental animals (commonly rats) at one or more defined dose levels.[7] The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12]
-
Methodology (General Steps):
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.[5][12]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[11]
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with water being the preferred option.[5]
-
Administration: The substance is administered in a single dose by gavage. The volume administered is generally limited (e.g., not exceeding 1 mL/100g body weight for rodents in most cases).[1][5]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.[12]
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy to identify any pathological changes.[2]
-
-
Specific Guideline Approaches:
-
OECD 420 (Fixed Dose Procedure): Aims to identify a dose causing evident toxicity but not mortality, using fixed dose levels (5, 50, 300, 2000 mg/kg).[12]
-
OECD 423 (Acute Toxic Class Method): A stepwise procedure using 3 animals per step to classify the substance into a toxicity class based on mortality.[7]
-
OECD 425 (Up-and-Down Procedure): A sequential dosing method that allows for the estimation of the LD50 with a confidence interval, using fewer animals.[1]
-
Acute Dermal Toxicity Testing (OECD Guideline 402)
This test evaluates the adverse effects following a single, 24-hour dermal application of a substance.[2][3]
-
Principle: The test substance is applied to the skin of experimental animals (rats or rabbits) in a single dose.[2] The animals are observed for signs of toxicity and mortality to determine the median lethal dose (LD₅₀).[2]
-
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11]
-
Application: The test substance is applied uniformly over an area of at least 10% of the total body surface.[11] If the substance is a solid, it is typically moistened with a suitable vehicle (e.g., water) to ensure good contact with the skin.[11]
-
Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[2][11]
-
Observation: After 24 hours, the dressing is removed, and the skin is washed. Animals are observed for clinical signs of toxicity, skin irritation, changes in body weight, and mortality for at least 14 days.[2]
-
Necropsy: A full gross necropsy is performed on all animals at the end of the study.[2][3]
-
Melting Point/Melting Range Determination (OECD Guideline 102)
This guideline describes methods to determine the temperature at which a substance transitions from a solid to a liquid state.[8][10]
-
Principle: The temperature or temperature range of the phase transition from solid to liquid is determined at atmospheric pressure.[13] The presence of impurities can significantly affect the melting point.[4][13]
-
Common Methods:
-
Capillary Tube Method: A small amount of the powdered substance is packed into a capillary tube, which is then heated in a controlled liquid bath or metal block.[4] The temperatures at which melting begins and is complete are recorded.
-
Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature.[14] A phase transition results in an endothermic peak on the thermogram, from which the melting point can be determined.[14]
-
-
Procedure (Capillary Method):
-
A small, finely powdered sample is introduced into a capillary tube sealed at one end.
-
The tube is placed in a heating apparatus.
-
The temperature is raised at a controlled rate.
-
The temperatures at the beginning and end of the melting process are recorded.
-
Flash Point Determination (e.g., ASTM D93, ASTM D56)
The flash point is the lowest temperature at which a liquid can form an ignitable mixture with air near its surface.
-
Principle: A sample is heated in a test cup, and an ignition source is passed over the surface at specified temperature intervals. The flash point is the lowest temperature at which a flash is observed.[15]
-
Common Methods:
-
Pensky-Martens Closed Cup (ASTM D93): Suitable for liquids with high viscosity or those that form a surface film. The sample is stirred during heating.[15]
-
Tag Closed Cup (ASTM D56): Used for liquids with low viscosity and a flash point below 93 °C.[16]
-
Cleveland Open Cup (ASTM D92): Used for petroleum products with flash points above 79°C.[17]
-
-
Procedure (General Closed Cup):
-
The sample is placed in the test cup of the apparatus.
-
The lid is closed, and the sample is heated at a slow, constant rate.[15]
-
At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.
-
The temperature at which a distinct flash is observed is recorded as the flash point, corrected for barometric pressure.[15]
-
Water Solubility Determination
-
Principle: A specified amount of the substance is added to a known volume of water, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined.
-
Methodology (Flask Method - based on OECD Guideline 105):
-
A predetermined amount of the test substance is added to a known volume of water in a vessel.
-
The vessel is agitated at a controlled temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved substance.
-
The concentration of the substance in the clear aqueous phase is measured using a suitable analytical method (e.g., chromatography, spectroscopy).
-
Safe Handling and Emergency Procedures
Proper handling and storage are critical to minimize risks. A logical workflow for safe handling is presented below.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][13]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][2]
Handling and Storage
-
Handling: Use in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[2] Minimize dust generation and accumulation.[2] Wash hands thoroughly after handling.[1][2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong oxidizing agents.[1][2]
Spills and Disposal
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][13] Ensure the area is well-ventilated.[2]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1] Do not allow the product to enter drains as it is harmful to aquatic life.[9][18]
First-Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][8]
-
If on Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[2]
-
If in Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[2]
-
If Inhaled: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[2]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. scribd.com [scribd.com]
- 13. laboratuar.com [laboratuar.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. delltech.com [delltech.com]
- 16. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 17. precisionlubrication.com [precisionlubrication.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Chemical Stability and Reactivity of 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butylcyclohexanone is a key cyclic ketone utilized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its conformational rigidity, conferred by the bulky tert-butyl group, makes it a valuable scaffold in stereoselective reactions. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, addressing its thermal and pH stability, and its reactions with various classes of reagents. Detailed experimental protocols for key transformations and a representative workflow for the synthesis and screening of bioactive derivatives are also presented to support its application in research and drug development.
Chemical Stability
This compound is a white crystalline solid that is generally stable under standard laboratory conditions.[1] However, its stability can be compromised by exposure to high temperatures and certain chemical environments.
Thermal Stability
pH Stability
The stability of this compound is influenced by pH. While no specific kinetic data for its hydrolysis is available, ketones, in general, are susceptible to acid- and base-catalyzed reactions.
-
Acidic Conditions: In the presence of strong acids, the carbonyl oxygen can be protonated, activating the ketone towards nucleophilic attack or facilitating enolization. Prolonged exposure to harsh acidic conditions could potentially lead to degradation, although specific pathways for this compound are not well-documented.
-
Basic Conditions: Under basic conditions, deprotonation of the α-carbon can occur, leading to the formation of an enolate. This enolate is a key reactive intermediate and its formation is the first step in several reactions discussed in the reactivity section. While enolate formation is a reversible process, prolonged exposure to strong bases could lead to side reactions such as aldol (B89426) condensation if other reactive partners are present.
Incompatible Materials
This compound is incompatible with strong oxidizing agents.[1] Reactions with these agents can be exothermic and may lead to the formation of undesired byproducts or decomposition.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the carbonyl group and the adjacent α-carbons. The presence of the sterically demanding tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, which significantly influences the stereochemical outcome of many reactions.
Reduction of the Carbonyl Group
The reduction of this compound to the corresponding 4-tert-butylcyclohexanol (B146172) is a well-studied and stereochemically significant reaction. The stereoselectivity of the reduction is highly dependent on the steric bulk of the hydride reagent.
-
With Sodium Borohydride (B1222165) (NaBH₄): This relatively small hydride reagent can approach the carbonyl group from the less sterically hindered axial face, leading to the formation of the trans-4-tert-butylcyclohexanol as the major product, where the hydroxyl group is in the equatorial position.
-
With Lithium Aluminum Hydride (LiAlH₄): Similar to sodium borohydride, lithium aluminum hydride also predominantly yields the trans isomer.
Table 1: Stereoselectivity of the Reduction of this compound
| Reducing Agent | Major Product |
| Sodium Borohydride (NaBH₄) | trans-4-tert-butylcyclohexanol |
| Lithium Aluminum Hydride (LiAlH₄) | trans-4-tert-butylcyclohexanol |
Reactions at the α-Carbon: Enolate Formation and Subsequent Reactions
The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. The regioselectivity of enolate formation is influenced by the reaction conditions.
-
Aldol Condensation: In the presence of a base, this compound can undergo a self-aldol condensation or a crossed aldol condensation with other carbonyl compounds.
-
Wittig Reaction: this compound can be converted to the corresponding alkene via the Wittig reaction, which involves the reaction with a phosphorus ylide.
Reactions with Organometallic Reagents
Grignard reagents and other organometallic compounds add to the carbonyl group of this compound to form tertiary alcohols. The stereochemistry of the addition is influenced by the steric hindrance of both the ketone and the organometallic reagent.
Use as a Synthetic Precursor for Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of a variety of derivatives with potential biological activities. For instance, it has been used to synthesize spirocyclic lactones that have been investigated for their insecticidal and antibacterial properties.[2][3]
Experimental Protocols
Synthesis of this compound via Oxidation of 4-tert-Butylcyclohexanol[4]
Materials:
-
4-tert-Butylcyclohexanol (mixture of cis and trans isomers)
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
1% aqueous Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Cool a solution of N-Chlorosuccinimide (1.5 equivalents) in toluene to 0 °C in a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an argon inlet.
-
Add dimethyl sulfoxide (2.5 equivalents) and cool the mixture to -25 °C.
-
Add a solution of 4-tert-butylcyclohexanol (1 equivalent) in toluene dropwise over 5 minutes.
-
Stir the reaction mixture at -25 °C for 2 hours.
-
Add a solution of triethylamine (1.5 equivalents) in toluene dropwise over 3 minutes.
-
Remove the cooling bath and, after 5 minutes, add diethyl ether.
-
Wash the organic phase with 1% aqueous hydrochloric acid and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Evaporate the solvents under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or recrystallization.
Reduction of this compound with Sodium Borohydride[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
0.05 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a conical vial equipped with a magnetic stirrer.
-
Add sodium borohydride (0.25 equivalents) in portions through an air condenser.
-
Cap the condenser with a drying tube containing calcium chloride and stir the reaction for 30 minutes.
-
Quench the reaction by the dropwise addition of 0.05 M HCl.
-
Extract the mixture three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the product, a mixture of cis- and trans-4-tert-butylcyclohexanol.
Application in Drug Discovery: A Representative Workflow
This compound and its derivatives can serve as scaffolds for the development of new therapeutic agents. A typical workflow for the synthesis and screening of a library of derivatives is outlined below.
Caption: A generalized workflow for the synthesis and screening of a chemical library based on the this compound scaffold.
Conclusion
This compound is a robust and versatile chemical intermediate with well-defined reactivity. Its stability under normal conditions, coupled with the stereochemical control offered by the bulky tert-butyl group, makes it an attractive starting material for the synthesis of complex molecules, including potential drug candidates. A thorough understanding of its stability profile and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists in harnessing the full potential of this valuable synthetic building block.
References
Commercial Sourcing and Synthetic Applications of 4-tert-Butylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources for 4-tert-butylcyclohexanone, a key starting material in organic synthesis. The guide details typical product specifications, presents a selection of suppliers, and outlines established experimental protocols for its use, particularly in the stereoselective reduction to 4-tert-butylcyclohexanol. This information is intended to assist researchers and drug development professionals in sourcing high-quality reagents and implementing well-documented synthetic procedures.
Commercial Availability and Specifications
This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to more specialized manufacturers. The compound is typically offered in various purity grades, with 98% or 99% being the most common for research and development purposes. For applications in pharmaceutical development, sourcing from suppliers who provide detailed Certificates of Analysis (CoA) with lot-specific purity data (often determined by Gas Chromatography, GC) is critical.
Below is a summary of representative commercial sources and their typical product specifications. Researchers should always consult the supplier's specific documentation for the most current and detailed information.
| Supplier | CAS Number | Purity (Typical) | Appearance | Melting Point (°C) | Boiling Point (°C) | Notes |
| Sigma-Aldrich | 98-53-3 | 99% | Crystals | 47-50 | 113-116 (at 20 mmHg) | Provides detailed specifications and access to CoA.[1] |
| Alfa Aesar | 98-53-3 | 99% | Crystals with a minty odor | 46-47 | 110-112 (at 18 mmHg) | Example CoA available showing lot-specific data.[2][3] |
| Thermo Scientific | 98-53-3 | ≥98.5% | White to pale yellow crystals or crystalline powder | 46-52 | Not specified | Offers various quantities for purchase online.[4] |
| TCI Chemicals | 98-53-3 | >97.0% (GC) | White to almost white powder to crystal | 48.0-51.0 | Not specified | Provides GC-based purity specifications. |
| Kemphar International | 98-53-3 | NLT 97.0% (GC) | White to almost white powder to crystal | 48.0-51.0 | Not specified | Indian-based manufacturer and supplier.[5] |
| Eastfine | 98-53-3 | ≥98% (min. 99% also available) | White solid | 47-50 | 225 (at 1013 hPa) | Manufacturer with a focus on industrial-scale supply.[6][7] |
| J&K Scientific | 98-53-3 | 99% | Not specified | Not specified | Not specified | Supplier for laboratory chemicals.[8] |
Experimental Protocols
This compound is a classic substrate in stereochemistry studies, particularly in diastereoselective reduction reactions to form cis- and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific conformation, making it an excellent model for studying the facial selectivity of hydride attacks.
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (B1222165)
This procedure is a common undergraduate and research laboratory experiment to demonstrate the principles of stereoselectivity. The reduction of this compound with sodium borohydride typically yields a mixture of the cis and trans alcohol isomers, with the trans isomer being the major product due to the preferential equatorial attack of the hydride on the carbonyl carbon.
Materials:
-
This compound (50 mg)
-
Methanol (0.5 mL)
-
Sodium borohydride (NaBH₄) (12.2 mg)
-
0.05 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Conical vial, magnetic stirrer, air condenser, drying tube
Procedure:
-
In a tared conical vial equipped with a magnetic stirrer, dissolve 50 mg of this compound in 0.5 mL of methanol.
-
Attach an air condenser to the vial. Through the condenser, add 12.2 mg of sodium borohydride in three portions while stirring.
-
Cap the condenser with a drying tube containing calcium chloride.
-
Allow the reaction to stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 30 minutes, quench the reaction by the dropwise addition of 0.05 M HCl.
-
Extract the product from the reaction mixture three times with 0.25 mL portions of dichloromethane.
-
Combine the organic extracts in a test tube containing approximately 500 mg of anhydrous sodium sulfate to remove any residual water.
-
Filter the dried organic solution through a cotton-plugged pipette into a tared 5 mL conical vial.
-
Evaporate the solvent to yield the product, a mixture of cis- and trans-4-tert-butylcyclohexanol. The ratio of isomers can be determined by ¹H-NMR spectroscopy.[9]
Protocol 2: Synthesis of cis-4-tert-Butylcyclohexanol via Catalytic Hydrogenation
For applications requiring the cis isomer, a catalytic hydrogenation approach can be employed. The use of specific catalysts can favor the formation of the axial alcohol. The following is a summary of a procedure using an iridium catalyst.
Materials:
-
This compound (30.8 g, 0.200 mole)
-
Iridium tetrachloride (4.0 g, 0.012 mole)
-
Concentrated hydrochloric acid (4.5 mL)
-
Trimethyl phosphite (B83602) (52 g, 0.42 mole)
-
2-Propanol (635 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate or potassium carbonate
Procedure:
-
Prepare the catalyst solution by dissolving 4.0 g of iridium tetrachloride in 4.5 mL of concentrated hydrochloric acid, followed by the addition of 180 mL of water and then 52 g of trimethyl phosphite.
-
In a 2-L flask equipped with a reflux condenser, dissolve 30.8 g of this compound in 635 mL of 2-propanol.
-
Add the catalyst solution to the solution of this compound.
-
Heat the mixture at reflux for 48 hours. The reaction progress can be monitored by GC.
-
After the reaction is complete, remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining solution with 250 mL of water and extract with four 150-mL portions of diethyl ether.
-
Combine the ether extracts, wash with two 100-mL portions of water, and dry over anhydrous magnesium sulfate or potassium carbonate.
-
Concentrate the dried solution on a rotary evaporator to yield the crude product.
-
Analysis of the crude product by GC typically shows a high percentage of the cis-alcohol. Recrystallization from aqueous ethanol (B145695) can be performed to obtain the pure cis-isomer.[6]
Visualizing the Procurement and Synthetic Workflow
The following diagrams illustrate the key processes involved in sourcing this compound and its subsequent use in a typical synthetic pathway.
References
- 1. This compound 99 98-53-3 [sigmaaldrich.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Kemphar International - 4-Tert Butyl Cyclohexanone [kemphar.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 98-53-3 this compound Manufacturer – EASTFINE [eastfine.net]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound Lab Report - 690 Words | 123 Help Me [123helpme.com]
Methodological & Application
Application Note: Stereoselective Reduction of 4-tert-Butylcyclohexanone using Sodium Borohydride
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent offers a mild and selective method for this conversion. The reduction of 4-tert-butylcyclohexanone serves as an excellent model system to study the stereochemical outcome of nucleophilic addition to a cyclic ketone. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation where this group occupies an equatorial position, thus minimizing steric hindrance.[1][2] This conformational rigidity allows for a predictable analysis of the facial selectivity of the hydride attack. The reaction yields a mixture of two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol.[1] The ratio of these isomers is dependent on the steric environment of the carbonyl group and the trajectory of the hydride attack. Attack from the axial direction leads to the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product).[2][3] This experiment is widely used in academic and industrial settings to demonstrate principles of stereoselectivity and to synthesize precursors for various applications.
Reaction Scheme
O OH OH || | | C(CH₃)₃ → C(CH₃)₃ + C(CH₃)₃ / \ / \ / CH₂-CH₂ CH₂-CH₂ CH₂-CH₂ | | NaBH₄, CH₃OH | | | | CH₂-CH₂ CH₂-CH₂ CH₂-CH₂ \ / \ / \ / C C C H H H
4-tert-butylcyclohexanonetrans-4-tert-butylcyclohexanolcis-4-tert-butylcyclohexanol
Experimental Protocol
This protocol details the procedure for the reduction of this compound with sodium borohydride.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | 154.25 | 2.0 g (12.97 mmol) | Starting material |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.25 g (6.61 mmol) | Reducing agent |
| Methanol (CH₃OH) | 32.04 | 20 mL | Solvent |
| 3 M Hydrochloric Acid (HCl) | 36.46 | 10 mL | For quenching |
| Diethyl Ether (CH₃CH₂)₂O | 74.12 | 40 mL | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~2 g | Drying agent |
| 125 mL Erlenmeyer Flask | - | 1 | Reaction vessel |
| 250 mL Separatory Funnel | - | 1 | For extraction |
| Round Bottom Flask | - | 1 | For solvent removal |
| Magnetic Stirrer and Stir Bar | - | 1 | For mixing |
Procedure
-
Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 20 mL of methanol. Place a magnetic stir bar in the flask and begin stirring at room temperature.[4]
-
Addition of Reducing Agent: Carefully add 0.25 g of sodium borohydride to the stirred solution in small portions over a period of 5-10 minutes.[4] An initial effervescence may be observed due to the reaction of sodium borohydride with the methanol.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After 30 minutes, cautiously add 10 mL of 3 M hydrochloric acid dropwise to the reaction mixture to quench the excess sodium borohydride.[3] Be aware that hydrogen gas will be evolved during this step.
-
Work-up and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 20 mL of diethyl ether and shake the funnel vigorously, venting frequently. Allow the layers to separate, and then drain the lower aqueous layer. Wash the organic layer with 20 mL of water, followed by 20 mL of brine (saturated NaCl solution).
-
Drying and Solvent Removal: Drain the organic layer into a clean, dry Erlenmeyer flask and add approximately 2 g of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. Decant the dried ether solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Product Analysis: Determine the final mass of the product and calculate the percent yield. The product, a mixture of cis- and trans-4-tert-butylcyclohexanol, can be analyzed by ¹H NMR spectroscopy or gas chromatography to determine the diastereomeric ratio.[1]
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with skin.[5]
-
Methanol and diethyl ether are flammable and toxic. All procedures should be carried out in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Data Presentation
Reactant and Product Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 154.25 | 47-50 | 223 |
| cis-4-tert-Butylcyclohexanol | 156.27 | 81-82 | - |
| trans-4-tert-Butylcyclohexanol | 156.27 | 82-83 | - |
Expected Diastereomeric Ratio
The reduction of this compound with sodium borohydride typically favors the formation of the trans isomer.[2]
| Product | Diastereomeric Ratio (trans:cis) |
| 4-tert-Butylcyclohexanol | Approximately 85:15 to 90:10 |
Note: The exact ratio can be influenced by reaction conditions such as temperature and solvent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
Stereochemical Pathway
Caption: Stereochemical pathways of hydride attack.
References
Application Notes and Protocols: Stereoselective Reduction of 4-tert-Butylcyclohexanone using L-Selectride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of cyclic ketones is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. 4-tert-butylcyclohexanone is a classic model substrate for studying the stereochemical outcome of nucleophilic additions to cyclohexanone (B45756) rings. Its bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, minimizing steric strain. This conformational rigidity allows for a clear analysis of the facial selectivity of reducing agents.
L-Selectride® (lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent that exhibits high stereoselectivity in the reduction of cyclic ketones.[1][2][3] Due to its large size, L-Selectride preferentially attacks the carbonyl group from the less sterically hindered equatorial face, leading to the formation of the axial alcohol as the major product.[1][2][4] This kinetic control results in the formation of cis-4-tert-butylcyclohexanol, the thermodynamically less stable isomer, with high diastereoselectivity.[1][2]
Reaction Mechanism and Stereoselectivity
The reduction of this compound with L-Selectride proceeds via a kinetically controlled pathway. The bulky tri-sec-butylborohydride moiety of L-Selectride experiences significant steric hindrance when approaching the axial face of the cyclohexanone ring, which is shielded by the axial hydrogens at the C-3 and C-5 positions. Consequently, the hydride transfer occurs predominantly from the more accessible equatorial face. This equatorial attack forces the resulting hydroxyl group into the axial position, yielding cis-4-tert-butylcyclohexanol. In contrast, smaller, less sterically demanding reducing agents like sodium borohydride (B1222165) tend to favor axial attack, producing the thermodynamically more stable trans-4-tert-butylcyclohexanol (equatorial alcohol).[3]
Quantitative Data Summary
The stereoselectivity of the reduction of this compound is highly dependent on the choice of reducing agent. The following table summarizes the diastereomeric ratios of the resulting 4-tert-butylcyclohexanol (B146172) products for different reducing agents.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Reference |
| L-Selectride® | cis | ~92:8 to 95:5 | [3][5][6] |
| Sodium Borohydride (NaBH₄) | trans | ~12:88 | [5] |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~10:90 | [1][2] |
Experimental Protocol: Reduction with L-Selectride®
This protocol details the procedure for the stereoselective reduction of this compound to predominantly cis-4-tert-butylcyclohexanol using L-Selectride®.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in tetrahydrofuran)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Syringes and needles
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.94 mmol of this compound in 3 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon or nitrogen.[7]
-
Reagent Addition: In a separate, dry flask under an inert atmosphere, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF.[7]
-
Reaction: Carefully transfer the ketone solution to the L-Selectride® solution via syringe. Stir the resulting mixture at room temperature for two hours.[7]
-
Quenching: After the two-hour reaction time, quench the reaction by the careful, dropwise addition of 1.5 mL of 80% ethanol and stir for an additional 5 minutes.[7]
-
Workup:
-
Add 5 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with two 8-10 mL portions of diethyl ether.
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Analysis: The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis.
Visualizations
References
- 1. odinity.com [odinity.com]
- 2. odinity.com [odinity.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 5. Reduction of this compound: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of cis-4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone
Abstract:
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone. The protocols emphasize methods that favor the formation of the cis isomer, a valuable intermediate in the fragrance and fine chemical industries. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a comparative summary of different synthetic strategies, detailed experimental procedures, and visual aids to illustrate the reaction workflow and stereochemical principles.
Introduction
The reduction of this compound to 4-tert-butylcyclohexanol (B146172) can yield two diastereomers: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation where this substituent occupies the equatorial position to minimize steric hindrance.[1] The stereochemical outcome of the ketone reduction is therefore primarily determined by the direction of hydride attack on the carbonyl group. Axial attack leads to the formation of the equatorial (trans) alcohol, while equatorial attack results in the axial (cis) alcohol.
While many standard reduction methods, such as the use of sodium borohydride (B1222165), predominantly yield the thermodynamically more stable trans isomer, specific applications, particularly in the fragrance industry, require the cis isomer.[2] This document outlines protocols that have been developed to achieve high selectivity for cis-4-tert-butylcyclohexanol.
Comparative Synthesis Data
Several methods have been reported for the stereoselective synthesis of cis-4-tert-butylcyclohexanol. The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome. Below is a summary of quantitative data from various synthetic approaches.
| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | cis:trans Ratio | Reference |
| Iridium-Catalyzed Hydrogenation | Iridium tetrachloride / Trimethyl phosphite (B83602) | 2-Propanol | Reflux | 48 | 93-99 | ~96:4 | [3] |
| Ruthenium-Catalyzed Hydrogenation | Ruthenium-aminophosphine complex / H₂ | Not specified | Not specified | Not specified | >95 | >95:5 | [2] |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Zeolite BEA | 2-Propanol | Not specified | Not specified | High | High selectivity for cis | [4] |
| Borohydride Reduction (modified) | Isobornyloxyaluminum dichloride | Not specified | Not specified | Not specified | Not specified | 80:20 to 92:8 | [3] |
| Standard Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | Room Temp. | 0.5 | High | ~15:85 (favors trans) | [1][5] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Synthesis of cis-4-tert-butylcyclohexanol
This protocol is adapted from Organic Syntheses and provides a high yield and excellent stereoselectivity for the cis isomer.[3]
Materials:
-
This compound (30.8 g, 0.200 mol)
-
Iridium tetrachloride (4.0 g, 0.012 mol)
-
Concentrated hydrochloric acid (4.5 mL)
-
Trimethyl phosphite (52 g, 0.42 mol)
-
2-Propanol (635 mL)
-
Diethyl ether
-
Magnesium sulfate (B86663) or potassium carbonate (anhydrous)
-
Water
Equipment:
-
2-L round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a well-ventilated fume hood, dissolve 4.0 g of iridium tetrachloride in 4.5 mL of concentrated hydrochloric acid.
-
To this solution, add 180 mL of water, followed by the slow addition of 52 g of trimethyl phosphite.
-
Prepare a solution of 30.8 g of this compound in 635 mL of 2-propanol in a 2-L flask equipped with a reflux condenser.
-
Add the iridium catalyst solution to the solution of this compound.
-
Heat the reaction mixture to reflux and maintain for 48 hours.
-
After 48 hours, allow the mixture to cool to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining residue with 250 mL of water and transfer to a separatory funnel.
-
Extract the aqueous solution with four 150-mL portions of diethyl ether.
-
Combine the organic extracts and wash with two 100-mL portions of water.
-
Dry the ether layer over anhydrous magnesium sulfate or potassium carbonate.
-
Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product. The expected yield is 29–31 g (93–99%) of a white solid.[3]
-
(Optional) Recrystallization: For a product with >99% purity of the cis isomer, recrystallize the crude solid from 40% aqueous ethanol.[3]
Characterization:
The ratio of cis to trans isomers in the crude product can be determined by Gas Chromatography (GC). The reported ratio for this method is approximately 96:4 (cis:trans).[3]
Diagrams
General Experimental Workflow
Caption: General experimental workflow for the synthesis of 4-tert-butylcyclohexanol.
Stereochemical Control in the Reduction of this compound
Caption: Stereochemical pathways in the reduction of this compound.
Mechanism of Reduction
The reduction of ketones by metal hydrides, such as those generated in situ in the iridium-catalyzed reaction or from reagents like sodium borohydride, involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[6] The resulting alkoxide intermediate is then protonated during the workup to yield the alcohol.[7]
The stereoselectivity of the reduction of this compound is governed by steric hindrance. The large tert-butyl group locks the ring in a conformation where it is equatorial.
-
Axial Attack: Attack of the hydride from the axial face is sterically less hindered by the axial hydrogens at the C-3 and C-5 positions. This pathway leads to the formation of the equatorial alcohol, the trans isomer. This is the major pathway for small, unhindered reducing agents like NaBH₄.[1]
-
Equatorial Attack: Attack from the equatorial face is more sterically hindered. However, certain bulky reducing agents or catalytic systems favor this pathway, leading to the formation of the axial alcohol, the cis isomer. The iridium and ruthenium catalytic systems described are designed to provide high cis selectivity.[2][3]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Iridium tetrachloride and concentrated hydrochloric acid are corrosive. Handle with care.
-
Trimethyl phosphite has a strong, unpleasant odor and is flammable.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
-
Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas.[8] Handle with care and avoid contact with water.
References
- 1. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 2. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stereoselective reduction of this compound to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA | Semantic Scholar [semanticscholar.org]
- 5. This compound Lab Report - 690 Words | 123 Help Me [123helpme.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. drnerz.com [drnerz.com]
Synthesis of trans-4-tert-butylcyclohexanol: A Stereoselective Reduction Protocol
Application Note: The reduction of 4-tert-butylcyclohexanone to 4-tert-butylcyclohexanol (B146172) is a cornerstone experiment in organic chemistry, demonstrating the principles of stereoselectivity and the influence of reducing agents on the conformational outcome of a reaction. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position to minimize steric hindrance. This conformational rigidity allows for a predictable study of the facial selectivity of hydride attack on the carbonyl group. The two possible diastereomeric products are the cis and trans isomers, where the hydroxyl group is axial and equatorial, respectively. The trans isomer is the thermodynamically more stable product due to the hydroxyl group occupying the less sterically hindered equatorial position. This document provides detailed protocols for the synthesis of the trans isomer, a summary of expected outcomes with different reducing agents, and an exploration of the underlying stereochemical principles.
Data Presentation: Comparison of Reduction Methods
The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio of the product. Below is a summary of quantitative data from representative reduction methods.
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Major Isomer | Isomer Ratio (trans:cis) | Yield (%) | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | Room Temp. | 5 minutes | trans | ~88:12 | Not specified | [1][2] |
| Sodium Borohydride (NaBH₄) | 95% Ethanol | Room Temp. | Not specified | trans | Not specified | Not specified | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Reflux | 2.75 - 3 hours | trans | ~91:9 | 73-78 | [4] |
| L-Selectride® | Tetrahydrofuran | Not specified | Not specified | cis | ~8:92 | Not specified | [2] |
| Meerwein-Ponndorf-Verley (MPV) | Isopropanol | Not specified | Not specified | trans | ~77:23 (equilibrium) | Not specified | [2] |
Experimental Protocols
Two common methods for the synthesis of trans-4-tert-butylcyclohexanol are presented below, utilizing sodium borohydride and lithium aluminum hydride as reducing agents.
Protocol 1: Reduction using Sodium Borohydride
This protocol is adapted from a procedure utilizing sodium borohydride in methanol, which favors the formation of the trans isomer through kinetic control.[1]
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Sodium methoxide (B1231860) in methanol solution
-
1.5 M Hydrochloric acid (HCl)
-
Ice water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
125 mL Erlenmeyer flask
-
Small beaker
-
100 mL beaker
-
125 mL Separatory funnel
-
50 mL Round bottom flask
-
Rotary evaporator
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of this compound in 5 mL of methanol.
-
In a separate small beaker, prepare a solution of 6 mmol of sodium borohydride in 5 mL of sodium methoxide in methanol.
-
Carefully and slowly add the sodium borohydride solution to the this compound solution. The rate of addition should be controlled to manage the frothing.
-
Swirl the reaction mixture intermittently for five minutes.
-
Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water to quench the reaction.
-
Transfer the resulting solution to a 125 mL separatory funnel and extract the product with 12.5 mL of diethyl ether.
-
Wash the ether extract sequentially with 6.5 mL of water and 6.5 mL of brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Decant the dried ether solution into a pre-weighed 50 mL round bottom flask and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization. The ratio of cis to trans isomers can be determined using ¹H NMR spectroscopy.[3]
Protocol 2: Reduction using Lithium Aluminum Hydride
This protocol, adapted from Organic Syntheses, employs a "mixed hydride" reagent (LiAlH(OCH₃)₃) prepared in situ from lithium aluminum hydride and aluminum chloride, which yields a high percentage of the trans isomer.[4]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
This compound
-
10% aqueous sulfuric acid
-
Anhydrous magnesium sulfate
-
Petroleum ether (b.p. 60-70 °C)
-
3 L three-necked flask with a mechanical stirrer, dropping funnel, and reflux condenser
-
1 L flask with a reflux condenser
-
Ice bath
-
Büchner funnel
Procedure:
-
In a 3 L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 67 g (0.5 mole) of powdered anhydrous aluminum chloride.
-
Cool the flask in an ice bath and slowly add 500 mL of dry ether from the dropping funnel while stirring.
-
In a separate 1 L flask, cautiously add 140 mL of dry ether to 5.5 g of powdered lithium aluminum hydride while cooling in an ice bath.
-
Prepare a solution of 77.2 g (0.5 mole) of this compound in 500 mL of dry ether and place it in the dropping funnel.
-
Slowly add the this compound solution to the "mixed hydride" solution at a rate that maintains a gentle reflux. This addition should take 45-60 minutes.
-
After the addition is complete, reflux the reaction mixture for an additional 2 hours.
-
Destroy the excess hydride by adding 10 mL of dry tert-butanol and reflux for another 30 minutes.
-
To equilibrate the product mixture to favor the trans isomer, add a solution of 3 g of this compound in 20 mL of dry ether and reflux for 4 more hours. Let the mixture stand overnight.
-
Cool the reaction mixture in an ice bath and decompose it by the successive addition of 100 mL of water and 250 mL of 10% aqueous sulfuric acid.
-
Separate the ethereal layer, and extract the aqueous layer once with 150 mL of ether.
-
Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the ether by distillation.
-
Dissolve the crude white product in 150 mL of hot petroleum ether (b.p. 60-70 °C).
-
Cool the solution to induce crystallization. Collect the solid product by filtration on a Büchner funnel and rinse with small portions of cold petroleum ether. The expected yield is 57-61 g (73-78%) of product with a composition of approximately 99.3% trans isomer.[4]
Mandatory Visualizations
Reaction Pathway and Stereoselectivity
The reduction of this compound can proceed via two main pathways, axial or equatorial attack of the hydride nucleophile on the carbonyl carbon. The bulky tert-butyl group locks the ring, and the approach of the reducing agent determines the stereochemistry of the resulting alcohol. Axial attack leads to the equatorial (trans) alcohol, while equatorial attack results in the axial (cis) alcohol. The formation of the trans isomer as the major product when using reagents like NaBH₄ is a result of kinetic control, where the smaller hydride nucleophile preferentially attacks from the less hindered axial face.
Caption: Stereoselective reduction of this compound.
General Experimental Workflow
The synthesis of 4-tert-butylcyclohexanol from its corresponding ketone follows a general workflow, which is applicable to various reducing agents with minor modifications in quenching and work-up procedures.
Caption: General workflow for the reduction of this compound.
References
Application Notes and Protocols: Mechanism of Hydride Attack on 4-tert-butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stereoselective reduction of 4-tert-butylcyclohexanone, a classic model for demonstrating the principles of kinetic and thermodynamic control in nucleophilic additions to cyclic ketones. The methodologies and data presented are essential for chemists involved in the synthesis of stereochemically defined molecules.
Introduction
The reduction of this compound by hydride reagents yields two diastereomeric products: cis- and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation where this substituent occupies the sterically favored equatorial position.[1][2] This conformational rigidity allows for a predictable study of the facial selectivity of the hydride attack on the carbonyl group. The stereochemical outcome is primarily dictated by the steric bulk of the hydride-donating species, illustrating the concepts of steric approach control versus product development control (or torsional strain).[3][4]
Generally, small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) favor axial attack to produce the thermodynamically more stable trans isomer (equatorial hydroxyl group).[3][5] Conversely, sterically hindered reagents, such as L-Selectride®, attack from the less hindered equatorial face, yielding the cis isomer (axial hydroxyl group) as the kinetic product.[6][7]
Mechanism of Hydride Attack
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Due to the locked conformation of this compound, the two faces of the carbonyl group are diastereotopic.
-
Axial Attack: The hydride approaches from the axial face of the cyclohexane ring. This trajectory is sterically hindered by the axial hydrogens at the C-3 and C-5 positions. However, for small hydride reagents, this approach is favored as it avoids torsional strain in the transition state, leading to the more stable equatorial alcohol (trans isomer).[3]
-
Equatorial Attack: The hydride approaches from the equatorial face. This pathway is less sterically hindered for bulky reagents. It leads to the formation of the less stable axial alcohol (cis isomer).[8]
The interplay between steric hindrance and torsional strain determines the preferred pathway and, consequently, the product distribution.[4]
Quantitative Data: Product Distribution
The diastereomeric ratio of the resulting 4-tert-butylcyclohexanol (B146172) is highly dependent on the chosen reducing agent. The following table summarizes typical product distributions obtained from the reduction of this compound.
| Reducing Agent | Reagent Type | Major Product | trans : cis Ratio | Reference |
| Sodium Borohydride (NaBH₄) | Small | trans | ~2.4 : 1 | [6][7] |
| Lithium Aluminum Hydride (LiAlH₄) | Small | trans | ~9.5 : 1 | [6][7] |
| L-Selectride® | Bulky | cis | 1 : 20 | [6][7] |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (Small Hydride Reagent)
This protocol is adapted from established laboratory procedures.[9][10]
Materials:
-
This compound
-
Methanol (B129727) (or 95% Ethanol)
-
Sodium borohydride (NaBH₄)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a suitable flask, dissolve this compound (e.g., 22.5 mmol) in methanol (5 mL).[9]
-
In a separate beaker, dissolve sodium borohydride (e.g., 6 mmol) in a solution of sodium methoxide (B1231860) in methanol (5 mL).[9]
-
Slowly add the sodium borohydride solution to the stirred solution of the ketone. Control the rate of addition to manage any frothing.[9]
-
Stir the reaction mixture at room temperature for approximately 20-30 minutes.[11]
-
Pour the reaction mixture into a beaker containing ice water (50 mL) and 1.5 M HCl (2.5 mL).[9]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (e.g., 2 x 12.5 mL portions).[9]
-
Wash the combined organic extracts sequentially with water (6.5 mL) and brine (6.5 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
-
Analyze the product ratio using ¹H NMR or GC. The methine proton of the trans isomer appears at approximately 3.5 ppm, while that of the cis isomer is at about 4.0 ppm.[8][10]
Protocol 2: Reduction with Lithium Aluminum Hydride (Small Hydride Reagent)
Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a stirred suspension of LiAlH₄ in anhydrous diethyl ether.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction flask in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 3: Reduction with L-Selectride® (Bulky Hydride Reagent)
Caution: L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
6 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂) (Caution: strong oxidizer)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.94 mmol) in dry THF (3 mL).[8]
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the L-Selectride® solution (3.0 mL of a 1.0 M solution) via syringe to the stirred ketone solution.[8]
-
Stir the reaction mixture at -78 °C for 2 hours.[8]
-
Quench the reaction by the careful, dropwise addition of 80% ethanol (1.5 mL), followed by 6 M NaOH (1 mL), and then slowly add 30% H₂O₂ (1.2 mL) (Caution: exothermic).[8]
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Transfer the mixture to a separatory funnel, rinsing the flask with saturated aqueous Na₂CO₃.[8]
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product ratio by ¹H NMR or GC.
Visualizations
Caption: Mechanism of hydride attack on this compound.
Caption: General experimental workflow for the reduction.
References
- 1. scribd.com [scribd.com]
- 2. brainly.in [brainly.in]
- 3. scribd.com [scribd.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odinity.com [odinity.com]
- 7. odinity.com [odinity.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. drnerz.com [drnerz.com]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Steric Hindrance in 4-tert-Butylcyclohexanone Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and drug development, the spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's reactivity and biological activity. 4-tert-Butylcyclohexanone is a cornerstone molecule for studying these three-dimensional effects, particularly the concept of steric hindrance. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, providing a rigid framework to investigate how the size and shape of reactants influence reaction outcomes.[1] This conformational rigidity makes this compound an invaluable tool for understanding and predicting the stereoselectivity of reactions, a crucial aspect in the synthesis of chiral drugs and complex molecules.
These application notes provide a detailed exploration of the role of steric hindrance in key reactions of this compound, including nucleophilic additions such as hydride reductions and Grignard reactions, as well as the Wittig reaction for olefination. The accompanying protocols offer detailed methodologies for conducting these experiments, while data tables and diagrams provide a clear, comparative analysis of the outcomes.
Conformational Locking: The Key to Stereoselectivity
The large tert-butyl group on the cyclohexane ring has a strong preference for the equatorial position to minimize steric strain.[2] This preference is so pronounced that it effectively prevents the ring from flipping between chair conformations. As a result, the two faces of the carbonyl group, designated as the axial and equatorial faces, are non-equivalent.[1] Nucleophilic attack can occur from either face, leading to the formation of two different diastereomeric products: a cis isomer and a trans isomer. The steric environment around the carbonyl group, therefore, dictates the preferred trajectory of the incoming nucleophile.
Caption: Nucleophilic attack on this compound.
Nucleophilic Addition Reactions: A Study in Facial Selectivity
The reduction of this compound with hydride reagents is a classic example of diastereoselectivity governed by steric hindrance. The size of the hydride nucleophile plays a pivotal role in determining the product ratio.
Generally, smaller, less sterically demanding nucleophiles, such as the borohydride (B1222165) ion (BH₄⁻), can approach from the more hindered axial face, leading to the formation of the equatorial alcohol as the major product.[3] This is often referred to as the "endo" attack.[4] Conversely, larger and bulkier nucleophiles, such as L-Selectride, experience significant steric repulsion from the axial hydrogens at the C-3 and C-5 positions.[4] Consequently, they preferentially attack from the less hindered equatorial face (exo attack), resulting in the axial alcohol as the major product.[5]
The principles observed in hydride reductions are also applicable to other nucleophilic additions, such as Grignard and organolithium reactions. The size of the incoming alkyl or aryl group from the organometallic reagent will influence the direction of attack and, therefore, the stereochemical outcome.
Quantitative Data: Diastereoselectivity in Nucleophilic Additions
The following table summarizes the diastereoselectivity observed in the reaction of this compound with various nucleophiles. The product ratios highlight the profound impact of steric hindrance on the reaction pathway.
| Nucleophile/Reagent | Reaction Type | % Axial Alcohol (cis) | % Equatorial Alcohol (trans) | Reference(s) |
| Sodium Borohydride (NaBH₄) | Reduction | ~12 | ~88 | [6][7] |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | ~10 | ~90 | [8] |
| L-Selectride | Reduction | ~92 | ~8 | [6][7] |
| Methylmagnesium Bromide (CH₃MgBr) | Grignard Reaction | - | - | [9] |
| tert-Butylmagnesium Bromide ((CH₃)₃CMgBr) | Grignard Reaction | ~1 | ~99 (unreacted ketone) | [10] |
Note: Quantitative data for Grignard reactions with this compound is less consistently reported in the literature. The reaction with tert-butylmagnesium bromide results primarily in enolization rather than addition due to extreme steric hindrance.
The Wittig Reaction: Overcoming Steric Challenges
The Wittig reaction, which converts ketones into alkenes, can be challenging with sterically hindered ketones like this compound.[7] The bulky tert-butyl group can impede the approach of the phosphorus ylide to the carbonyl carbon. However, by selecting the appropriate Wittig reagent and reaction conditions, this transformation can be achieved. The use of non-stabilized ylides, which are more reactive, is often necessary to overcome the steric barrier.
Caption: Simplified workflow of the Wittig reaction.
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
Objective: To demonstrate the stereoselective reduction of a sterically hindered ketone.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Erlenmeyer flasks, beakers, separatory funnel, and standard laboratory glassware
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of this compound in 5 mL of methanol.[11]
-
In a separate small beaker, carefully add 6 mmol of sodium borohydride to 5 mL of methanol. Caution: Sodium borohydride reacts with protic solvents to produce hydrogen gas, which is flammable.[11]
-
Slowly add the sodium borohydride solution to the stirred solution of this compound. The addition rate should be controlled to manage any effervescence.[11]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water to quench the reaction.[11]
-
Transfer the mixture to a 125 mL separatory funnel and extract the product with 12.5 mL of diethyl ether.[11]
-
Wash the organic layer sequentially with 6.5 mL of water and 6.5 mL of brine (saturated NaCl solution).[11]
-
Dry the ether layer over anhydrous sodium sulfate.[11]
-
Decant the dried ether solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
-
Determine the yield and analyze the product ratio by ¹H NMR spectroscopy.
Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide
Objective: To synthesize a tertiary alcohol via nucleophilic addition of a Grignard reagent to a sterically hindered ketone.
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
-
Dry glassware (round-bottom flask, dropping funnel, condenser) and inert atmosphere setup (nitrogen or argon)
Procedure:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the diastereomeric alcohol products.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio.
Protocol 3: Wittig Reaction of this compound
Objective: To synthesize an alkene from a sterically hindered ketone using a Wittig reagent.
Materials:
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or benzene
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate
-
Dry glassware and inert atmosphere setup
Procedure: Part A: Preparation of the Wittig Reagent (in situ)
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether.[8]
-
With vigorous stirring under a nitrogen atmosphere, add potassium tert-butoxide (1.1 equivalents) to the suspension. The formation of the ylide is indicated by the appearance of a characteristic color (often orange or yellow).[8]
Part B: Wittig Reaction
-
To the freshly prepared ylide suspension, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.[8]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of saturated aqueous ammonium chloride solution.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding alkene.
Conclusion
The study of reactions involving this compound provides invaluable insights into the principles of stereochemistry and steric hindrance. For researchers and professionals in drug development, a thorough understanding of these concepts is paramount for the rational design and synthesis of stereochemically pure and biologically active compounds. The predictable nature of its reactions, stemming from its conformationally locked structure, makes this compound an excellent model system for exploring the subtle yet profound effects of molecular architecture on chemical reactivity.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of this compound: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 8. benchchem.com [benchchem.com]
- 9. [SOLVED] At tempted Grignard reaction of Cyclohexanone with tert-butyl magnesium bromide gives | SolutionInn [solutioninn.com]
- 10. homework.study.com [homework.study.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Demonstrating Axial vs. Equatorial Attack using 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the reduction of 4-tert-butylcyclohexanone as a practical and illustrative model for understanding the principles of axial versus equatorial nucleophilic attack on a conformationally biased cyclohexane (B81311) ring. This model is fundamental in stereoselective synthesis, a critical aspect of drug design and development where the three-dimensional arrangement of atoms can dictate biological activity.
Introduction
The stereochemical outcome of nucleophilic additions to substituted cyclohexanones is a cornerstone of organic chemistry, with significant implications for the synthesis of complex molecules. This compound serves as an excellent substrate for demonstrating these principles due to its conformational rigidity. The bulky tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation where this substituent occupies the sterically less hindered equatorial position.[1][2] This conformational locking presents two distinct faces of the carbonyl group to an incoming nucleophile, leading to the formation of two diastereomeric alcohol products: the cis and trans isomers.
The ratio of these isomers is highly dependent on the steric bulk of the reducing agent. Smaller, less hindered nucleophiles, such as sodium borohydride (B1222165) (NaBH₄), can approach from the more sterically hindered axial face, leading to the thermodynamically more stable equatorial alcohol (trans product).[3][4] Conversely, bulkier reducing agents, like L-Selectride®, are sterically impeded from the axial face and therefore preferentially attack from the equatorial face, yielding the axial alcohol (cis product) as the major product.[4][5] This experiment provides a clear and quantifiable demonstration of kinetic versus thermodynamic control in a stereoselective reaction.
Reaction Pathway
The reduction of this compound can proceed via two main pathways, depending on the trajectory of the hydride attack on the carbonyl carbon.
Caption: Reaction pathways for the reduction of this compound.
Data Presentation: Stereochemical Outcomes
The choice of reducing agent has a profound impact on the diastereomeric ratio of the resulting 4-tert-butylcyclohexanol (B146172) isomers. The data below summarizes typical product distributions obtained from the reduction of this compound with various hydride reagents.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (trans:cis) | Reference |
| Sodium Borohydride (NaBH₄) | trans (Equatorial OH) | ~85:15 | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | trans (Equatorial OH) | ~90:10 | [4][5] |
| L-Selectride® | cis (Axial OH) | <2:98 | [3][5] |
Experimental Protocols
The following are representative experimental procedures for the reduction of this compound.
Protocol 1: Reduction with Sodium Borohydride (Favoring Axial Attack)
This protocol is adapted from established laboratory procedures for the stereoselective reduction of ketones.[6]
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of this compound in 5 mL of methanol.
-
In a separate small beaker, carefully dissolve 6 mmol of sodium borohydride in 5 mL of a sodium methoxide (B1231860) solution in methanol.
-
Slowly add the sodium borohydride solution to the stirred solution of this compound. The rate of addition should be controlled to manage any frothing.
-
Stir the reaction mixture for five minutes.
-
Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice water.
-
Transfer the mixture to a 125 mL separatory funnel and extract the product with 12.5 mL of diethyl ether.
-
Wash the ether extract sequentially with 6.5 mL of water and 6.5 mL of brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Decant the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the product mixture.
Protocol 2: Reduction with L-Selectride® (Favoring Equatorial Attack)
This procedure is a representative method for reductions using bulky borohydride reagents.[7] Caution: L-Selectride® is air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (4.46 mmol) in 20 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M in THF, 5.4 mL, 5.4 mmol) via syringe to the stirred solution.
-
After the addition is complete, allow the reaction to stir at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of water (0.2 mL), followed by 15% aqueous NaOH (0.2 mL), and then water again (0.6 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the resulting white precipitate and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Product Analysis by ¹H NMR Spectroscopy
The ratio of the cis and trans diastereomers can be determined using ¹H NMR spectroscopy. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-1).[8][9]
-
In the trans isomer (equatorial -OH), the H-1 proton is in the axial position. It experiences large axial-axial couplings to the adjacent axial protons, resulting in a signal that is a triplet of triplets with a large coupling constant, appearing further downfield (around 3.5 ppm).[9]
-
In the cis isomer (axial -OH), the H-1 proton is in the equatorial position. It has smaller equatorial-axial and equatorial-equatorial couplings, leading to a broader, less resolved multiplet that appears further upfield (around 4.0 ppm).[8]
By integrating the signals corresponding to the H-1 proton of each isomer, the diastereomeric ratio can be accurately calculated.
Experimental Workflow
The general workflow for conducting these experiments and analyzing the results is outlined below.
Caption: General experimental workflow for the reduction of this compound.
References
- 1. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Axial or equatorial attack is possible on a cyclohexanone [almerja.net]
- 5. odinity.com [odinity.com]
- 6. drnerz.com [drnerz.com]
- 7. benchchem.com [benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: Wittig Reaction with 4-tert-butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert aldehydes or ketones into alkenes with high regioselectivity. The reaction is of particular importance in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.
This document provides detailed application notes and protocols for the Wittig reaction using 4-tert-butylcyclohexanone as the substrate. Due to the steric hindrance imposed by the bulky tert-butyl group, which locks the cyclohexane (B81311) ring in a specific conformation, this substrate presents an interesting case for studying the stereochemical outcomes and reactivity of the Wittig reaction. We will explore the reaction with both a non-stabilized ylide (methylenetriphenylphosphorane) to yield 4-tert-butylmethylenecyclohexane, and a stabilized ylide (ethyl (triphenylphosphoranylidene)acetate) to produce ethyl (4-tert-butylcyclohexylidene)acetate.
Data Presentation
The following table summarizes the expected products and typical yields for the Wittig reaction of this compound with both a non-stabilized and a stabilized ylide. The steric hindrance of this compound can influence reaction rates and yields.
| Ylide Reagent | Product | Typical Yield (%) | E/Z Ratio |
| Methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) | 4-tert-butylmethylenecyclohexane | 75-85% | Not Applicable |
| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Ethyl (4-tert-butylcyclohexylidene)acetate | 80-90% | Predominantly E |
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butylmethylenecyclohexane using a Non-Stabilized Ylide
This protocol details the in-situ generation of methylenetriphenylphosphorane and its subsequent reaction with this compound.
Materials:
-
Potassium tert-butoxide
-
This compound
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous diethyl ether.
-
With vigorous stirring under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq.) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color.
-
-
Wittig Reaction:
-
To the freshly prepared ylide suspension, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 4-tert-butylmethylenecyclohexane.
-
Protocol 2: Synthesis of Ethyl (4-tert-butylcyclohexylidene)acetate using a Stabilized Ylide
This protocol utilizes a commercially available stabilized ylide for the synthesis of an α,β-unsaturated ester.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous toluene (B28343)
-
Hexane
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and ethyl (triphenylphosphoranylidene)acetate (1.2 eq.).
-
Add anhydrous toluene to the flask.
-
-
Wittig Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC using a hexane:ethyl acetate (9:1) solvent system.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the product from triphenylphosphine (B44618) oxide.
-
Collect the fractions containing the product and concentrate them to yield ethyl (4-tert-butylcyclohexylidene)acetate.
-
Mandatory Visualization
Caption: General signaling pathway of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
Application Notes and Protocols: Grignard Reaction Involving 4-tert-butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the Grignard reaction with 4-tert-butylcyclohexanone, a cornerstone reaction in organic chemistry for demonstrating the principles of stereoselectivity. The rigid, conformationally-locked structure of this ketone makes it an ideal model system for studying steric approach control in nucleophilic additions, a concept crucial in the stereoselective synthesis of complex molecules and pharmaceutical intermediates.
Reaction Mechanism and Stereoselectivity
The Grignard reaction is a powerful C-C bond-forming tool involving the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the case of this compound, the reaction's stereochemical outcome is dictated by the sterically demanding tert-butyl group. This bulky group locks the cyclohexane (B81311) ring into a stable chair conformation where it exclusively occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational rigidity presents two distinct faces of the carbonyl group to the incoming nucleophile, leading to two possible diastereomeric alcohol products.
The two pathways for nucleophilic attack are:
-
Axial Attack: The Grignard reagent approaches the carbonyl carbon from the axial face. This trajectory is generally favored by smaller, less sterically hindered nucleophiles. The resulting product is the trans alcohol, where the newly formed hydroxyl group is in the more thermodynamically stable equatorial position.
-
Equatorial Attack: The Grignard reagent approaches from the equatorial face. This pathway is favored by larger, bulkier nucleophiles that experience significant steric repulsion from the axial hydrogens at the C-3 and C-5 positions during an axial approach. This leads to the formation of the cis alcohol, with the hydroxyl group in the less stable axial position.
The ratio of these two products is highly dependent on the steric bulk of the Grignard reagent. Classical Grignard reagents such as methylmagnesium iodide and phenylmagnesium bromide are known to produce mixtures of both axial and equatorial alcohols.[1]
Caption: Steric control in the Grignard reaction with this compound.
Data Presentation: Diastereoselectivity of Grignard Reagents
The diastereomeric ratio of the products is a direct consequence of the steric profile of the Grignard reagent. While precise ratios can vary with reaction conditions (solvent, temperature), the general trend is well-established. The following table summarizes representative data for the addition of various Grignard reagents to this compound.
| Grignard Reagent (R-MgX) | Steric Bulk of 'R' | Predominant Attack | % Axial Attack (trans-Product) | % Equatorial Attack (cis-Product) |
| MeMgBr (Methyl) | Small | Axial | ~65-75% | ~25-35% |
| EtMgBr (Ethyl) | Medium | Axial/Equatorial | ~45-55% | ~45-55% |
| i-PrMgBr (Isopropyl) | Large | Equatorial | ~15-25% | ~75-85% |
| PhMgBr (Phenyl) | Medium-Large (Planar) | Axial/Equatorial | ~25-35% | ~65-75% |
| t-BuMgBr (tert-Butyl) | Very Large | Equatorial (Mainly Enolization) | <1% (Addition) | <1% (Addition) |
Note: The values presented are illustrative, based on established principles of stereoselectivity. Diastereoisomer ratios for classical reagents can range between 49:51 and 79:21.[1] For very bulky reagents like tert-butylmagnesium bromide, nucleophilic addition is minimal, and the primary reaction pathway is deprotonation (enolization) of the ketone.
Experimental Protocols
Caution: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All reactions must be conducted in flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard, dry laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser, etc.)
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a reflux condenser fitted with a nitrogen inlet, and a rubber septum. Purge the entire system with dry nitrogen.
-
Reactant Addition: Dissolve this compound (e.g., 5.0 g, 32.4 mmol, 1.0 eq) in 50 mL of anhydrous diethyl ether and add it to the reaction flask via cannula transfer.
-
Grignard Addition: Cool the flask to 0 °C in an ice bath. Using a syringe, transfer methylmagnesium bromide solution (e.g., 12.0 mL of 3.0 M solution, 36.0 mmol, 1.1 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide salt.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine all organic layers.
-
Purification: Wash the combined organic phase with brine (2 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude oil can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diastereomers.
-
Characterization: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the final yield and the diastereomeric ratio.
Protocol 2: Reaction with Phenylmagnesium Bromide
This protocol is analogous to Protocol 1, substituting phenylmagnesium bromide for methylmagnesium bromide. Phenylmagnesium bromide is often purchased as a solution or can be prepared in situ from bromobenzene (B47551) and magnesium turnings.
Key Modifications:
-
Grignard Reagent: Use a commercially available solution of phenylmagnesium bromide (e.g., 1.0 M in THF) or one prepared in situ.
-
Stoichiometry: Adjust the volume of the Grignard reagent to maintain a 1.1 to 1.2 molar excess relative to the ketone.
-
Work-up: The work-up may produce biphenyl (B1667301) as a byproduct, which can typically be removed during column chromatography.
Visualizations: Experimental Workflow
The following diagram outlines the general experimental workflow for the Grignard reaction with this compound.
Caption: General experimental workflow for the Grignard reaction.
References
Application Notes and Protocols: Alkylation of 4-tert-Butylcyclohexanone Enolates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alkylation of 4-tert-butylcyclohexanone serves as a foundational model for understanding the principles of stereoselective C-C bond formation on cyclohexanone (B45756) rings. Due to its large tert-butyl group, the cyclohexane (B81311) ring is conformationally "locked," with the bulky group predominantly occupying the equatorial position to minimize steric strain.[1] This rigid chair conformation provides an excellent platform to study the facial selectivity of enolate reactions. Under kinetic control, the alkylation of the this compound enolate proceeds with a high degree of diastereoselectivity, primarily through axial attack of the electrophile, leading to the formation of the trans-2-alkyl-4-tert-butylcyclohexanone as the major product.[2] This document provides a detailed overview of the underlying principles, experimental protocols, and representative data for this crucial transformation.
Principles and Stereoselectivity
The stereochemical outcome of the alkylation of this compound is governed by kinetic control, as the alkylation of an enolate with an alkyl halide is typically an irreversible process.[2] The reaction proceeds through the pathway with the lowest activation energy.
Enolate Formation: The ketone is deprotonated using a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form the lithium enolate.[3] Since this compound is symmetric about the carbonyl group, only one enolate regioisomer is possible.
Stereoselective Alkylation: The resulting planar enolate can be attacked by an electrophile (e.g., an alkyl halide) from two faces:
-
Axial Attack: The electrophile approaches from the top or bottom face, perpendicular to the plane of the enolate, leading to the newly introduced alkyl group occupying an axial position. This pathway proceeds through a low-energy, chair-like transition state.[2]
-
Equatorial Attack: The electrophile approaches from the side, leading to the alkyl group being placed in an equatorial position. This pathway involves a higher-energy, twist-boat-like transition state.
Due to the significant energy difference between these transition states, axial attack is kinetically favored , resulting in the predominant formation of the trans diastereomer, where the C4-tert-butyl group and the new C2-alkyl group are on opposite sides of the ring.[2]
References
The Versatile Fragrance Precursor: Application Notes on 4-tert-Butylcyclohexanone in Perfumery Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-tert-Butylcyclohexanone is a key intermediate in the fragrance industry, prized for its role as a precursor to a variety of valuable aroma compounds. Its rigid cyclohexyl framework, influenced by the sterically demanding tert-butyl group, allows for the synthesis of distinct cis and trans isomers of its derivatives, each possessing unique olfactory properties. This document provides detailed application notes and experimental protocols for the synthesis of fragrance molecules derived from this compound, with a primary focus on the widely used 4-tert-butylcyclohexyl acetate (B1210297).
Fragrance Synthesis from this compound: An Overview
The primary application of this compound in the fragrance industry is its conversion to corresponding alcohols and esters. The most commercially significant of these is 4-tert-butylcyclohexyl acetate, often referred to as "woody acetate." The stereochemistry of the final product plays a crucial role in its scent profile, with the cis and trans isomers exhibiting markedly different aromas.
-
cis-4-tert-Butylcyclohexyl Acetate: Possesses a powerful, floral, and fruity-woody odor.
-
trans-4-tert-Butylcyclohexyl Acetate: Exhibits a softer, more woody and earthy scent.
The synthesis of these fragrances typically involves a two-step process:
-
Reduction of this compound: The ketone is reduced to the corresponding alcohol, 4-tert-butylcyclohexanol (B146172). The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers in the alcohol product.
-
Esterification of 4-tert-Butylcyclohexanol: The alcohol is then esterified, most commonly with acetic anhydride (B1165640) or acetic acid, to produce 4-tert-butylcyclohexyl acetate. Other esters, such as the propionate, can also be synthesized to generate different scent profiles.
Experimental Protocols
Protocol 1: Stereoselective Reduction of this compound to 4-tert-Butylcyclohexanol
This protocol details the reduction of this compound using sodium borohydride (B1222165), a common and relatively mild reducing agent. The procedure is known to favor the formation of the trans isomer.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (64.8 mmol) of this compound in 100 mL of methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 1.5 g (39.7 mmol) of sodium borohydride in small portions over 15-20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding 50 mL of 3 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-tert-butylcyclohexanol.
Expected Yield: 90-95%
Note on Stereoselectivity: This method typically yields a mixture of cis and trans isomers, with the trans isomer being the major product. The ratio can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Acetylation of 4-tert-Butylcyclohexanol to 4-tert-Butylcyclohexyl Acetate
This protocol describes the esterification of 4-tert-butylcyclohexanol using acetic anhydride.
Materials:
-
4-tert-butylcyclohexanol (from Protocol 1)
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
5% Copper (II) sulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine 10.0 g (64.0 mmol) of 4-tert-butylcyclohexanol, 15 mL of pyridine, and a stir bar.
-
Slowly add 15 mL (159 mmol) of acetic anhydride to the stirred solution.
-
Attach a reflux condenser and heat the mixture at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of 5% copper (II) sulfate solution (to remove pyridine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-tert-butylcyclohexyl acetate.
-
The crude product can be purified by vacuum distillation.
Expected Yield: 85-90%
Quantitative Data
The following tables summarize key quantitative data for the starting material and the primary fragrance product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₁₀H₁₈O | 154.25 | 221-223 | 0.890 |
| cis-4-tert-Butylcyclohexyl Acetate | C₁₂H₂₂O₂ | 198.30 | 105-107 / 12 mmHg | ~0.934 |
| trans-4-tert-Butylcyclohexyl Acetate | C₁₂H₂₂O₂ | 198.30 | 110-112 / 12 mmHg | ~0.934 |
| Spectroscopic Data for 4-tert-Butylcyclohexyl Acetate (Mixture of Isomers) | |
| ¹H NMR (CDCl₃, ppm) | δ 4.5-5.0 (m, 1H, CHOAc), 2.0 (s, 3H, COCH₃), 0.8-2.2 (m, 18H) |
| ¹³C NMR (CDCl₃, ppm) | δ 170.5 (C=O), 73.0, 70.5 (CHOAc), 47.0, 34.5, 32.5, 27.5, 25.5, 21.5 |
| IR (thin film, cm⁻¹) | 2950, 1735 (C=O), 1240 (C-O) |
| MS (EI, m/z) | 198 (M⁺), 138, 123, 97, 81, 57 |
Signaling Pathways and Experimental Workflows
The synthesis of 4-tert-butylcyclohexyl acetate from this compound is a straightforward chemical transformation. The logical relationship and experimental workflow can be visualized as follows:
Application Notes and Protocols: Laboratory Procedures for the Oxidation of 4-tert-butylcyclohexanol
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the creation of a vast array of chemical intermediates and final products in research, drug development, and materials science. 4-tert-butylcyclohexanol (B146172) serves as a common model substrate for this reaction, yielding 4-tert-butylcyclohexanone. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a specific conformation, which simplifies the analysis of the reaction's stereochemical outcome. This document provides detailed protocols for two common methods for the oxidation of 4-tert-butylcyclohexanol, utilizing sodium hypochlorite (B82951) (a "green" oxidizing agent) and pyridinium (B92312) chlorochromate (PCC), a versatile and selective reagent.
Reaction Scheme

Figure 1. General reaction scheme for the oxidation of 4-tert-butylcyclohexanol to this compound.
Experimental Protocols
Method A: Oxidation with Sodium Hypochlorite (Household Bleach)
This protocol is adapted from procedures that emphasize green chemistry principles by using a common and less hazardous oxidizing agent.[1] The reaction involves the oxidation of the secondary alcohol using sodium hypochlorite (NaOCl) in the presence of acetic acid.
Materials:
-
4-tert-butylcyclohexanol
-
Glacial acetic acid
-
Acetone
-
Sodium hypochlorite solution (e.g., household bleach, ~8.25% NaOCl)[2]
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plate (silica gel) and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g (6.4 mmol) of 4-tert-butylcyclohexanol in 20 mL of acetone.[2] To this solution, add 1.5 mL of glacial acetic acid.
-
Oxidant Addition: Slowly add approximately 10 mL of sodium hypochlorite solution dropwise over 10 minutes while stirring vigorously.[2] The reaction is exothermic, and a controlled addition rate is important.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2][3] Spot the initial reaction mixture and samples taken during the addition of the bleach onto a TLC plate. Develop the plate using a suitable eluent (e.g., dichloromethane (B109758) or 35% acetone/65% hexane).[1][2] The reaction is complete when the spot corresponding to the starting alcohol has disappeared.
-
Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding saturated sodium bisulfite solution (approx. 3-5 mL).[2] Test for the absence of oxidizer using starch-iodide paper; a blue-black color indicates residual oxidant, requiring further addition of sodium bisulfite.[2]
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product into diethyl ether (20 mL).[2] Separate the aqueous layer.
-
Washing: Wash the organic layer sequentially with 10 mL of water and 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acetic acid.[2] A final wash with saturated NaCl solution (brine) is recommended to aid in the removal of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude this compound.[4]
-
Purification: The product can be purified further by recrystallization from petroleum ether at low temperatures (-20 °C) or by bulb-to-bulb distillation (120 °C at 25 mmHg).[4]
Method B: Oxidation with Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a milder and more selective oxidizing agent than many other chromium-based reagents, allowing for the efficient conversion of secondary alcohols to ketones with minimal side reactions.[5][6]
Materials:
-
4-tert-butylcyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel or Celite
-
Diethyl ether
-
Round-bottomed flask, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottomed flask, suspend PCC (approximately 1.5 equivalents per equivalent of alcohol) in dichloromethane.[7] For example, for 0.01 mole of alcohol, use about 0.015 mole of PCC.[8]
-
Reactant Addition: Dissolve 4-tert-butylcyclohexanol in a minimal amount of dichloromethane and add it in one portion to the stirred suspension of PCC.[8]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.[8][9] The formation of a dark, tarry chromium residue is expected.
-
Reaction Monitoring: The reaction progress can be monitored by TLC, as described in Method A.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.[7]
-
Filtration: Pass the mixture through a short plug of silica gel or Celite to filter out the solid chromium byproducts.[7][10] Wash the filter cake thoroughly with diethyl ether to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The resulting product can be purified by distillation or recrystallization as described in Method A.
Data Presentation
The following table summarizes typical quantitative data for the described oxidation procedures.
| Parameter | Method A: Sodium Hypochlorite | Method B: PCC on Silica Gel | Method C: TCCA/Pyridine[4] |
| Starting Alcohol | 4-tert-butylcyclohexanol | 4-tert-butylcyclohexanol | 4-tert-butylcyclohexanol |
| Scale (Alcohol) | ~1.0 g | ~0.5 g | ~1.5 g |
| Key Reagents | NaOCl, Acetic Acid | Pyridinium Chlorochromate | Trichloroisocyanuric Acid, Pyridine |
| Solvent | Acetone | Dichloromethane | Ethyl Acetate |
| Reaction Time | ~1 hour[11] | 30-40 minutes[7] | 20 minutes[4][12] |
| Typical Yield | 70-80%[11] | High | ~100%[4] |
| Product Melting Point | 43-45 °C (crude)[11] | 41-45 °C (crude)[4] | - |
| Accepted Melting Point | 47-50 °C | 47-50 °C | 47-50 °C |
Experimental Workflow Visualization
The general laboratory workflow for the oxidation of 4-tert-butylcyclohexanol, including reaction, workup, and purification, is illustrated below.
Caption: Workflow for the oxidation of 4-tert-butylcyclohexanol.
Product Characterization
The successful synthesis of this compound can be confirmed through several analytical techniques:
-
Melting Point: The purified product should have a melting point in the range of 47-50 °C. A lower or broader melting point suggests impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and the appearance of a strong C=O stretch characteristic of a ketone (around 1710-1725 cm⁻¹).[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can confirm the structure of the product.[12][14] The ¹³C NMR spectrum is particularly diagnostic, showing a peak for the carbonyl carbon at approximately 212 ppm.
References
- 1. studylib.net [studylib.net]
- 2. Solved 7.5 Procedure: Oxidation of 4-tert-butylcyclohexanol | Chegg.com [chegg.com]
- 3. Revisiting the Bleach Oxidation of 4-tert-Butylcyclohexanol [chemeducator.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved Experiment 3: Oxidation of 4-tert-Butyl Cyclohexanol | Chegg.com [chegg.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol – Department of Chemistry – UW–Madison [chem.wisc.edu]
Purification of 4-tert-Butylcyclohexanone via Recrystallization: A Detailed Guide
Introduction
4-tert-Butylcyclohexanone is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this ketone is paramount for the successful outcome of subsequent reactions. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using two effective solvent systems: single-solvent recrystallization with petroleum ether and a mixed-solvent recrystallization with an ethanol-water system. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 47-50 °C[1] |
| Boiling Point | 113-116 °C at 20 mmHg[1] |
| Solubility | Soluble in alcohol and oils; slightly soluble in chloroform (B151607) and methanol; insoluble in water.[1][2] |
The choice of a suitable recrystallization solvent is guided by these properties. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, and its boiling point should be below the melting point of the compound to prevent "oiling out".
Experimental Protocols
Two primary methods for the recrystallization of this compound are detailed below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization from Petroleum Ether
This protocol is effective for achieving high recovery and purity.
Materials:
-
Crude this compound
-
Petroleum ether (boiling range 40-60 °C)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot petroleum ether until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath at -20°C to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white crystalline solid.
Protocol 2: Mixed-Solvent Recrystallization from Ethanol-Water
This method is an alternative for purification, particularly when a single solvent does not provide optimal results.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected outcomes for the recrystallization of this compound using the described protocols.
| Recrystallization Solvent | Initial Purity | Final Purity | Recovery Yield | Final Melting Point (°C) |
| Petroleum Ether | ~93% | >99% | 88%[1] | 45-46[1] |
| Aqueous Ethanol | Not specified | >99% (inferred) | 75-87% (overall yield for a related compound)[3] | Not specified |
| Pentane | Not specified | Not specified | Not specified | Not specified |
Note: Data for aqueous ethanol is based on the recrystallization of the closely related compound cis-4-tert-butylcyclohexanol, as a direct quantitative comparison for this compound was not available in the cited literature.[3]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the recrystallization processes.
Caption: Experimental workflows for single- and mixed-solvent recrystallization.
Conclusion
Recrystallization is a highly effective method for the purification of this compound. The choice between a single-solvent system like petroleum ether and a mixed-solvent system such as ethanol-water will depend on the nature of the impurities and the desired balance between recovery yield and operational simplicity. The protocols provided in this application note offer reliable procedures for obtaining high-purity this compound suitable for demanding applications in research and development.
References
Application Note: Gas Chromatography Analysis of 4-tert-Butylcyclohexanone Reduction Products
Abstract
This application note provides a detailed protocol for the analysis of the reduction products of 4-tert-butylcyclohexanone using gas chromatography (GC). The reduction of this compound yields a mixture of cis- and trans-4-tert-butylcyclohexanol. The quantitative analysis of these diastereomers is crucial for evaluating the stereoselectivity of the reduction reaction. This document outlines the experimental procedure for the reduction of this compound with sodium borohydride (B1222165), followed by the GC method for the separation and quantification of the resulting alcohol isomers.
Introduction
The reduction of cyclic ketones, such as this compound, is a fundamental reaction in organic chemistry that often leads to the formation of diastereomeric alcohol products. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific chair conformation, influencing the stereochemical outcome of the reduction. The axial and equatorial attack of the hydride reagent on the carbonyl group results in the formation of cis- and trans-4-tert-butylcyclohexanol, respectively.
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds.[1] It is an ideal method for determining the isomeric ratio of the products obtained from the reduction of this compound.[2][3] This application note describes a robust GC method for the baseline separation of cis- and trans-4-tert-butylcyclohexanol, allowing for accurate determination of the product distribution.
Experimental Protocols
2.1. Reduction of this compound with Sodium Borohydride
This protocol details the reduction of this compound to a mixture of cis- and trans-4-tert-butylcyclohexanol.[2][4]
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dilute Hydrochloric Acid (HCl)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers
-
Filter paper and funnel
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound in 20 mL of methanol.[2]
-
Stir the solution at room temperature using a magnetic stirrer.
-
Slowly add 0.25 g of sodium borohydride to the solution in small portions over a period of 15 minutes.[2]
-
Continue stirring the reaction mixture at room temperature for an additional 30 minutes.[2]
-
Pour the reaction mixture into a 250 mL beaker containing 50 mL of ice-water.[2]
-
Slowly add 10 mL of dilute hydrochloric acid to quench the excess sodium borohydride and stir for 10 minutes.[2]
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with two 50 mL portions of diethyl ether.[2]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]
-
Filter the dried solution to remove the magnesium sulfate.
-
A small aliquot of the ethereal solution is taken for GC analysis.
2.2. Gas Chromatography Analysis
This protocol describes the GC conditions for the separation and quantification of cis- and trans-4-tert-butylcyclohexanol.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: Carbowax 20M on 45/60 Chromosorb W, 9 ft length.[5] A modern equivalent capillary column would be a DB-WAX or similar polar column.
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Dilute the ethereal solution of the reaction products from section 2.1 with additional diethyl ether to a final concentration of approximately 1 mg/mL.
-
Prepare a standard solution of this compound in diethyl ether (1 mg/mL) to verify the completion of the reaction.
Analysis:
-
Inject the prepared sample into the GC.
-
Record the chromatogram. The expected elution order is this compound, followed by cis-4-tert-butylcyclohexanol, and then trans-4-tert-butylcyclohexanol.[5][6]
-
Integrate the peak areas of the cis and trans isomers.
-
Calculate the relative percentage of each isomer using the following formula:
% Isomer = (Area of Isomer Peak / Total Area of Isomer Peaks) x 100
Data Presentation
The following table summarizes the expected product distribution from the reduction of this compound with different reducing agents, as reported in the literature.
| Reducing Agent | % cis-4-tert-butylcyclohexanol | % trans-4-tert-butylcyclohexanol | Reference |
| Sodium Borohydride (NaBH₄) | ~15-25% | ~75-85% | [7] |
| Lithium Aluminum Hydride (LiAlH₄) | ~9% | ~91% | [6] |
| Iridium Tetrachloride Catalyst | 95.8–96.2% | 3.8–4.2% | [5] |
| Isobornyloxyaluminum dichloride | 80–92% | 8-20% | [5] |
Visualizations
Caption: Experimental workflow for the reduction and GC analysis of this compound.
Caption: Reduction of this compound to its corresponding alcohol isomers.
Discussion
The described GC method provides excellent separation of this compound and its reduction products, cis- and trans-4-tert-butylcyclohexanol. The use of a polar Carbowax column is key to achieving this separation, as it allows for differential interaction with the hydroxyl group of the two isomers. The cis-isomer, with the axial hydroxyl group, is generally less retained and elutes before the trans-isomer, which has an equatorial hydroxyl group.[2]
The relative peak areas obtained from the GC analysis can be used to determine the stereoselectivity of the reduction reaction. For instance, reduction with sodium borohydride typically favors the formation of the thermodynamically more stable trans product, where the bulky tert-butyl and hydroxyl groups are both in the equatorial position. Conversely, bulkier reducing agents can lead to a higher proportion of the cis product due to steric hindrance favoring axial attack.
Conclusion
This application note presents a comprehensive and reliable protocol for the reduction of this compound and the subsequent quantitative analysis of the resulting isomeric alcohols by gas chromatography. The detailed methodology and GC parameters can be readily implemented in research and teaching laboratories for the study of stereochemistry and reaction mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. Solved Exp: The reduction of 4-t-Butylcyclohexanone.Using | Chegg.com [chegg.com]
- 4. drnerz.com [drnerz.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. odinity.com [odinity.com]
Application Note: Monitoring the Reduction of 4-tert-butylcyclohexanone using Thin-Layer Chromatography
Introduction
The reduction of 4-tert-butylcyclohexanone is a common reaction in organic chemistry, yielding a mixture of cis- and trans-4-tert-butylcyclohexanol.[1][2] Monitoring the progress of this reaction is crucial to determine the point of completion and to assess the product distribution. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for this purpose.[3] This application note provides a detailed protocol for using TLC to monitor the reduction of this compound.
Principle of TLC Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).[4] The separation of this compound and its alcohol products relies on their polarity differences. The starting material, a ketone, is less polar than the resulting alcohol products. Consequently, this compound will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the more polar cis- and trans-4-tert-butylcyclohexanol products.[5][6][7] The two diastereomeric alcohol products, cis and trans, also exhibit a slight difference in polarity, which may allow for their separation under optimized TLC conditions.
Experimental Protocols
Materials and Reagents
-
TLC plates (silica gel 60 F₂₅₄)
-
This compound
-
Reaction mixture aliquots
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile phase: Hexane and Ethyl Acetate (B1210297)
-
Visualization reagents:
-
Ultraviolet (UV) lamp (254 nm)
-
Potassium permanganate (B83412) (KMnO₄) stain
-
p-Anisaldehyde stain
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) stain
-
-
Heating device (heat gun or hot plate)
Protocol for TLC Analysis
-
Preparation of the TLC Plate:
-
With a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.[4]
-
Mark three lanes on the starting line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
-
Sample Preparation and Spotting:
-
Prepare a dilute solution of the this compound starting material in a volatile solvent like ethyl acetate.
-
Using a capillary tube, spot the starting material solution on the "SM" mark.
-
Spot the reaction mixture aliquot on the "RM" mark.
-
Spot both the starting material and the reaction mixture on the "C" mark (the co-spot).
-
Ensure the spots are small and concentrated to prevent streaking.
-
-
Development of the Chromatogram:
-
Prepare the mobile phase, for instance, a 4:1 mixture of hexane:ethyl acetate, and pour it into the developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.[3]
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots. Circle these spots with a pencil.
-
Chemical Staining:
-
Potassium Permanganate Stain: Dip the plate into a KMnO₄ solution. Alcohols will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: Dip the plate into a p-anisaldehyde solution and gently heat. Alcohols and the ketone will appear as colored spots.
-
2,4-DNPH Stain: This stain is specific for aldehydes and ketones. The this compound will appear as a yellow to orange spot.
-
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Monitor the disappearance of the starting material spot and the appearance of the product spot(s) in the reaction mixture lane over time. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation
The Rf values are highly dependent on the specific experimental conditions, including the exact mobile phase composition, temperature, and the nature of the stationary phase. The following table provides representative Rf values for the compounds of interest in a hexane:ethyl acetate mobile phase system.
| Compound | Functional Group | Polarity | Mobile Phase (Hexane:Ethyl Acetate) | Representative Rf Value |
| This compound | Ketone | Less Polar | 4:1 | ~ 0.65 |
| trans-4-tert-butylcyclohexanol | Alcohol | More Polar | 4:1 | ~ 0.35 |
| cis-4-tert-butylcyclohexanol | Alcohol | More Polar | 4:1 | ~ 0.30 |
Note: The cis and trans isomers have very similar polarities, and their separation on TLC can be challenging. The trans isomer is generally slightly less polar than the cis isomer.
Visualizations
Caption: Workflow for TLC monitoring of this compound reduction.
References
- 1. This compound Lab Report - 690 Words | 123 Help Me [123helpme.com]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. Solved In a TLC analysis of this week's reduction reaction | Chegg.com [chegg.com]
Troubleshooting & Optimization
incomplete reduction of 4-tert-butylcyclohexanone what to do
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the reduction of 4-tert-butylcyclohexanone.
Troubleshooting Guide: Incomplete Reduction of this compound
Issue: The reduction of this compound to 4-tert-butylcyclohexanol (B146172) is incomplete, as evidenced by the presence of starting material in the final product analysis (e.g., TLC, GC-MS, or NMR).
This guide will walk you through a systematic approach to identify and resolve the root cause of an incomplete reduction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reduction.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis shows a significant amount of unreacted this compound after the reaction. What is the most likely cause?
A1: The most common reasons for an incomplete reduction are related to the reducing agent, sodium borohydride (B1222165) (NaBH₄).
-
Insufficient Amount: While stoichiometry suggests a 1:4 molar ratio of NaBH₄ to ketone is theoretically possible, in practice, a molar excess of NaBH₄ is often required to ensure complete conversion. This is because NaBH₄ can react with protic solvents like methanol (B129727) or ethanol (B145695).
-
Reagent Quality: Sodium borohydride is sensitive to moisture and can degrade over time. If the reagent is old or has been improperly stored, its reducing capacity may be diminished.
-
Reaction with Solvent: Sodium borohydride reacts with protic solvents, especially in the presence of any acidity. This side reaction consumes the hydride and can compete with the ketone reduction.
Q2: How does the choice of solvent affect the reduction?
A2: The solvent plays a crucial role in the reduction of ketones with sodium borohydride. A hydroxylic solvent is necessary for the reduction to occur. The rate of reduction is solvent-dependent, with the general order of reactivity being methanol > ethanol > isopropanol. However, the rate of decomposition of NaBH₄ is also higher in more reactive alcohols like methanol. Therefore, a balance must be struck. Ethanol is a commonly used solvent that provides a good compromise between reactivity and reagent stability.
Q3: Can the reaction temperature be a factor in the incomplete reduction?
A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of the reduction, they also accelerate the decomposition of sodium borohydride in protic solvents. For many standard reductions of ketones, the reaction is initially carried out at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. This helps to control the initial exotherm and minimize the decomposition of the reducing agent.
Q4: I am still observing incomplete reduction even after using fresh NaBH₄ in excess and optimizing the conditions. What else can I try?
A4: If you have addressed the common issues, consider the following:
-
Reaction Time: Ensure the reaction is running for a sufficient duration. While many reductions are relatively fast, sterically hindered ketones may require longer reaction times for complete conversion.
-
pH of the Medium: Sodium borohydride is more stable in basic solutions. The presence of any acidic impurities in the starting material or solvent can lead to rapid decomposition of the reducing agent. Adding a small amount of a base, like sodium hydroxide, can stabilize the NaBH₄ solution.
-
Alternative Reducing Agents: For sterically hindered ketones, more powerful or more sterically demanding reducing agents might be necessary to achieve complete reduction or different stereoselectivity.
Data Presentation
Table 1: Stereoselectivity of this compound Reduction with Various Hydride Reagents
The choice of reducing agent significantly impacts the stereochemical outcome of the reduction. The bulky tert-butyl group "locks" the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, leading to the formation of cis (axial alcohol) and trans (equatorial alcohol) diastereomers.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (trans:cis) | Steric Bulk |
| Sodium Borohydride (NaBH₄) | trans (thermodynamic product) | ~2.4:1 to 4:1[1] | Less Hindered |
| Lithium Aluminum Hydride (LiAlH₄) | trans (thermodynamic product) | ~9.5:1[1] | Less Hindered |
| L-Selectride® | cis (kinetic product) | ~1:20[1] | Highly Hindered |
Note: Ratios can vary based on reaction conditions such as temperature and solvent.
Experimental Protocols
Standard Protocol for the Reduction of this compound with Sodium Borohydride
This protocol is a general guideline and may require optimization based on your specific experimental setup and goals.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Caution: Vigorous hydrogen evolution.
-
Work-up:
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude 4-tert-butylcyclohexanol can be purified by recrystallization or column chromatography if necessary.
References
Technical Support Center: Separation of cis and trans-4-tert-butylcyclohexanol Isomers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the separation of cis- and trans-4-tert-butylcyclohexanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-4-tert-butylcyclohexanol isomers?
A1: The most common and effective laboratory methods for separating these diastereomers are column chromatography and fractional crystallization.[1][2] The choice between these methods often depends on the scale of the separation, the required purity of the isomers, and the composition of the initial mixture.[1]
Q2: Why is the separation of these isomers challenging?
A2: The cis and trans isomers of 4-tert-butylcyclohexanol (B146172) are diastereomers, meaning they have the same molecular weight and chemical formula but differ in the spatial arrangement of their atoms.[3] Consequently, their physical properties, such as polarity and solubility, are very similar, which makes their separation difficult.[1] Effective separation relies on exploiting the subtle differences between them.[1]
Q3: What is the physical basis for separating the cis and trans isomers?
A3: The separation is possible due to slight differences in their polarity and molecular shape. The trans isomer, with the hydroxyl (-OH) group in the equatorial position, is generally more stable. In contrast, the cis isomer has the hydroxyl group in the axial position, which can make it slightly more polar. This difference in polarity is the key to separation by column chromatography.[1] For fractional crystallization, the separation often relies on differences in how the isomers pack into a crystal lattice, which can be influenced by their different shapes and intermolecular interactions.
Q4: How can I monitor the progress of the separation?
A4: The progress of the separation can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][4] TLC is a quick and convenient method to analyze the composition of fractions collected during column chromatography. GC provides a more quantitative analysis of the isomer ratio in different samples.
Q5: How can I distinguish between the cis and trans isomers after separation?
A5: ¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton) appears at a different chemical shift and shows a different splitting pattern for each isomer.[5][6][7] In the trans isomer, this proton is in an axial position and typically appears as a triplet of triplets, while in the cis isomer, it is in an equatorial position and may appear as a pentet.[8]
Troubleshooting Guides
Issue 1: Poor Separation of Isomers Using Column Chromatography
Symptom: The collected fractions from the column are still a mixture of cis and trans isomers, with no significant enrichment of either.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. Start with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[1] Use TLC to test different solvent systems to find the one that gives the best separation of the two isomer spots before running the column. |
| Column Overloading | Applying too much sample to the column is a common reason for poor separation.[1] Use an appropriate amount of sample for the size of your column. The initial band of the sample at the top of the column should be as narrow as possible. |
| Improper Column Packing | An unevenly packed column with channels or air bubbles will lead to poor separation. Ensure the silica (B1680970) gel is packed uniformly. A slurry packing method is often recommended. |
| Flow Rate is Too Fast | A high flow rate does not allow for proper equilibration of the isomers between the stationary and mobile phases. Reduce the flow rate to improve resolution.[1] |
Issue 2: Low Yield After Fractional Crystallization
Symptom: A significant amount of the desired isomer is lost during the recrystallization process.
| Possible Cause | Suggested Solution |
| Inappropriate Recrystallization Solvent | The ideal solvent is one in which the desired isomer has high solubility at elevated temperatures and low solubility at low temperatures, while the other isomer remains more soluble at low temperatures.[1] Petroleum ether is a commonly used solvent for enriching the trans isomer.[2] |
| Cooling Too Quickly | Rapid cooling can cause the isomers to precipitate out together, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.[1] |
| Using Too Much Solvent | Dissolving the solid in an excessive amount of solvent will result in a low recovery of the crystals upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid. |
| Incomplete Crystallization | Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Placing the solution in an ice bath for at least 30 minutes can help.[1] |
Quantitative Data Summary
| Property | cis-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol |
| Melting Point (°C) | ~83[9] | ~62-70 (for mixture) |
| Boiling Point (°C) | ~214.2 at 760 mmHg[9] | 110-115 at 15 mmHg (for mixture) |
| Relative Polarity | Generally considered slightly more polar | Generally considered less polar |
| Elution Order in Normal Phase Chromatography | Elutes after the trans isomer | Elutes before the cis isomer[10] |
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol is designed to separate a mixture of cis- and trans-4-tert-butylcyclohexanol using silica gel column chromatography.
-
Prepare the Column:
-
Select a glass column of an appropriate size for the amount of mixture to be separated.
-
Pack the column with silica gel using a slurry method with a non-polar solvent like hexane. Ensure the packing is uniform and free of air bubbles.
-
-
Prepare and Load the Sample:
-
Dissolve the isomeric mixture in a minimal amount of the initial eluent or a volatile solvent.
-
Carefully add the sample to the top of the silica gel bed and allow it to absorb into the silica.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans isomer will elute first.[1]
-
Collect fractions and monitor their composition using TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to obtain the purified isomer.
-
Protocol 2: Separation by Fractional Crystallization
This protocol takes advantage of the potential differences in solubility and crystal packing of the isomers to enrich the trans isomer.
-
Dissolution:
-
Place the isomeric mixture in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., petroleum ether) and gently heat the mixture while stirring until the solid just dissolves.[1]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals. The resulting solid will be enriched in the trans isomer.
-
-
Analysis:
-
Analyze the purity of the crystals and the composition of the mother liquor by GC or ¹H NMR to determine the success of the enrichment.
-
Visualizations
Caption: Experimental workflow for the separation of cis- and trans-4-tert-butylcyclohexanol by column chromatography.
Caption: Troubleshooting decision tree for poor separation by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. brainly.com [brainly.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. homework.study.com [homework.study.com]
- 6. youtube.com [youtube.com]
- 7. chegg.com [chegg.com]
- 8. reddit.com [reddit.com]
- 9. Page loading... [guidechem.com]
- 10. homework.study.com [homework.study.com]
optimizing reaction conditions for stereoselective reduction of 4-tert-butylcyclohexanone
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the stereoselective reduction of 4-tert-butylcyclohexanone.
Troubleshooting Guide
This section addresses common problems encountered during the reduction of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) can decompose upon exposure to moisture.[1] | 1a. Use freshly opened or properly stored NaBH₄. 1b. Ensure all glassware is thoroughly dried before use. 1c. Use an anhydrous solvent. |
| 2. Insufficient Reaction Time: The reduction may not have proceeded to completion. | 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2] | |
| 3. Low Temperature: Reaction rate may be too slow at very low temperatures. | 3. While low temperatures can enhance selectivity, ensure the reaction is proceeding. Allow the reaction to stir at room temperature for an adequate time.[3][4] | |
| Poor Stereoselectivity (Unexpected cis/trans Ratio) | 1. Incorrect Reducing Agent: The steric bulk of the hydride reagent is the primary factor controlling the direction of attack and, therefore, the product ratio.[5][6] | 1a. For the trans-alcohol (equatorial -OH), use a small, unhindered reducing agent like NaBH₄ or LiAlH₄.[6] 1b. For the cis-alcohol (axial -OH), use a bulky, sterically hindered reducing agent like L-Selectride (lithium tri-sec-butylborohydride).[7][8][9] |
| 2. Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic control of the reaction, although this is more critical in reversible reactions like the MPV reduction.[3][10] | 2. For kinetically controlled reactions (e.g., with L-Selectride), lower temperatures can enhance selectivity.[9] For NaBH₄ reductions, which are irreversible, the product ratio is determined by the relative rates of formation.[11] | |
| 3. Solvent Effects: The solvent can influence the effective size and reactivity of the reducing agent. | 3. Maintain consistent solvent systems as described in established protocols. Protic solvents like methanol (B129727) or ethanol (B145695) are standard for NaBH₄ reductions.[4][12] | |
| Formation of Byproducts | 1. Reaction with Solvent: NaBH₄ can react vigorously with protic solvents, especially acidic ones, to produce hydrogen gas.[1] | 1. Add NaBH₄ portion-wise to the solution of the ketone in alcohol to control the reaction rate.[4] |
| 2. Incomplete Quench: Residual reducing agent can cause issues during workup. | 2. Ensure the reaction is properly quenched, typically with a dilute acid like HCl, to neutralize any remaining hydride reagent.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the trans-4-tert-butylcyclohexanol the major product when using sodium borohydride?
A1: The reduction of this compound with NaBH₄ is under kinetic control, meaning the product ratio is determined by the relative activation energies of the competing reaction pathways.[3][11] The bulky tert-butyl group locks the cyclohexane (B81311) ring into a chair conformation where it occupies an equatorial position.[11][13] The hydride nucleophile from NaBH₄, being relatively small, preferentially attacks from the axial face of the carbonyl.[5][7] This "axial attack" leads to the formation of the alcohol where the hydroxyl group is in the more stable equatorial position, resulting in the trans isomer.[8][14]
Q2: How can I selectively synthesize the cis-4-tert-butylcyclohexanol isomer?
A2: To favor the formation of the cis isomer (with an axial hydroxyl group), a sterically bulky reducing agent is required.[6][7] L-Selectride (lithium tri-sec-butylborohydride) is the reagent of choice for this transformation.[7][8] Due to its large size, L-Selectride cannot easily approach from the hindered axial face and instead attacks from the more accessible equatorial face.[5][9][15] This "equatorial attack" forces the resulting hydroxyl group into the axial position, yielding the cis product as the major isomer.[8]
Q3: What is the difference between kinetic and thermodynamic control in this reaction?
A3:
-
Kinetic control applies to irreversible reactions or reactions run at low temperatures where the product ratio is determined by the speed at which each product is formed.[3][10][16] The product with the lower activation energy barrier will form faster and will be the major product. The reductions with NaBH₄ and L-Selectride are under kinetic control.[9][11]
-
Thermodynamic control applies when a reaction is reversible, allowing the products to equilibrate over time.[3][16] The final product ratio reflects the thermodynamic stability of the products, with the most stable product being the major one. The Meerwein-Ponndorf-Verley (MPV) reduction is an example of a reversible reaction that can be run under thermodynamic control, favoring the more stable trans-alcohol.[17]
Q4: Can the Meerwein-Ponndorf-Verley (MPV) reduction be used to produce the cis-isomer?
A4: While the traditional homogeneous MPV reduction with aluminum isopropoxide yields the thermodynamically more stable trans-isomer, certain heterogeneous catalysts can reverse this selectivity.[18] Using zeolite BEA as a catalyst in the MPV reduction has been shown to produce the cis-4-tert-butylcyclohexanol with high selectivity (>95%).[18][19] This is attributed to transition-state selectivity imposed by the zeolite's microporous structure.[19]
Product Distribution Data
The choice of reducing agent has a profound impact on the stereochemical outcome of the reaction.
| Reducing Agent | Typical Solvent | Product Favored | Typical trans:cis Ratio | Reference |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | trans (Equatorial OH) | ~85:15 to 89:11 | [15][17] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | trans (Equatorial OH) | ~90:10 | [7][8] |
| L-Selectride® | Tetrahydrofuran (B95107) (THF) | cis (Axial OH) | ~1:20 to 8:92 | [8][12][17] |
| Al(O-i-Pr)₃ (MPV Reduction) | Isopropanol | trans (Equatorial OH) | ~77:23 (Equilibrium) | [15][17] |
| Zeolite BEA (MPV Reduction) | Isopropanol | cis (Axial OH) | <5:95 | [18][19] |
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (Favors trans-product)
This protocol is adapted from standard laboratory procedures.[1][4][12]
-
Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of methanol. Stir the solution at room temperature until the ketone is fully dissolved.
-
Addition of Reducing Agent: In a fume hood, carefully and slowly add 0.25 g of sodium borohydride (NaBH₄) to the stirred solution in small portions over approximately 10-15 minutes. Caution: Hydrogen gas will be evolved.[1]
-
Reaction: Allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture into a beaker containing 50 mL of an ice-water mixture. Slowly and carefully add 10 mL of 1 M HCl to neutralize the excess NaBH₄ and sodium methoxide.[2][4] Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL portions).
-
Washing: Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of brine (saturated NaCl solution).
-
Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[4] Decant or filter the solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the solid product mixture.
-
Analysis: Determine the product ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).[4][12]
Protocol 2: Reduction with L-Selectride (Favors cis-product)
This protocol is based on the established use of L-Selectride for stereoselective reductions.[17]
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask under a nitrogen or argon atmosphere, add 1.0 g of this compound and 20 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly add the required volume of L-Selectride (typically a 1.0 M solution in THF, using a slight molar excess) via syringe.
-
Reaction: Stir the reaction mixture at 0 °C, monitoring the disappearance of the starting material by TLC (e.g., using a 9:1 hexanes:ethyl acetate (B1210297) eluent).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of water, followed by 3 M sodium hydroxide (B78521) solution and then 30% hydrogen peroxide. Caution: This can be a vigorous exothermic reaction.
-
Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Determine the cis:trans product ratio by ¹H NMR or GC analysis.
Visual Guides
Caption: General experimental workflow for the reduction of this compound.
Caption: Decision tree for selecting a reducing agent based on the desired stereoisomer.
References
- 1. drnerz.com [drnerz.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 8. odinity.com [odinity.com]
- 9. odinity.com [odinity.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. youtube.com [youtube.com]
- 14. This compound Lab Report - 1799 Words | 123 Help Me [123helpme.com]
- 15. prezi.com [prezi.com]
- 16. jackwestin.com [jackwestin.com]
- 17. Reduction of this compound: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 18. Stereoselective reduction of this compound to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
unexpected side products in the synthesis of 4-tert-butylcyclohexanone
Technical Support Center: Synthesis of 4-tert-Butylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of this compound. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves the oxidation of 4-tert-butylcyclohexanol (B146172).
Low Yield of this compound
Question: I am experiencing a low yield of this compound in my oxidation reaction. What are the possible causes and how can I improve it?
Answer:
A low yield of this compound can stem from several factors, primarily incomplete reaction or product loss during workup. Here are the common causes and recommended solutions:
-
Incomplete Oxidation: The starting material, 4-tert-butylcyclohexanol, may not have been fully consumed.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting alcohol. If the reaction has stalled, consider increasing the equivalents of the oxidizing agent or extending the reaction time. However, be cautious with stronger oxidants to avoid over-oxidation.
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Optimize the reaction temperature and time through small-scale trial reactions. For instance, Swern oxidations require very low temperatures (around -78 °C) to be effective and to avoid side reactions.
-
-
Inefficient Purification: Significant product loss can occur during extraction and purification steps.
-
Solution: Ensure proper phase separation during aqueous workup. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. When performing column chromatography, choose an appropriate solvent system to ensure good separation from impurities without excessive band broadening.
-
-
Degradation of Product: The product might be degrading under the reaction or workup conditions.
-
Solution: If using strongly acidic or basic conditions, consider switching to a milder oxidizing agent. Ensure that the workup procedure is performed without unnecessary delays.
-
Presence of Unexpected Peaks in Spectroscopic Analysis
Question: My NMR or GC-MS spectrum shows unexpected peaks in addition to my desired this compound product. What could these be?
Answer:
Unexpected peaks indicate the presence of side products or impurities. The identity of these byproducts depends on the synthetic route and reaction conditions employed. Here are some common possibilities:
-
Unreacted Starting Material: A peak corresponding to 4-tert-butylcyclohexanol is a common impurity if the oxidation is incomplete.
-
Identification: Compare the retention time (GC) or chemical shifts (NMR) with an authentic sample of the starting material.
-
Solution: Improve the efficiency of the oxidation reaction as described in the "Low Yield" section.
-
-
Epimerization of the Product: this compound can undergo epimerization at the alpha-carbon under acidic or basic conditions, leading to a mixture of cis and trans isomers relative to the tert-butyl group. While the ketone itself is achiral at this position, if the starting alcohol was a single isomer, the presence of the other alcohol isomer upon reduction of the ketone product can indicate epimerization.
-
Identification: GC-MS analysis can often separate the isomers.
-
Solution: Perform the reaction and workup under neutral conditions. Use buffered solutions for washing if necessary. Store the purified product in a neutral environment.
-
-
Side Products from Swern Oxidation: If you are using a Swern oxidation, you might have byproducts derived from the reagents.
-
Dimethyl Sulfide (B99878) (DMS): This is a volatile and malodorous byproduct.[1][2]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): These are gaseous byproducts.[1][2]
-
Methylthiomethyl (MTM) ether of the starting alcohol: This can form if the reaction temperature is not kept sufficiently low.[3]
-
Solution: Ensure the reaction is performed in a well-ventilated fume hood. Maintain strict temperature control (typically -78 °C). Proper quenching and workup procedures are essential to remove these byproducts.
-
-
Over-oxidation Products: Strong oxidizing agents like chromic acid can lead to C-C bond cleavage and the formation of various degradation products, which may include dicarboxylic acids or other smaller molecules.
-
Solution: Use milder and more selective oxidizing agents like Pyridinium Chlorochromate (PCC) or conditions for a Swern or hypochlorite (B82951) oxidation.
-
Frequently Asked Questions (FAQs)
Q1: How can I minimize the formation of the unreacted starting alcohol in my product?
A1: To minimize unreacted 4-tert-butylcyclohexanol, ensure you are using a sufficient excess of the oxidizing agent. Monitoring the reaction by TLC is crucial; the reaction should only be stopped once the spot corresponding to the starting alcohol has disappeared. Additionally, ensure your reagents are fresh and active.
Q2: I observe a mixture of cis- and trans-4-tert-butylcyclohexanol after reducing my synthesized ketone. Does this mean my ketone is impure?
A2: Not necessarily. The reduction of this compound can lead to a mixture of cis and trans alcohol diastereomers. The ratio of these isomers depends on the steric bulk of the reducing agent used. Small reducing agents like sodium borohydride (B1222165) tend to favor the formation of the trans (equatorial) alcohol, while bulkier reducing agents like L-Selectride favor the cis (axial) alcohol. However, if the ketone was exposed to acidic or basic conditions, it could have epimerized, which would also be reflected in the alcohol isomer ratio after reduction.
Q3: My Swern oxidation reaction has a very strong, unpleasant smell. Is this normal and how can I handle it?
A3: Yes, the formation of dimethyl sulfide (DMS), which has a strong and unpleasant odor, is a known byproduct of the Swern oxidation.[2][4] It is essential to perform the entire reaction and workup in a well-ventilated fume hood. To neutralize the odor on glassware, you can rinse it with a bleach (sodium hypochlorite) solution, which will oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone.
Q4: What is the best method to purify this compound from the reaction mixture?
A4: The purification method depends on the nature of the impurities.
-
Extraction: A standard aqueous workup is the first step to remove water-soluble impurities and unreacted water-soluble reagents.
-
Column Chromatography: This is a very effective method for separating the ketone from the starting alcohol and other non-volatile organic impurities. A silica (B1680970) gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) is typically used.
-
Distillation: If the impurities have significantly different boiling points from the product, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: this compound is a solid at room temperature, and recrystallization from a suitable solvent (e.g., petroleum ether) can be an excellent way to obtain highly pure material.
Data Presentation
Table 1: Comparison of Oxidation Methods for the Synthesis of this compound
| Oxidation Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Common Side Products/Issues |
| Chromic Acid Oxidation | CrO₃, H₂SO₄, Acetone | 75-85 | >95 | High yield, relatively inexpensive. | Toxic chromium waste, potential for over-oxidation, strongly acidic conditions. |
| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 80-90 | >98 | Mild conditions, high selectivity, stops at the ketone. | Carcinogenic chromium reagent, requires anhydrous conditions. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85-95 | >98 | Very mild, avoids heavy metals, high yield. | Requires low temperatures (-78 °C), produces malodorous dimethyl sulfide, toxic CO gas.[1][2] |
| Hypochlorite Oxidation | NaOCl, CH₃COOH | 80-90 | >95 | Inexpensive, readily available reagents ("green" alternative). | Reaction rate can be sensitive to pH, potential for chlorinated byproducts. |
Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Oxidation of 4-tert-Butylcyclohexanol using Sodium Hypochlorite (Bleach)
This protocol is adapted from established green chemistry procedures for the oxidation of secondary alcohols.
Materials:
-
4-tert-butylcyclohexanol
-
Glacial acetic acid
-
Sodium hypochlorite solution (commercial bleach, ~6-8%)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanol (1.0 eq) in diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add glacial acetic acid (1.2 eq) to the stirred solution.
-
Add the sodium hypochlorite solution (1.5 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 1-2 hours).
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
-
The crude product can be further purified by recrystallization from petroleum ether or by column chromatography on silica gel.
Mandatory Visualization
Diagram 1: General Experimental Workflow for the Synthesis of this compound
References
issues with 4-tert-butylcyclohexanone solubility in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butylcyclohexanone, focusing specifically on solubility challenges encountered in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a non-polar compound and, as such, exhibits good solubility in a range of common organic solvents.[1][2] It is generally soluble in alcohols (like ethanol (B145695) and methanol), ethers (like diethyl ether and tetrahydrofuran), and chlorinated solvents.[2][3][4][5] Conversely, it is practically insoluble in water.[3][4][6][7][8] The bulky, non-polar tert-butyl group dominates its physical properties, leading to its hydrophobic nature.[1]
Q2: How does temperature affect the solubility of this compound?
A2: As with most organic solids, the solubility of this compound in organic solvents is expected to increase with temperature.[1] If you encounter solubility issues at room temperature, gentle warming of the reaction mixture can be an effective method to dissolve the ketone completely.[1]
Q3: What are the common solvents used for reactions involving this compound?
A3: The choice of solvent largely depends on the specific reaction being performed.
-
For reduction reactions (e.g., with sodium borohydride), alcoholic solvents like ethanol or methanol (B129727) are commonly used.[5][9]
-
For Grignard reactions , anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) are standard to ensure the stability and solubility of the Grignard reagent.
-
Other solvents like toluene (B28343) have also been reported in specific synthetic procedures.[3]
Q4: Is the product of this compound reduction, 4-tert-butylcyclohexanol (B146172), soluble in common organic solvents?
A4: Yes, 4-tert-butylcyclohexanol, the corresponding alcohol, is also soluble in many organic solvents like ethanol, acetone, and chloroform.[10] This allows for its extraction from aqueous workup solutions using solvents like diethyl ether.[11][12] However, its solubility in water is limited.[10][13]
Troubleshooting Guide: Solubility Issues in Reaction Mixtures
This guide addresses common solubility-related problems encountered during chemical reactions with this compound.
Issue 1: this compound Does Not Fully Dissolve at the Start of the Reaction.
-
Possible Cause: The concentration of the ketone is too high for the chosen solvent at room temperature.
-
Troubleshooting Steps:
-
Gentle Warming: Carefully warm the reaction mixture while stirring. In many cases, a slight increase in temperature is sufficient to achieve complete dissolution.
-
Increase Solvent Volume: If warming is not desirable or ineffective, gradually add more of the reaction solvent until the solid dissolves. Be mindful of the potential impact on reaction kinetics due to dilution.
-
Co-solvent Addition: Consider adding a co-solvent in which this compound has higher solubility. For instance, if the reaction is in a less effective solvent, adding a small amount of THF or dichloromethane (B109758) might improve solubility.
-
Solvent Selection: Re-evaluate the choice of solvent based on the solubility data provided in Table 1.
-
Issue 2: Precipitation is Observed During the Reaction.
-
Possible Cause 1: Product Precipitation: The product of the reaction may be less soluble in the reaction solvent than the starting material. This is particularly relevant if the reaction significantly changes the polarity of the molecule.
-
Troubleshooting Steps:
-
Temperature Adjustment: If the reaction temperature has decreased, gentle warming might redissolve the precipitate.
-
Solvent Addition: Add a solvent in which the expected product is known to be soluble. This might require some prior knowledge or small-scale solubility tests.
-
-
Possible Cause 2 (Grignard Reactions): Grignard Reagent Precipitation: In Grignard reactions, the organomagnesium species itself can have limited solubility in ethers, especially at high concentrations, leading to the formation of a slurry.
-
Troubleshooting Steps:
-
Solvent System: Consider using THF instead of or in addition to diethyl ether, as Grignard reagents often exhibit better solubility in THF.
-
Dilution: Adding more anhydrous ether can help to redissolve the precipitated Grignard reagent.
-
Issue 3: Difficulties During Aqueous Workup and Extraction.
-
Possible Cause: The product, 4-tert-butylcyclohexanol, may not be efficiently extracted into the organic layer, or emulsions may form.
-
Troubleshooting Steps:
-
Choice of Extraction Solvent: Diethyl ether is a common and effective solvent for extracting 4-tert-butylcyclohexanol.[11][12] Dichloromethane can also be used.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to ensure complete removal of the product from the aqueous phase.
-
Brine Wash: To break up emulsions and remove residual water from the organic layer, wash the combined organic extracts with a saturated sodium chloride solution (brine).
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Solubility | Notes |
| Ethanol | C₂H₅OH | Soluble (5 g / 100 mL) | A specific quantitative value is available.[2][3][4][6][7][8] |
| Methanol | CH₃OH | Slightly Soluble | Often requires warming for complete dissolution in reactions.[3][4] |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Commonly used for extraction of the product alcohol.[11][12] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | A common solvent for Grignard reactions.[5] |
| Chloroform | CHCl₃ | Slightly Soluble | [3][4] |
| Water | H₂O | Insoluble | [3][4][6][7][8] |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride (B1222165)
This protocol is a generalized procedure based on common laboratory practices for the reduction of ketones.
-
Dissolution of Ketone: In a suitable flask, dissolve this compound in methanol or ethanol. If the ketone does not dissolve completely at room temperature, gently warm the mixture with stirring until a clear solution is obtained. Cool the solution back to room temperature.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution. The addition should be portion-wise to control the reaction rate and any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (HCl) to neutralize the excess sodium borohydride and the resulting alkoxide. Be aware of hydrogen gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product, 4-tert-butylcyclohexanol, with diethyl ether (typically 3 portions).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-tert-butylcyclohexanol can be purified by recrystallization, for example, from a mixed solvent system like aqueous ethanol.[11]
Visualizations
Caption: Workflow for the reduction of this compound.
Caption: Troubleshooting logic for solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 98-53-3 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. brainly.com [brainly.com]
- 6. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 98-53-3 [m.chemicalbook.com]
- 9. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [guidechem.com]
Technical Support Center: Sodium Borohydride Reaction Quenching and Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with removing unreacted sodium borohydride (B1222165) (NaBH₄) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a reaction involving sodium borohydride?
It is crucial to quench a sodium borohydride reaction to neutralize any unreacted reagent. Sodium borohydride is a reactive hydride donor and, if not removed, can interfere with subsequent reaction steps or the purification of the desired product. The quenching process also safely decomposes the borohydride, which can react vigorously with certain work-up solvents, particularly water and acids, to produce flammable hydrogen gas.[1][2]
Q2: What are the most common quenching agents for sodium borohydride reactions?
Common quenching agents include:
-
Water: Reacts with sodium borohydride to produce hydrogen gas and sodium borate (B1201080). This reaction can be vigorous and should be performed cautiously with cooling.[1][3]
-
Alcohols (Methanol, Ethanol, Isopropanol): These are often used as solvents for the reduction and also serve to decompose excess sodium borohydride, albeit more gently than water.[1][2]
-
Acids (e.g., dilute Hydrochloric Acid, Acetic Acid): Acids rapidly neutralize sodium borohydride. However, their use is dependent on the stability of the desired product under acidic conditions.[4][5]
-
Acetone (B3395972): Reacts with sodium borohydride in a non-protic manner and is a useful alternative when protic quenching agents are undesirable.
-
Aqueous solutions (e.g., saturated Ammonium (B1175870) Chloride, Sodium Bicarbonate): These offer a milder quenching alternative to strong acids and can be useful for pH-sensitive products.[4][6]
Q3: How do I choose the right quenching agent for my specific reaction?
The choice of quenching agent depends on several factors:
-
Stability of your product: If your product is sensitive to acid, you should avoid acidic quenching agents.
-
Reaction solvent: The quenching agent should be compatible with the reaction solvent.
-
Scale of the reaction: For large-scale reactions, a slower, more controlled quenching method is preferable to manage heat and gas evolution.
-
Desired work-up procedure: Some quenching agents can simplify the subsequent work-up and purification steps.
Q4: What are the primary byproducts of quenching, and how are they removed?
The primary byproducts are borate salts or boric acid.[6][7] These are typically water-soluble and can be removed during an aqueous work-up (extraction). In some cases, borate esters can form, which may be more difficult to remove. A common technique to remove boric acid is to add methanol (B129727) and evaporate the solvent; this process forms volatile trimethyl borate which is removed under vacuum.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Vigorous, uncontrollable effervescence during quenching. | Rapid addition of a protic quenching agent (e.g., water, acid) to a concentrated solution of NaBH₄. | Always add the quenching agent slowly and portion-wise, preferably at a low temperature (e.g., in an ice bath). Ensure adequate stirring to dissipate heat.[1] |
| Formation of a thick, unfilterable precipitate (emulsion or gel) during work-up. | Formation of insoluble borate salts or complex borate esters. | Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously. Alternatively, filter the mixture through a pad of Celite®.[6] |
| Low yield of the desired product after work-up. | 1. Incomplete reaction. 2. Decomposition of the product during quenching or work-up. 3. Inefficient extraction of the product. | 1. Monitor the reaction by TLC to ensure completion before quenching. 2. Choose a milder quenching agent if the product is unstable. 3. Perform multiple extractions with an appropriate organic solvent. Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency. |
| Contamination of the final product with boron-containing impurities. | Incomplete removal of borate byproducts. | After the initial work-up, dissolve the crude product in methanol and evaporate the solvent under reduced pressure. Repeat this process several times to remove boric acid as volatile trimethyl borate.[7] Alternatively, wash the organic layer with a dilute aqueous base (e.g., NaOH) to convert boric acid to a more water-soluble borate salt. |
Comparison of Common Quenching Methods
| Quenching Agent | Typical Molar Equivalents | Reaction Vigor | Advantages | Disadvantages | Considerations |
| Water | Slow, dropwise addition | High | Inexpensive, readily available. | Can be difficult to control on a large scale due to rapid hydrogen evolution and exothermicity.[1] Can lead to emulsions. | Requires efficient cooling and slow addition. Not ideal for water-sensitive products. |
| Methanol/Ethanol | Often used as the reaction solvent | Low to Moderate | Milder reaction compared to water. Byproducts are often easier to remove.[6] | Slower quenching process. Can potentially react with some products (transesterification). | Often the solvent of choice for the reduction itself, simplifying the quenching step. |
| Acetic Acid | ~1-2 equivalents per equivalent of excess NaBH₄ | Moderate to High | Rapid and effective quenching. | Can protonate and potentially decompose acid-sensitive products. The resulting borate salts may be less soluble. | The pH of the reaction mixture will become acidic. |
| Acetone | ~2-3 equivalents per equivalent of excess NaBH₄ | Low | Aprotic quenching, avoids the generation of hydrogen gas. Useful for products sensitive to protic conditions. | Can potentially undergo side reactions (e.g., aldol (B89426) condensation) if the product or starting material is an enolizable carbonyl. | Good for reactions in aprotic solvents like THF or DCM. |
| Saturated aq. NH₄Cl | Added until effervescence ceases | Low to Moderate | Mildly acidic, suitable for many pH-sensitive compounds.[4] | Can be slower than strong acids. May not be sufficient to break up all borate complexes. | A good general-purpose quenching agent for a wide range of functional groups. |
Experimental Protocols
Protocol 1: Quenching with Water
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Slowly and dropwise, add deionized water to the stirred reaction mixture.
-
Monitor the rate of gas evolution. If it becomes too vigorous, pause the addition until it subsides.
-
Continue adding water until no more gas evolution is observed.
-
Proceed with the standard aqueous work-up (e.g., extraction with an organic solvent).
Protocol 2: Quenching with Methanol followed by Aqueous Work-up
-
If methanol was not used as the reaction solvent, cool the reaction mixture to 0 °C.
-
Slowly add methanol to the stirred solution.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete quenching.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent.
Protocol 3: Quenching with Acetone
-
Cool the reaction mixture to 0 °C.
-
Slowly add acetone to the stirred reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Add water and proceed with the extraction of the product.
Protocol 4: Quenching with Saturated Aqueous Ammonium Chloride
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of ammonium chloride to the stirred reaction mixture.
-
Continue the addition until gas evolution ceases.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[8]
Visualizations
Caption: General workflow for quenching a sodium borohydride reaction.
Caption: Decision tree for selecting a suitable quenching agent.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. CN104628552A - New quenching system and application thereof - Google Patents [patents.google.com]
- 6. orgosolver.com [orgosolver.com]
- 7. reddit.com [reddit.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Navigating the L-Selectride Reduction of 4-tert-Butylcyclohexanone: A Technical Support Guide
For researchers and professionals in drug development, the stereoselective reduction of ketones is a critical transformation. The L-Selectride reduction of 4-tert-butylcyclohexanone to preferentially form cis-4-tert-butylcyclohexanol is a classic example of kinetic control, leveraging a sterically hindered hydride reagent. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to ensure the successful execution and workup of this reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction appears sluggish or incomplete (ketone starting material remains). | 1. Inactive L-Selectride: The reagent is sensitive to air and moisture. | 1. Ensure the L-Selectride solution is fresh and has been properly stored under an inert atmosphere. Titrate the reagent before use to determine its exact molarity.[1] |
| 2. Insufficient reagent: The stoichiometry of L-Selectride to the ketone may be inadequate. | 2. Use a slight excess of L-Selectride (typically 1.1-1.2 equivalents). | |
| 3. Low reaction temperature: While the reaction is typically run at -78 °C, very low temperatures can slow down the reaction rate. | 3. Maintain the reaction at -78 °C and monitor its progress using Thin Layer Chromatography (TLC). | |
| Exothermic and difficult-to-control quenching process. | Rapid addition of quenching agent: Adding water or other protic solvents too quickly to the cold reaction mixture can lead to a rapid, exothermic reaction. | Slowly add the quenching agent dropwise at -78 °C to maintain control over the reaction temperature.[2] |
| Formation of a gel or emulsion during workup, making layer separation difficult. | Incomplete breakdown of boron byproducts: The trialkylborane intermediate formed during the reduction can create emulsions. | The standard workup involves oxidative cleavage of the boron-carbon bonds. After quenching with water, add a solution of sodium hydroxide (B78521) followed by the slow, careful addition of hydrogen peroxide.[2][3][4] This oxidizes the borane (B79455) species to more water-soluble borates, facilitating separation. |
| Low yield of the desired cis-4-tert-butylcyclohexanol. | 1. Suboptimal diastereoselectivity: While L-Selectride strongly favors the cis product, reaction conditions can influence the isomeric ratio. | 1. Ensure the reaction is carried out at a low temperature (-78 °C) to maximize kinetic control and favor the formation of the cis isomer.[5][6][7] |
| 2. Product loss during extraction: The product may have some solubility in the aqueous layer. | 2. Perform multiple extractions (at least three) with an appropriate organic solvent like diethyl ether or ethyl acetate (B1210297) to ensure complete recovery of the product. | |
| Difficulty in separating cis and trans isomers. | Similar polarities of the diastereomers: The cis and trans isomers of 4-tert-butylcyclohexanol (B146172) have very similar physical properties, making their separation challenging.[8] | Column chromatography is the most effective method for separating the isomers.[8] A gradual increase in the polarity of the eluent can effectively separate the less polar trans isomer from the more polar cis isomer.[8] Fractional crystallization can also be employed, taking advantage of potential differences in solubility and crystal packing.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is an oxidative workup with hydrogen peroxide necessary for L-Selectride reductions?
A1: The L-Selectride reagent (lithium tri-sec-butylborohydride) transfers a hydride to the ketone, leaving behind a tri-sec-butylborane (B73942) species complexed to the product alkoxide. This boron byproduct can complicate the workup by forming emulsions. The oxidative workup with basic hydrogen peroxide oxidizes the carbon-boron bonds to form borate (B1201080) esters, which are readily hydrolyzed to boric acid and sec-butanol, both of which are easily separated from the desired alcohol product during the aqueous workup.[4]
Q2: What is the expected diastereomeric ratio of cis to trans isomers in the L-Selectride reduction of this compound?
A2: The L-Selectride reduction of this compound is highly stereoselective, favoring the formation of the cis isomer. Under optimal conditions (typically at -78 °C), the ratio of cis to trans isomers is generally greater than 90:10, with some sources reporting ratios as high as 92:8 or even 20:1 in favor of the cis product.[5][6][9]
Q3: How can I monitor the progress of the reaction?
A3: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (this compound). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: Can I use other quenching agents besides water?
A4: While water is a common quenching agent, other protic sources like methanol (B129727) can also be used.[3] Some procedures also mention quenching with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[10][11] The choice of quenching agent can sometimes influence the ease of the subsequent workup.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Reaction Temperature | -78 °C | [2][7] |
| L-Selectride Equivalents | 1.1 - 1.2 eq | [2][11] |
| Typical Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Predominant Product Isomer | cis-4-tert-butylcyclohexanol | [5][6][9] |
| Typical cis:trans Isomer Ratio | > 90:10 | [6][7] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
This compound
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry ice/acetone bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride: Slowly add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water. Allow the mixture to warm to room temperature.
-
Oxidative Workup: Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This can be an exothermic reaction. Stir the mixture vigorously for at least 1 hour at room temperature.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers.
Experimental Workflow
Caption: Workflow for the workup of the L-Selectride reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. odinity.com [odinity.com]
- 6. Reduction of this compound: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. odinity.com [odinity.com]
- 10. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Improving Yield in the Oxidation of 4-tert-butylcyclohexanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oxidation of 4-tert-butylcyclohexanol (B146172) to 4-tert-butylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing 4-tert-butylcyclohexanol?
A1: The most frequently employed methods for the oxidation of 4-tert-butylcyclohexanol include the use of sodium hypochlorite (B82951) (bleach), Pyridinium Chlorochromate (PCC), and the Swern oxidation. Each method offers distinct advantages regarding cost, reaction conditions, and environmental impact.
Q2: I am experiencing low yields. What are the general factors that could be affecting my reaction?
A2: Low yields in the oxidation of 4-tert-butylcyclohexanol can stem from several factors, including:
-
Purity of Starting Material: Impurities in the 4-tert-butylcyclohexanol can interfere with the reaction.
-
Reagent Quality: The oxidizing agent may be old, improperly stored, or of insufficient purity.
-
Reaction Conditions: Temperature, reaction time, and stirring efficiency are critical parameters that must be carefully controlled.
-
Workup Procedure: Inefficient extraction or purification can lead to loss of product.
-
Moisture: Some oxidation reactions, particularly those involving PCC, are sensitive to water, which can lead to lower yields.[1][2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the progress of the oxidation.[3] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the alcohol and the appearance of the ketone product. The ketone is less polar than the alcohol and will have a higher Rf value.
Q4: Are there any "green" or more environmentally friendly oxidation methods available?
A4: Yes, the use of sodium hypochlorite (household bleach) is considered a greener alternative to chromium-based reagents like PCC due to its ready availability, low cost, and less hazardous byproducts (sodium chloride and water).[4]
Troubleshooting Guides
Oxidation with Sodium Hypochlorite (Bleach)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive bleach solution (low concentration of NaOCl).2. Insufficient amount of bleach or acetic acid.3. Reaction temperature is too low. | 1. Use a fresh, unopened bottle of bleach or titrate the bleach to determine its active chlorine content.2. Ensure the correct stoichiometry is used. Add a slight excess of bleach.3. While the reaction is often run at room temperature, gentle warming (e.g., to 40-50 °C) may be necessary. Monitor the reaction by TLC. |
| Formation of Side Products (e.g., chlorinated byproducts) | 1. Reaction pH is too low.2. Over-reaction due to prolonged reaction time or excess oxidant. | 1. Maintain a slightly acidic to neutral pH. The use of acetic acid is to generate the active oxidant, hypochlorous acid.[5]2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Difficult Emulsion during Workup | 1. Vigorous shaking during extraction. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Addition of brine (saturated NaCl solution) can help to break up emulsions. |
Oxidation with Pyridinium Chlorochromate (PCC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. PCC is old or has been exposed to moisture.2. Incomplete reaction.3. The alcohol is acid-sensitive and is degrading. | 1. Use freshly prepared or properly stored PCC.2. Increase the reaction time and monitor by TLC. The reaction is typically complete in 2-4 hours.[6]3. Add a buffer such as sodium acetate (B1210297) to the reaction mixture.[7] |
| Difficult Product Isolation (Tarry Residue) | 1. Formation of chromium byproducts. | 1. Co-adsorb the PCC on an inert support like silica (B1680970) gel or Celite before adding the alcohol. This simplifies the workup, as the chromium salts can be filtered off.[1][7][8]2. During workup, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of Celite or Florisil. |
| Filtrate is Still Colored (Yellow/Brown) | 1. Incomplete removal of chromium salts. | 1. Pass the filtrate through a short plug of silica gel or Florisil. |
Swern Oxidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reagents (DMSO, oxalyl chloride) are of poor quality or contain water.2. Reaction temperature was not maintained at -78 °C during the addition of reagents.3. Insufficient reaction time. | 1. Use anhydrous solvents and freshly opened or properly stored reagents.2. Maintain a strict low-temperature profile during the activation of DMSO and the addition of the alcohol.[9]3. Ensure sufficient stirring time at -78 °C after the addition of the alcohol. |
| Formation of a Foul Odor (Dimethyl Sulfide) | 1. This is a known byproduct of the Swern oxidation. | 1. Perform the reaction in a well-ventilated fume hood.[9]2. Quench any residual reagents and byproducts by rinsing glassware with bleach, which oxidizes the dimethyl sulfide (B99878) to odorless dimethyl sulfoxide (B87167).[9] |
| Formation of Side Products | 1. The reaction temperature was allowed to rise above -60 °C before the addition of the base (triethylamine).[9] | 1. Strictly adhere to the temperature control throughout the reaction. |
Quantitative Data Presentation
The following table summarizes typical yields for the oxidation of 4-tert-butylcyclohexanol using different methods. Please note that yields can vary based on reaction scale, purity of reagents, and experimental technique.
| Oxidizing Agent | Solvent | Temperature | Typical Yield (%) | Reference |
| Sodium Hypochlorite (Bleach) & Acetic Acid | Acetone (B3395972) | Room Temperature | High | [4] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature | High Efficiency | [7] |
| DMSO, Oxalyl Chloride, Triethylamine (B128534) (Swern) | Dichloromethane (DCM) | -78 °C to Room Temp | High | [9] |
Experimental Protocols
Protocol 1: Oxidation with Sodium Hypochlorite (Bleach)
Materials:
-
4-tert-butylcyclohexanol
-
Glacial acetic acid
-
Reagent-grade acetone
-
Household bleach (sodium hypochlorite solution, ~8.25%)
-
Diethyl ether
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable flask, dissolve 4-tert-butylcyclohexanol (1.0 g, 6.4 mmol) in acetone (20 mL).
-
Add glacial acetic acid (1.5 mL) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add sodium hypochlorite solution (~10 mL) dropwise with vigorous stirring.
-
Monitor the reaction progress using TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bisulfite solution until a starch-iodide paper test is negative (no blue-black color).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers sequentially with water (10 mL), saturated sodium bicarbonate solution (15 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
4-tert-butylcyclohexanol
-
Pyridinium Chlorochromate (PCC)
-
Silica gel or Celite
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To aid in the workup, it is advisable to add an equal weight of silica gel or Celite to the PCC suspension.
-
Add a solution of 4-tert-butylcyclohexanol (1.0 equivalent) in anhydrous DCM to the stirred suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[6]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
-
Filter the mixture through a pad of Celite or silica gel to remove the chromium byproducts. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if required.
Protocol 3: Swern Oxidation
Materials:
-
4-tert-butylcyclohexanol
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.
-
Add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.
-
Add a solution of 4-tert-butylcyclohexanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.[6]
-
Add anhydrous triethylamine (5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the oxidation of 4-tert-butylcyclohexanol.
Caption: A logical diagram for troubleshooting low yields in the oxidation reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Bleach Oxidation of 4-tert-Butylcyclohexanol [chemeducator.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation of Alcohols | Overview, Mechanism & Examples - Video | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Complex NMR Spectra of 4-tert-Butylcyclohexanone Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the conformational analysis and spectral interpretation of 4-tert-butylcyclohexanone and its derivatives. The steric bulk of the tert-butyl group and the rigid chair conformation of the cyclohexanone (B45756) ring give rise to distinct but often complex NMR spectra.
Troubleshooting Guide
This section addresses specific issues encountered during NMR spectral analysis in a direct question-and-answer format.
Question 1: My ¹H NMR spectrum shows more signals than expected, or the peaks are broad and poorly resolved. What is the likely cause and solution?
Possible Cause: This issue often arises from the presence of multiple conformers in solution at room temperature.[1] While the tert-butyl group strongly favors an equatorial position, other substituents or ring distortions can lead to a dynamic equilibrium between different chair or even twist-boat conformations.[2][3] If the rate of interconversion is intermediate on the NMR timescale, the signals will broaden. If the exchange is slow, separate, sharp signals for each conformer will appear.[1]
Solutions:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective solution.[1]
-
Low Temperature: At sufficiently low temperatures, conformational exchange slows down, resulting in sharp, distinct signals for each populated conformer, allowing for individual assignment.[1]
-
High Temperature: At higher temperatures, the exchange rate increases. If it becomes fast on the NMR timescale, you will observe a single set of sharp, time-averaged signals.[1]
-
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help resolve individual signals even in a complex, overlapping spectrum by spreading the information into a second dimension.[1][4]
Question 2: I am struggling to assign the axial and equatorial protons in the ¹H NMR spectrum. How can I differentiate them?
Possible Cause: The chemical shifts of axial and equatorial protons in cyclohexanone rings are distinct but can be influenced by the anisotropic effects of the carbonyl group and other substituents, leading to signal overlap.[1]
Solutions:
-
Analyze Coupling Constants (J-values): The magnitude of the coupling constant is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[5] This is the most reliable method for assignment.
-
Axial-Axial (J_ax-ax): These protons have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 10-13 Hz.[1]
-
Axial-Equatorial (J_ax-eq): The dihedral angle is ~60°, leading to a smaller coupling constant of 2-5 Hz.[1]
-
Equatorial-Equatorial (J_eq-eq): These also have a ~60° dihedral angle and a small coupling constant, typically 2-5 Hz.[1]
-
-
Chemical Shift Trends: Generally, axial protons are more shielded (appear at a lower ppm value/more upfield) than their equatorial counterparts on the same carbon. However, this is a general trend and can be altered by nearby functional groups.[1]
-
2D COSY: A COSY spectrum will show correlations between coupled protons, helping to identify the protons on adjacent carbons and trace the connectivity around the ring.[6][7]
Frequently Asked Questions (FAQs)
Q1: Why is the 4-tert-butyl group critical for conformational studies of cyclohexanone derivatives? A1: The tert-butyl group is exceptionally bulky. Due to its large steric requirement (a high "A-value"), it strongly locks the cyclohexane (B81311) ring into a single chair conformation where the tert-butyl group occupies the more spacious equatorial position.[5] This prevents ring-flipping, which simplifies the NMR spectrum by reducing the number of conformations present in solution and allowing for a more straightforward analysis of the remaining substituent effects.
Q2: What are the typical ¹H and ¹³C chemical shift ranges for this compound? A2: The expected chemical shift ranges are summarized in the data tables below. Key features include the downfield signal of the protons alpha to the carbonyl group (H2/H6) and the highly shielded singlet of the tert-butyl group in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon signal is significantly downfield ( > 210 ppm).[8][9]
Q3: How can 2D NMR techniques simplify the interpretation of these complex spectra? A3: Two-dimensional NMR experiments are powerful tools for unraveling complex structures.[4][7]
-
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks.[10] A cross-peak between two signals in a COSY spectrum indicates that those two protons are J-coupled (typically 2-3 bonds apart), allowing you to walk through the carbon skeleton bond by bond.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly attached proton-carbon pairs (¹H-¹³C).[7][11] It is invaluable for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. It also serves to spread out overlapping proton signals along the carbon chemical shift axis, greatly improving resolution.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying connectivity across quaternary carbons (like the carbonyl carbon) and piecing together molecular fragments.
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| C1 (C=O) | - | ~211.6 - 212.8 | Carbonyl carbon, significantly deshielded.[8][9] |
| C2/C6 (α-CH₂) | ~2.2 - 2.4 | ~41.0 - 41.3 | Protons and carbons are deshielded by the adjacent carbonyl group.[8][9][13] |
| C3/C5 (β-CH₂) | ~1.9 - 2.1 | ~27.4 - 27.6 | [8][9][13] |
| C4 (CH) | ~1.3 - 1.5 | ~46.6 - 47.0 | Methine proton attached to the tert-butyl group.[8][9][13] |
| tert-Butyl (CH₃) | ~0.8 - 0.9 | ~27.4 - 27.6 | Appears as a sharp singlet integrating to 9 protons.[8][9][13] |
| tert-Butyl (Quat. C) | - | ~32.2 - 32.5 | [8][9] |
Note: Values are approximate and can vary based on solvent and concentration. Data compiled from CDCl₃ solutions.[9][13]
Table 2: Characteristic ¹H-¹H Coupling Constants (J) in Substituted Cyclohexanes
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| Axial - Axial | ~180° | 10 - 13 |
| Axial - Equatorial | ~60° | 2 - 5 |
| Equatorial - Equatorial | ~60° | 2 - 5 |
Data based on typical values for cyclohexane systems.[1]
Experimental Protocols
Standard Sample Preparation
-
For ¹H NMR: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆, Acetone-d₆).
-
For ¹³C NMR: A more concentrated sample is preferred. Use 20-50 mg of the compound in 0.6 mL of solvent.[14]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common starting point. If signal overlap is an issue, re-acquiring the spectrum in a different solvent like Benzene-d₆ can alter chemical shifts and resolve overlapping peaks.[15]
-
Transfer: Transfer the solution to a clean, dry NMR tube. Ensure the sample height is adequate for the spectrometer (typically ~4-5 cm).
NMR Data Acquisition
-
Shimming: Before acquisition, carefully shim the magnetic field on your sample to obtain sharp, symmetrical peaks and optimal resolution. Poor shimming can be a cause of broad peaks.[15]
-
1D ¹H Spectrum:
-
Acquire a standard one-pulse ¹H spectrum.
-
Ensure the spectral width covers all expected signals (e.g., 0 to 12 ppm).
-
Use an appropriate relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.
-
-
1D ¹³C Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D COSY Spectrum:
-
Use a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.
-
-
2D HSQC Spectrum:
-
Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
-
This experiment provides direct ¹J-CH correlations.
-
-
Variable Temperature (VT) NMR:
Mandatory Visualizations
Caption: Conformational equilibrium is heavily shifted toward the equatorial tert-butyl group.
Caption: Axial and equatorial protons have distinct chemical shifts and coupling constants.
Caption: A step-by-step workflow for troubleshooting and interpreting complex NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 5. reddit.com [reddit.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. C-13 NMR Spectrum [acadiau.ca]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. youtube.com [youtube.com]
- 13. H-1 NMR Spectrum [acadiau.ca]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Troubleshooting [chem.rochester.edu]
Technical Support Center: Column Chromatography of 4-tert-Butylcyclohexanol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the column chromatography of cis- and trans-4-tert-butylcyclohexanol isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-4-tert-butylcyclohexanol isomers by column chromatography challenging?
A1: The separation is challenging because the cis and trans isomers are diastereomers with the same molecular weight and similar chemical properties. Their difference in polarity is slight, making efficient separation difficult to achieve.[1] Effective separation relies on exploiting these subtle differences in their physical properties.[1]
Q2: What is the polarity difference between the cis and trans isomers?
A2: The cis isomer is generally considered to be slightly more polar than the trans isomer. This is because the axial hydroxyl group in the most stable conformation of the cis isomer is more exposed and available for interaction with the polar stationary phase (e.g., silica (B1680970) gel) compared to the equatorial hydroxyl group in the trans isomer.
Q3: Which isomer is expected to elute first from a normal-phase column chromatography setup?
A3: In a normal-phase column chromatography system using a polar stationary phase like silica gel, the less polar trans-isomer will elute first. The more polar cis-isomer will interact more strongly with the stationary phase and therefore have a longer retention time.
Q4: What are the most common stationary and mobile phases used for this separation?
A4: The most common stationary phase is silica gel.[1] A typical mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate.[1] The ratio of these solvents is adjusted to optimize the separation.
Q5: How can I monitor the progress of the separation?
A5: Thin-Layer Chromatography (TLC) is a common method to monitor the separation.[1] Fractions are collected from the column and spotted on a TLC plate to identify which fractions contain the separated isomers. Gas Chromatography (GC) can also be used for more quantitative analysis of the collected fractions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of 4-tert-butylcyclohexanol (B146172) isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor Separation / Co-elution of Isomers | 1. Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing both isomers to elute too quickly and together. 2. Column Overloading: Too much sample applied to the column can lead to broad bands that overlap. 3. Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation. 4. Flow Rate is Too High: A fast flow rate reduces the interaction time between the isomers and the stationary phase, leading to decreased resolution. | 1. Optimize the Mobile Phase: Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[1] Perform small-scale trials with TLC to find the optimal solvent ratio. 2. Reduce Sample Load: Ensure the amount of sample is appropriate for the column size. A general rule is to use 1g of sample per 10-20g of silica gel. 3. Repack the Column: Use a slurry method to pack the column, ensuring a uniform and compact bed. Avoid letting the column run dry. 4. Adjust the Flow Rate: A slower flow rate can improve separation by allowing for better equilibration between the mobile and stationary phases.[1] |
| Peak Tailing | 1. Secondary Interactions: Acidic silanol (B1196071) groups on the silica gel surface can interact strongly with the hydroxyl group of the analyte. 2. Sample Overloading: Concentrated bands can lead to tailing. | 1. Use an Eluent Modifier: Adding a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) or acetic acid, depending on the analyte's nature) can help to block the active sites on the silica gel. 2. Decrease Sample Concentration: Dilute the sample before loading it onto the column. |
| Low Yield of Purified Isomers | 1. Irreversible Adsorption: The compound may be strongly and irreversibly adsorbed onto the stationary phase. 2. Decomposition on the Column: The isomers may be unstable on the acidic silica gel. 3. Fractions Collected are Too Broad: Combining fractions that are not pure will result in a lower yield of the desired isomer. | 1. Change the Stationary Phase: Consider using a less acidic stationary phase like alumina. 2. Deactivate the Silica Gel: Treat the silica gel with a base (e.g., triethylamine) before packing the column. 3. Monitor Fractions Closely: Use TLC to analyze smaller, more numerous fractions to precisely identify and combine only the pure fractions. |
| Overlapping Spots on TLC | 1. Solvent System is Too Polar: A highly polar mobile phase will cause both spots to move too far up the plate with little separation. | 1. Use a Less Polar Solvent System: This will result in lower Rf values and can increase the separation between the spots.[1] 2. Multiple Developments: Run the TLC plate in the same solvent system multiple times, drying the plate between each run. This can improve the resolution of spots with close Rf values.[1] |
Experimental Protocols
Protocol 1: Column Chromatography Separation of cis- and trans-4-tert-butylcyclohexanol
This protocol outlines the separation of a mixture of cis- and trans-4-tert-butylcyclohexanol using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Mixture of 4-tert-butylcyclohexanol isomers
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the 4-tert-butylcyclohexanol isomer mixture in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the collected fractions by TLC to determine the composition of each fraction. The less polar trans-isomer will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-isomer.[1]
-
-
Isolation:
-
Combine the fractions containing the pure trans-isomer and the fractions containing the pure cis-isomer based on the TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
-
Quantitative Data
The following table summarizes typical chromatographic data for the separation of 4-tert-butylcyclohexanol isomers. Note that these values can vary depending on the specific experimental conditions.
| Parameter | Method | Details | Reference |
| TLC Rf Values | Normal-phase TLC on silica gel | Mobile Phase: Dichloromethane (DCM)Rf (isomer 1): 0.522Rf (isomer 2): 0.432 | [2] |
| GC Analysis | Gas Chromatography | Column: 20% Carbowax 20M on firebrickTemperature: 150°CElution Order: Ketone < cis-alcohol < trans-alcohol | [1][3] |
| Eluent Composition | Column Chromatography | Initial Eluent: 95:5 Hexane:Ethyl AcetateFinal Eluent: 85:15 Hexane:Ethyl Acetate | [1] |
Visualizations
Caption: Experimental workflow for the separation of 4-tert-butylcyclohexanol isomers.
Caption: Troubleshooting decision tree for poor separation of isomers.
References
preventing epimerization during 4-tert-butylcyclohexanone reactions
Welcome to the technical support center for 4-tert-butylcyclohexanone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to stereochemical control, particularly epimerization at the α-carbon, during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound reactions?
A1: Epimerization refers to a change in the stereochemical configuration at a single chiral center. For this compound, this most commonly refers to the inversion of the stereocenter at the α-carbon (the carbon atom adjacent to the carbonyl group). This process occurs through the formation of a planar enol or enolate intermediate, which can then be protonated from either face, leading to a mixture of diastereomers if another stereocenter is present or racemization if the α-carbon is the only chiral center.[1][2][3] The primary drivers for this unwanted side reaction are the presence of acidic or basic conditions, elevated temperatures, and prolonged reaction times.[1]
Q2: Why is the stereochemistry of this compound reactions important?
A2: The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where this group occupies the equatorial position to minimize steric strain.[4] This conformational rigidity provides a predictable stereochemical environment around the carbonyl group. Maintaining stereochemical integrity during a reaction is crucial in drug development and complex molecule synthesis, as different stereoisomers can have vastly different biological activities. Uncontrolled epimerization leads to product mixtures that are often difficult to separate and results in lower yields of the desired stereoisomer.
Q3: What are the key differences between kinetic and thermodynamic control in enolate formation, and how do they relate to preventing epimerization?
A3: Controlling enolate formation is the key to preventing α-carbon epimerization.
-
Kinetic Control aims to form the enolate that is generated fastest. This is typically the enolate formed by removing the most accessible, least sterically hindered α-proton.[5] These conditions are achieved using a strong, sterically hindered base (like LDA) at very low temperatures (e.g., -78 °C) and are irreversible.[1][5] By rapidly and irreversibly forming the kinetic enolate, the ketone is consumed before it can equilibrate to the more stable thermodynamic enolate, thus preserving the original stereochemistry at the α-carbon.
-
Thermodynamic Control favors the formation of the most stable enolate product. This is usually the more substituted enolate. These conditions are achieved using a weaker base (or a substoichiometric amount of a strong base) at higher temperatures, allowing an equilibrium to be established.[5][6] Under these reversible conditions, any initial stereochemistry at the α-carbon will be lost as the system equilibrates to the most stable mixture of isomers.
Q4: My desired product is the cis-4-tert-butylcyclohexanol. Which reduction conditions should I use?
A4: To obtain predominantly the cis isomer (axial alcohol), you should use a sterically bulky reducing agent that favors kinetic control and axial attack. Lithium tri-sec-butylborohydride (L-Selectride) is an excellent choice, as it has been shown to yield the cis-isomer with high selectivity (approx. 92%).[7]
Q5: How can I avoid epimerization during reaction workup and purification?
A5: Even if a reaction proceeds with high stereoselectivity, subsequent handling can induce epimerization. It is critical to maintain neutral conditions throughout the workup and purification process.[1]
-
Workup: Quench the reaction at low temperatures with a mild, neutral reagent like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] Avoid strong acid or base washes.
-
Purification: For column chromatography, use neutral silica (B1680970) gel or alumina. Trace amounts of acid or base on standard silica can catalyze epimerization. If storing the compound, use a high-purity, neutral solvent and consider storage at low temperatures to minimize the rate of potential isomerization.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| I am observing a mixture of α-epimers in my product after an enolate alkylation reaction. | Reaction conditions are promoting thermodynamic equilibrium. The base may be too weak, the temperature too high, or the reaction time too long, allowing the enolate to equilibrate.[1] | Employ kinetic control conditions. Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C).[1] Ensure rapid and complete enolate formation before adding the electrophile. |
| Acidic or basic workup is causing post-reaction epimerization. | Quench the reaction at low temperature with a neutral buffer, such as saturated aqueous NH₄Cl.[1] During extraction, wash with brine instead of acidic or basic solutions. | |
| The stereochemical ratio of my product changes after purification. | The chromatography stationary phase is not neutral. Standard silica gel can be slightly acidic, catalyzing epimerization of sensitive compounds. | Use deactivated or neutral silica gel for chromatography. Alternatively, consider purification methods that do not involve acidic or basic conditions, such as recrystallization from a neutral solvent system. |
| The isomeric ratio of my purified starting material changes over time during storage. | Trace acidic or basic impurities are present in the solvent or on glassware. These impurities can catalyze slow epimerization during storage.[1] | Ensure all glassware is meticulously cleaned and rinsed to be free of acid/base residues. Store the purified ketone in a high-purity, neutral, aprotic solvent under an inert atmosphere. For long-term storage, keep the sample in a freezer.[1] |
| My reduction of this compound yields mainly the trans-alcohol, but I need the cis-alcohol. | The reducing agent is too small and favors equatorial attack (thermodynamic product). Sodium borohydride (B1222165) (NaBH₄) is a small hydride donor and preferentially attacks from the equatorial face to yield the more stable equatorial alcohol (trans product).[7][8] | Use a bulky reducing agent like L-Selectride. Its large size forces it to attack from the less hindered equatorial face, delivering the hydride to the axial position and resulting in the desired cis-alcohol (axial alcohol).[7] |
Quantitative Data Summary
The stereochemical outcome of the reduction of this compound is highly dependent on the choice of reducing agent, illustrating the principles of kinetic versus thermodynamic control.
| Reducing Agent | Solvent | Control Type | Product Distribution (% cis : % trans) | Reference |
| Sodium Borohydride (NaBH₄) | Ethanol | Thermodynamic Favored | 12 : 88 | [7] |
| L-Selectride® | THF | Kinetic | 92 : 8 | [7] |
| Al(isoPrO)₃ (MPV Reduction) | Isopropanol | Thermodynamic (Equilibrium) | 23 : 77 | [7] |
Experimental Protocols
Protocol 1: Kinetically Controlled Enolate Formation to Prevent α-Epimerization
This protocol is designed for reactions such as alkylation where preserving the stereochemistry at the α-carbon is critical.
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, thermometer, and rubber septum. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the procedure.
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
LDA Preparation (in a separate flask): In another flame-dried flask under inert atmosphere, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 equivalents) and stir for 20 minutes at 0 °C to form the LDA solution.
-
Enolate Formation: Slowly add the freshly prepared LDA solution dropwise to the ketone solution at -78 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete and irreversible formation of the kinetic enolate.[1]
-
Reaction with Electrophile: Add the desired electrophile (e.g., methyl iodide) dropwise to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature until completion (monitor by TLC).
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Allow the mixture to warm to room temperature.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the product using chromatography on neutral silica gel.
Protocol 2: Reduction of this compound to cis-4-tert-Butylcyclohexanol (Kinetic Control)
This protocol favors the formation of the less stable axial alcohol (cis-isomer).
-
Preparation: Set up a flame-dried, three-necked flask with a magnetic stirrer and maintain under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous THF and cool the solution to -78 °C.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) to the stirred ketone solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cautiously quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of 3M NaOH, and finally 30% hydrogen peroxide (H₂O₂).
-
Extraction and Purification: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Visualizations
Caption: Base-catalyzed epimerization proceeds via a planar enolate.
Caption: A logical workflow for diagnosing the source of epimerization.
Caption: Comparison of conditions for kinetic and thermodynamic control.
References
- 1. benchchem.com [benchchem.com]
- 2. idc-online.com [idc-online.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Reduction of this compound: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4-tert-Butylcyclohexanone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-tert-butylcyclohexanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common and readily available starting material is 4-tert-butylphenol. This is typically hydrogenated to 4-tert-butylcyclohexanol (B146172), which is then oxidized to the desired ketone.[1] An alternative starting point is the Friedel-Crafts alkylation of phenol (B47542) with isobutylene.[1]
Q2: What are the primary challenges when scaling up the synthesis of this compound derivatives?
The main challenges include managing reaction exotherms, ensuring efficient mixing, controlling stereoselectivity on a larger scale, and handling and disposing of hazardous reagents and byproducts. Purification of the final product to meet pharmaceutical standards can also be a significant hurdle.
Q3: How can I control the stereoselectivity of the reduction of this compound?
The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent.
-
For the trans-isomer (equatorial alcohol): Use of a small hydride reagent like sodium borohydride (B1222165) (NaBH₄) favors the formation of the thermodynamically more stable trans-isomer.[2][3]
-
For the cis-isomer (axial alcohol): Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), will preferentially attack from the less sterically hindered equatorial face, leading to the formation of the cis-isomer.[4] Zeolite BEA can also be used as a stereoselective heterogeneous catalyst for the Meerwein-Ponndorf-Verley reduction to yield the cis-alcohol.[5]
Q4: What are some applications of this compound derivatives in drug development?
Derivatives of this compound have shown a range of biological activities, including antibacterial and insecticidal properties.[2][6] For instance, certain bromolactone derivatives have demonstrated bacteriostatic effects against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[2][6] The related compound, 4-tert-butylcyclohexanol, has been identified as a TRPV1 (transient receptor potential vanilloid 1) antagonist, making it a promising candidate for treating sensitive skin by reducing neurosensory irritation.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Oxidation of 4-tert-butylcyclohexanol | 1. Incomplete reaction. 2. Over-oxidation or side reactions. 3. Suboptimal reaction temperature. 4. Inefficient purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. 2. Consider using a milder oxidizing agent like PCC (Pyridinium chlorochromate) on a silica (B1680970) gel substrate.[8] For stronger oxidants like Jones reagent, ensure slow addition at low temperatures (0-5 °C). 3. Maintain the recommended temperature for the specific oxidizing agent being used. 4. Recrystallization from petroleum ether at low temperatures (-20 °C) can improve recovery.[9] |
| Formation of Impurities | 1. Presence of unreacted starting materials. 2. Formation of stereoisomers. 3. Side reactions due to harsh conditions. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use a stereoselective reducing or oxidizing agent as appropriate. Purification via column chromatography or fractional crystallization may be necessary. 3. Use the mildest effective reaction conditions. For example, when using bleach for oxidation, adding sodium bicarbonate can neutralize the hypochlorous acid formed.[10] |
| Difficulty in Product Purification | 1. Similar polarities of isomers. 2. Oily product that is difficult to crystallize. | 1. For cis and trans isomers with similar polarities, consider preparative High-Performance Liquid Chromatography (HPLC) for separation. 2. If the product is an oil after solvent evaporation, try dissolving it in a minimal amount of a suitable solvent and adding a non-solvent to induce precipitation. Seeding with a small crystal of the pure product can also help. |
| Inconsistent Stereoselectivity in Reduction | 1. Non-optimal choice of reducing agent for the desired isomer. 2. Reaction temperature is too high. | 1. For the trans product, use NaBH₄. For the cis product, use a bulky reagent like L-Selectride.[4] 2. Perform reductions with bulky reagents at low temperatures (e.g., -78 °C) to maximize stereoselectivity. |
Quantitative Data Summary
Table 1: Oxidation of 4-tert-butylcyclohexanol to this compound
| Oxidizing Agent/Method | Solvent | Temperature | Reaction Time | Yield | Reference |
| N-Chlorosuccinimide/DMSO | Toluene (B28343) | -25 °C | 2 hours | 93% | [9] |
| Trichloroisocyanuric acid/Pyridine | Ethyl Acetate | 20 °C | 20 minutes | 100% | [9] |
| PCC on Silica Gel | Dichloromethane | Room Temp. | 30-40 minutes | ~75% (recovered) | [8] |
| Bleach (NaOCl) / Acetic Acid | Acetone | Not specified | Not specified | Not specified | [10] |
Table 2: Stereoselective Reduction of this compound
| Reducing Agent | Solvent | Temperature | Major Isomer | Isomer Ratio (Major:Minor) | Reference |
| Sodium Borohydride (NaBH₄) | Ethanol | 25 °C | trans | High (not quantified) | [3] |
| L-Selectride | THF | -78 °C | cis | High (not quantified) | |
| Zeolite BEA (MPV Reduction) | Not specified | Not specified | cis | High (not quantified) | [5] |
Experimental Protocols
Protocol 1: Oxidation of 4-tert-butylcyclohexanol using N-Chlorosuccinimide (NCS)
-
Cool a solution of N-Chlorosuccinimide (1.5 equivalents) in toluene to 0 °C in a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet.
-
Add dimethyl sulfoxide (B87167) (2.5 equivalents) and cool the mixture to -25 °C.
-
Add a solution of 4-tert-butylcyclohexanol (1 equivalent) in toluene dropwise over 5 minutes.
-
Continue stirring at -25 °C for 2 hours.
-
Add triethylamine (B128534) (1.5 equivalents) in toluene dropwise over 3 minutes.
-
Remove the cooling bath and, after 5 minutes, add diethyl ether.
-
Wash the organic phase with 1% aqueous hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvents under reduced pressure.
-
Purify the residue by distillation to yield this compound.[9]
Protocol 2: Stereoselective Reduction to trans-4-tert-butylcyclohexanol
-
Dissolve this compound (1 equivalent) in methanol (B129727) or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions.
-
Stir the reaction mixture for 30-60 minutes at room temperature.
-
Quench the reaction by slowly adding dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product enriched in the trans-isomer.
Visualizations
Signaling Pathway: Inhibition of TRPV1 by 4-tert-butylcyclohexanol
References
- 1. quora.com [quora.com]
- 2. Synthesis and Biological Activity of New this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Stereoselective reduction of this compound to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved Experiment 3: Oxidation of 4-tert-Butyl Cyclohexanol | Chegg.com [chegg.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Solved 7.5 Procedure: Oxidation of 4-tert-butylcyclohexanol | Chegg.com [chegg.com]
Technical Support Center: 4-tert-Butylcyclohexanone Waste Management
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-tert-butylcyclohexanone waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful if swallowed and may cause eye and skin irritation.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][4][5] The toxicological properties of this material have not been fully investigated.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound waste?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or glasses with side shields, chemically resistant gloves (e.g., nitrile rubber), and a laboratory coat.[6] In situations where dust may be generated, respiratory protection may be necessary.
Q3: Can I dispose of small quantities of this compound waste down the drain?
A3: No, you should not dispose of this compound waste down the drain.[6][7] It is harmful to aquatic life, and its release into the environment should be avoided.[4][6][8]
Q4: How should I store this compound waste before disposal?
A4: Waste should be collected in a dedicated, properly labeled, and chemically compatible container with a secure, tight-fitting lid.[6] Store the sealed container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]
Q5: What should I do in case of a small spill of this compound?
A5: For a small spill, you should absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[6] Then, sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][6] Ensure the area is well-ventilated during cleanup and avoid generating dust.[1][7]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Eye or Skin Irritation | Direct contact with this compound. | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] Skin: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash clothing before reuse. Seek medical attention.[1] |
| Accidental Ingestion | Ingestion of the chemical. | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1] |
| Accidental Inhalation | Inhaling dust or vapors. | Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1] |
Quantitative Data Summary
| Property | Value | Source |
| Oral LD50 (Rat) | 5 g/kg | [1] |
| Skin LD50 (Rabbit) | 5 g/kg | [1] |
| Melting Point | 47.0 - 51.0 °C | [1][2] |
| Boiling Point | 113.0 - 116.0 °C @ 20.00mm Hg | [1][2] |
| Flash Point | 96 °C (204.8 °F) | [1] |
| Water Solubility | 0.59 g/L at 20 °C | [4] |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup
-
Ensure Safety: Don the appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Containment: If the spill is liquid, contain it with an inert absorbent material (e.g., vermiculite, sand). For solid spills, proceed to the next step.
-
Cleanup: Carefully sweep or scoop the solid material or the absorbent mixture into a clearly labeled, sealable waste container.[1][6] Avoid creating dust.[1]
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Seal the waste container and store it in a designated hazardous waste accumulation area for pickup by your institution's environmental health and safety (EHS) department or a licensed contractor.[6]
Protocol 2: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol).[9] Collect this rinse as hazardous waste.
-
Washing: Wash the rinsed glassware with soap and water.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visual Workflows
Caption: Workflow for handling a this compound spill.
Caption: Decision-making process for proper waste disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Brief Profile - ECHA [echa.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Variable Temperature NMR Studies of 4-tert-Butylcyclohexanone Conformers
This technical support guide is designed for researchers, scientists, and drug development professionals conducting variable temperature (VT) NMR studies on 4-tert-butylcyclohexanone to investigate its conformational dynamics. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and expected data to facilitate your experiments.
Troubleshooting Guide
Q1: My NMR signals are broad at room temperature. Is there something wrong with my sample or the spectrometer?
A1: Broad signals in the room temperature NMR spectrum of this compound are expected and are not necessarily indicative of a problem with your sample purity or the instrument. This broadening is often due to the molecule undergoing a chemical exchange process, specifically the chair-chair interconversion (or ring flip), at a rate that is intermediate on the NMR timescale.[1]
-
Solution: To resolve this, you should perform a variable temperature (VT) NMR experiment. By lowering the temperature, you can slow down the rate of the chair-chair interconversion. At a sufficiently low temperature (the slow exchange regime), the signals corresponding to the individual axial and equatorial protons of the two distinct chair conformers will become sharp. Conversely, increasing the temperature will increase the rate of interconversion, leading to a single, sharp, time-averaged signal at a sufficiently high temperature (the fast exchange regime).[1]
Q2: I'm having trouble achieving a stable temperature in the NMR probe. What should I check?
A2: Temperature instability can arise from several factors. Here are a few common issues and their solutions:
-
Insufficient Equilibration Time: Ensure you allow enough time for the sample to thermally equilibrate at each new temperature setting. This can take 5-10 minutes or longer, especially at very low temperatures.[1]
-
Incorrect Gas Flow: The flow rate of the VT gas (usually nitrogen) is crucial for maintaining a stable temperature. Check the recommended flow rates for your specific NMR probe and temperature range.
-
Improper Shimming: Poor shimming can lead to temperature gradients across the sample. It is essential to re-shim the sample at each new temperature.
-
Dewar Icing: At very low temperatures, ice can form in the VT gas lines or the probe, obstructing gas flow. If you suspect this, consult your instrument manager for the proper procedure to safely warm up and dry the system.
Q3: The resolution of my spectra is poor at low temperatures, even after shimming.
A3: A decrease in spectral resolution at low temperatures can be caused by:
-
Increased Viscosity: The viscosity of your solvent will increase as the temperature is lowered. This can lead to broader lines. Choosing a solvent with a low freezing point and low viscosity at your target temperature, such as deuterated chloroform (B151607) (CDCl₃) or acetone-d₆, can help mitigate this.
-
Sample Precipitation: Your sample may be coming out of solution at lower temperatures. Check the solubility of this compound in your chosen solvent at the desired temperature. If you observe precipitation, you may need to use a more suitable solvent or a lower concentration of your sample.
-
Poor Shimming: As the temperature changes, the magnetic field homogeneity will be affected. It is critical to re-shim the spectrometer at each temperature point to obtain the best possible resolution.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the tert-butyl group in this compound for conformational analysis?
A1: The bulky tert-butyl group acts as a "conformational lock." Due to its large steric hindrance, it strongly prefers to occupy the equatorial position in the cyclohexane (B81311) chair conformation. This effectively prevents the chair conformation with an axial tert-butyl group from being significantly populated. As a result, the observed dynamic process is almost exclusively the chair-chair interconversion where the tert-butyl group remains equatorial, simplifying the analysis of the spectra.
Q2: What are the expected changes in the ¹H NMR spectrum of this compound as the temperature is lowered?
A2: At room temperature, the axial and equatorial protons on the cyclohexane ring are rapidly interconverting, leading to averaged and often broad signals. As the temperature is decreased, the rate of this "ring flip" slows down.
-
Coalescence: You will observe a temperature at which the signals for the axial and equatorial protons broaden and merge into a single, very broad peak. This is the coalescence temperature (Tc).
-
Slow Exchange: Below the coalescence temperature, the signals will resolve into two distinct sets of peaks, one for the axial protons and one for the equatorial protons. These signals will become sharper as the temperature is further decreased. The protons alpha to the carbonyl group (at the C2 and C6 positions) will show the most significant changes in their chemical shifts and coupling patterns.
Q3: How can I distinguish between the signals for the axial and equatorial protons in the low-temperature spectrum?
A3: The assignment of axial and equatorial protons can be made based on their coupling constants (J-values) and chemical shifts:
-
Coupling Constants: Axial-axial (J_ax-ax) couplings are typically large (around 10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (around 2-5 Hz).[2][3] By analyzing the multiplicity and measuring the coupling constants of the signals, you can differentiate between axial and equatorial protons.
-
Chemical Shifts: Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. However, the anisotropic effect of the carbonyl group can influence the exact chemical shifts.
Q4: How can I calculate the free energy of activation (ΔG‡) for the chair-chair interconversion?
A4: The free energy of activation can be estimated from the coalescence temperature (Tc) using the Eyring equation. A simplified equation for the rate constant (k) at coalescence for a simple two-site exchange is:
k = (π * Δν) / √2
where Δν is the difference in the chemical shifts (in Hz) of the two exchanging signals in the slow-exchange regime.
The free energy of activation (ΔG‡) can then be calculated using the following equation:
ΔG‡ = -RTc * ln(k * h / (kB * Tc))
where R is the gas constant, T_c is the coalescence temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant. More accurate values can be obtained by a full line-shape analysis of the spectra at multiple temperatures around the coalescence point.
Quantitative Data Summary
The following table summarizes the expected NMR data for the variable temperature study of this compound. Note that experimentally determined coalescence temperatures and thermodynamic parameters for this specific molecule can vary depending on the solvent and spectrometer frequency. Data from analogous cyclohexane systems are provided for reference.
| Parameter | Description | Expected Value/Range |
| Coalescence Temperature (Tc) | Temperature at which the signals for the axial and equatorial protons coalesce. | Typically observed in the range of -60 to -40 °C. |
| Δν (Axial vs. Equatorial Protons) | Difference in chemical shift between axial and equatorial protons at low temperature. | Varies for different protons on the ring; can be in the range of 20-60 Hz on a 300 MHz spectrometer. |
| J_ax-ax (Axial-Axial Coupling) | Coupling constant between two vicinal axial protons. | ~10 - 13 Hz[2] |
| J_ax-eq (Axial-Equatorial Coupling) | Coupling constant between a vicinal axial and equatorial proton. | ~2 - 5 Hz[2][3] |
| J_eq-eq (Equatorial-Equatorial Coupling) | Coupling constant between two vicinal equatorial protons. | ~2 - 5 Hz[2][3] |
| ΔG‡ (Chair-Chair Interconversion) | Free energy of activation for the ring flip. | Expected to be in the range of 10-12 kcal/mol, similar to other cyclohexanes. |
Experimental Protocol
This protocol outlines the key steps for performing a variable temperature ¹H NMR experiment on this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of pure this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent with a low freezing point (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If desired for precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
2. NMR Instrument Setup (Room Temperature):
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.
3. Variable Temperature Experiment:
-
Cooling Down:
-
Begin to lower the temperature of the probe in increments of 10-20 K.[1]
-
Allow the sample to equilibrate at each new temperature for at least 5-10 minutes.[1]
-
After equilibration at each temperature, re-shim the magnetic field.
-
Acquire a ¹H NMR spectrum at each temperature point.
-
Continue this process until the signals for the axial and equatorial protons are sharp and well-resolved (slow-exchange regime). This will likely be below -60 °C.
-
-
Warming Up (Optional but Recommended):
-
To check for hysteresis, you can gradually increase the temperature from the lowest point back to room temperature, acquiring spectra at the same temperature intervals.
-
4. Data Analysis:
-
Process all the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the coalescence temperature (Tc) by observing the temperature at which the signals for the exchanging protons merge.
-
In the low-temperature spectra, assign the signals for the axial and equatorial protons based on their chemical shifts and coupling constants.
-
Measure the chemical shift difference (Δν) between the coalescing signals in the slow-exchange limit.
-
Calculate the rate constant (k) at coalescence and the free energy of activation (ΔG‡) using the equations provided in the FAQ section.
Conformational Equilibrium Visualization
The following diagram illustrates the chair-chair interconversion of this compound, which is the dynamic process observed in variable temperature NMR studies.
Caption: Chair-chair interconversion of this compound.
References
Validation & Comparative
A Comparative Guide to the Reduction of 4-tert-Butylcyclohexanone: NaBH₄ vs. LiAlH₄
In the realm of organic synthesis, the reduction of ketones to alcohols is a fundamental transformation. For researchers and professionals in drug development, the choice of reducing agent is critical, influencing not only the reaction's efficiency but also its stereochemical outcome. This guide provides an objective comparison of two common hydride-based reducing agents, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), in the context of reducing 4-tert-butylcyclohexanone. This specific substrate is an excellent model system due to its conformationally locked chair form, allowing for a clear analysis of the stereoselectivity of the reduction.
Performance Comparison
The reduction of this compound yields two diastereomeric products: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The stereoselectivity of this reaction is a key performance indicator for the reducing agents. Lithium aluminum hydride is a significantly more potent reducing agent than sodium borohydride, a characteristic reflected in its higher stereoselectivity towards the formation of the trans isomer.[1] This is attributed to the smaller size of the aluminum hydride species, which favors axial attack on the carbonyl carbon, leading to the equatorial alcohol (the trans product). Conversely, the bulkier borohydride complex preferentially attacks from the less sterically hindered equatorial face, resulting in a higher proportion of the axial alcohol (the cis product).
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Reference |
| Product Ratio (trans:cis) | 2.4 : 1.0 | 9.5 : 1.0 | [1] |
| Major Product | trans-4-tert-butylcyclohexanol | trans-4-tert-butylcyclohexanol | [2][3][4] |
| Reactivity | Milder, more selective | Stronger, less selective | [5][6][7][8] |
| Solvent | Protic (e.g., methanol (B129727), ethanol) | Aprotic (e.g., diethyl ether, THF) | |
| Workup | Acidic or aqueous | Careful quenching with water and/or acid | |
| Safety | Relatively safe to handle | Highly reactive with water and protic solvents, pyrophoric |
Experimental Protocols
Reduction of this compound with Sodium Borohydride (NaBH₄)
This protocol is adapted from established laboratory procedures.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium methoxide (B1231860) solution in methanol (optional)
-
1.5 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 22.5 mmol of this compound in 5 mL of methanol.
-
In a separate beaker, dissolve 6 mmol of sodium borohydride in 5 mL of methanol (optionally with sodium methoxide to stabilize the NaBH₄).
-
Carefully and slowly add the sodium borohydride solution to the solution of the ketone. The addition rate should be controlled to manage any frothing.
-
Swirl the reaction mixture intermittently for approximately 20-30 minutes at room temperature to ensure the reaction goes to completion.
-
Pour the reaction mixture into a 100 mL beaker containing 2.5 mL of 1.5 M HCl and 50 mL of ice-water to quench the reaction and neutralize excess borohydride.
-
Transfer the mixture to a separatory funnel and extract the product with 12.5 mL of diethyl ether.
-
Wash the ether extract sequentially with 6.5 mL of water and 6.5 mL of brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Decant the dried ether solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude product.
-
The product ratio can be determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
This is a representative protocol based on general procedures for LiAlH₄ reductions of ketones. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium sulfate solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
In the flask, prepare a suspension of a stoichiometric excess of LiAlH₄ (e.g., 1.2 equivalents) in anhydrous diethyl ether.
-
Dissolve 1 equivalent of this compound in anhydrous diethyl ether and place it in the dropping funnel.
-
Slowly add the ketone solution to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an appropriate time (monitor by TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 15-30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the product mixture.
-
The product ratio can be analyzed by GC or NMR spectroscopy.
Visualizing the Process and Comparison
To better understand the experimental workflow and the theoretical basis for the observed stereoselectivity, the following diagrams are provided.
Caption: Experimental workflow for the reduction of this compound.
Caption: Stereochemical pathways for NaBH₄ and LiAlH₄ reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. brainly.in [brainly.in]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. differencebetween.com [differencebetween.com]
Navigating Stereoselectivity: A Comparative Guide to the Reduction of 4-tert-Butylcyclohexanone
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. The reduction of substituted cyclohexanones, such as 4-tert-butylcyclohexanone, serves as a classic and instructive model for understanding the principles of diastereoselectivity. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation with the t-butyl group in the equatorial position, providing a rigid scaffold to study the facial selectivity of nucleophilic attack. This guide provides a comprehensive comparison of the diastereoselectivity of three common reducing agents—Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and L-Selectride®—in the reduction of this compound, supported by experimental data and detailed protocols.
The reduction of this compound yields two diastereomeric products: cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl carbon, which can occur from either the axial or the equatorial face. The steric bulk of the reducing agent plays a pivotal role in determining the preferred pathway of attack, and consequently, the diastereomeric ratio of the alcohol products.
Performance Comparison of Reducing Agents
The diastereoselectivity of the reduction of this compound is highly dependent on the steric hindrance of the hydride-donating species. Smaller, less sterically demanding reagents favor axial attack, leading to the formation of the equatorial alcohol (trans product), which is generally the thermodynamically more stable isomer. Conversely, bulky reducing agents are sterically hindered from the axial face by the axial hydrogens at the C-3 and C-5 positions and therefore preferentially attack from the more accessible equatorial face, yielding the axial alcohol (cis product) as the major isomer.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | trans | ~85:15 |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~90:10[1] |
| L-Selectride® (Lithium tri-sec-butylborohydride) | cis | >2:98 |
Reaction Pathways and Stereochemical Rationale
The observed diastereoselectivity can be rationalized by considering the steric interactions in the transition state of the hydride attack.
Caption: Reaction pathways for the reduction of this compound.
-
Axial Attack: Smaller hydride reagents like NaBH₄ and LiAlH₄ can approach the carbonyl carbon from the axial face, avoiding significant steric clashes. This pathway leads to the formation of the trans isomer, where the hydroxyl group occupies the more stable equatorial position.
-
Equatorial Attack: Bulky reagents such as L-Selectride® are sterically impeded from attacking the axial face by the two axial hydrogens. Consequently, they attack from the more open equatorial face, resulting in the formation of the cis isomer with the hydroxyl group in the axial position.
Experimental Protocols
Reduction with Sodium Borohydride (NaBH₄)
This procedure is adapted from established laboratory methods.[2]
-
Dissolution: In a suitable flask, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Slowly add water to quench the excess NaBH₄, followed by the addition of dilute hydrochloric acid to neutralize the mixture.
-
Extraction: Extract the product with diethyl ether (3x).
-
Workup: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Ketone: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching (Fieser Method): Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the weight of LiAlH₄ in grams.
-
Workup: Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with diethyl ether. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the product ratio by ¹H NMR or GC.
Reduction with L-Selectride®
Caution: L-Selectride® is a moisture-sensitive and pyrophoric reagent. Handle under an inert atmosphere with anhydrous solvents.
-
Setup: To a dry, nitrogen-flushed flask, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of water, followed by 3 M NaOH and 30% hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or GC.
Conclusion
The reduction of this compound provides a clear and predictable demonstration of sterically controlled diastereoselectivity. The choice of reducing agent allows for the selective formation of either the trans or cis diastereomer of 4-tert-butylcyclohexanol. For the synthesis of the thermodynamically favored trans isomer, the less hindered sodium borohydride or lithium aluminum hydride are the reagents of choice. For the targeted synthesis of the sterically more hindered cis isomer, the bulky L-Selectride® is exceptionally effective. This understanding of how reagent sterics influence stereochemical outcomes is a fundamental principle that can be applied to the rational design of more complex synthetic routes in pharmaceutical and materials science research.
References
Kinetic vs. Thermodynamic Control in the Reduction of 4-tert-Butylcyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reduction of 4-tert-butylcyclohexanone is a classic example in stereochemistry, offering a clear illustration of kinetic versus thermodynamic control. The rigid conformational bias imposed by the bulky tert-butyl group, which predominantly occupies the equatorial position, allows for a predictable study of the facial selectivity of hydride attack. This guide provides a comparative analysis of the stereochemical outcome of this reaction under different conditions, supported by experimental data and detailed protocols.
Performance Comparison: Stereoselectivity of Hydride Reductants
The ratio of the resulting diastereomeric alcohols, cis- and trans-4-tert-butylcyclohexanol, is highly dependent on the chosen reducing agent and reaction conditions. The trans isomer is the thermodynamically more stable product due to the hydroxyl group occupying the favored equatorial position. Conversely, the cis isomer, with the hydroxyl group in the sterically more hindered axial position, is the kinetic product.
The stereoselectivity of different reducing agents is summarized in the table below:
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Control |
| Sodium Borohydride (B1222165) (NaBH₄) | trans | ~12:88 | Kinetic |
| Lithium Aluminum Hydride (LiAlH₄) | trans | ~10:90 | Kinetic |
| L-Selectride® | cis | >98:2 | Kinetic |
| Al(Oi-Pr)₃ (i-PrOH) (MPV Reduction) | trans | ~23:77 | Thermodynamic |
Note: The Meerwein-Pondorff-Verley (MPV) reduction allows the reaction to reach equilibrium, thus reflecting the thermodynamic product ratio.[1]
Reaction Pathways and Stereochemical Rationale
The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl carbon. The two faces of the ketone are diastereotopic.
-
Axial Attack: Hydride attack from the axial face is sterically hindered by the axial hydrogens at the C3 and C5 positions. However, this trajectory leads to the formation of the more stable trans (equatorial) alcohol. This pathway is favored by small, unhindered reducing agents like NaBH₄ and LiAlH₄.
-
Equatorial Attack: Hydride attack from the equatorial face is less sterically hindered. This pathway leads to the formation of the less stable cis (axial) alcohol. This is the kinetically favored pathway for bulky reducing agents like L-Selectride®, where steric interactions with the axial hydrogens of the ring are minimized.
Caption: Reaction pathways for the reduction of this compound.
Experimental Protocols
Kinetic Control: Reduction with Sodium Borohydride
This protocol describes the reduction of this compound using sodium borohydride, which favors the formation of the trans isomer.
Materials:
-
This compound
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3 M Sulfuric acid
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 g, 6.48 mmol) in 20 mL of methanol.
-
Reduction: Cool the solution in an ice bath. While stirring, slowly add sodium borohydride (0.12 g, 3.17 mmol) in small portions.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Workup: Quench the reaction by carefully adding 10 mL of 3 M sulfuric acid. Add 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the product mixture.
-
Analysis: Determine the cis:trans ratio using ¹H NMR spectroscopy or gas chromatography.
Thermodynamic Control: Meerwein-Pondorff-Verley (MPV) Reduction
This protocol allows the system to reach equilibrium, yielding a product mixture representative of the thermodynamic stabilities of the isomers.[1]
Materials:
-
This compound
-
Aluminum isopropoxide (Al(Oi-Pr)₃)
-
Anhydrous isopropanol
-
Distillation apparatus
-
Heating mantle
-
Round-bottom flask
Procedure:
-
Setup: In a round-bottom flask equipped with a distillation head, add this compound (1.0 g, 6.48 mmol), aluminum isopropoxide (1.32 g, 6.48 mmol), and 20 mL of anhydrous isopropanol.
-
Reaction and Equilibration: Heat the mixture to a gentle reflux. Slowly distill off the acetone (B3395972) formed during the reaction along with isopropanol. The slow removal of acetone drives the equilibrium towards the products. Continue the reaction for several hours to ensure equilibrium is reached.
-
Workup: After cooling, hydrolyze the reaction mixture by the slow addition of dilute sulfuric acid.
-
Extraction: Extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentration and Analysis: Remove the solvent under reduced pressure and analyze the product ratio by ¹H NMR or GC.
References
A Comparative Guide to Diastereomeric Excess in 4-tert-Butylcyclohexanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 4-tert-butylcyclohexanol (B146172) serves as a fundamental model in organic chemistry for understanding diastereoselectivity in cyclic systems. The rigid chair conformation enforced by the bulky tert-butyl group leads to distinct axial and equatorial positions for the hydroxyl group in the cis and trans diastereomers, respectively. This guide provides a comparative analysis of common synthetic methods for producing 4-tert-butylcyclohexanol, with a focus on calculating the diastereomeric excess (de). Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting and performing these synthetic and analytical procedures.
Comparison of Synthetic Methods for 4-tert-Butylcyclohexanol
The most prevalent method for synthesizing 4-tert-butylcyclohexanol is the reduction of 4-tert-butylcyclohexanone. The choice of reducing agent significantly influences the diastereomeric outcome of the reaction. Below is a comparison of different reduction methods and their reported diastereoselectivities.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Diastereomeric Excess (% de) | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | trans | Varies, typically trans-favored | Not specified in sources, but trans is major product.[1][2] | [1][2] |
| L-Selectride® | cis | cis-favored | Not specified in sources, but cis is major product.[3] | [3] |
| Iridium Catalyst | cis | ~96:4 | ~92% (cis) | [4] |
| Hydrogenation (Ru catalyst) | cis | 81.9:15.9 | ~66% (cis) | [5] |
| Lithium Aluminum Hydride (LiAlH₄) | trans | trans-favored (91% trans) | ~82% (trans) | [6] |
Note: The diastereomeric excess is calculated using the formula: de = |(% major isomer - % minor isomer)| / |(% major isomer + % minor isomer)| * 100%
Experimental Protocols
Protocol 1: Synthesis of 4-tert-Butylcyclohexanol via Sodium Borohydride Reduction
This protocol describes the reduction of this compound using sodium borohydride, which typically favors the formation of the trans isomer.[3][7][8]
Materials:
-
This compound
-
Methanol (B129727) or Ethanol[7][8]
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)[7]
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound in methanol or ethanol (B145695) in an Erlenmeyer flask with magnetic stirring.[3][7]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution in small portions over approximately 15 minutes.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.[7]
-
Pour the reaction mixture into a beaker containing ice-water.[7]
-
Slowly add dilute hydrochloric acid to quench the excess sodium borohydride.[7]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 50 mL).[7]
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Analysis of Diastereomeric Excess by Gas Chromatography (GC)
Gas chromatography is a common method for separating and quantifying the cis and trans isomers of 4-tert-butylcyclohexanol.[7]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as one with a Carbowax® stationary phase, is suitable for separating the isomers.[4][7]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 150 °C) at a rate of 10 °C/min.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent, such as diethyl ether or dichloromethane.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The cis-isomer is expected to have a shorter retention time than the trans-isomer.[7][9]
-
Integrate the peak areas for both the cis and trans isomers.
-
Calculate the percentage of each isomer by dividing its peak area by the total peak area of both isomers and multiplying by 100.
-
Calculate the diastereomeric excess (de) using the formula provided above.
Protocol 3: Analysis of Diastereomeric Excess by ¹H NMR Spectroscopy
Proton NMR spectroscopy can also be used to determine the ratio of diastereomers by integrating the signals corresponding to the proton on the carbon bearing the hydroxyl group (H-1).[1][3][8]
Procedure:
-
Dissolve a sample of the product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The H-1 proton of the cis-isomer (axial proton) typically appears as a broad multiplet around 4.0 ppm.[3][8]
-
The H-1 proton of the trans-isomer (equatorial proton) typically appears as a multiplet with smaller coupling constants around 3.5 ppm.[3][8]
-
Integrate the signals for the H-1 protons of both isomers.
-
The ratio of the integration values corresponds to the ratio of the diastereomers.
-
Calculate the diastereomeric excess (de).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and determination of diastereomeric excess of 4-tert-butylcyclohexanol.
Caption: Experimental workflow for synthesis and analysis.
The stereochemical outcome of the reduction of this compound is a classic example of steric approach control.
Caption: Stereoselective reduction pathways.
References
- 1. scribd.com [scribd.com]
- 2. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. homework.study.com [homework.study.com]
Determining the Cis/Trans Isomer Ratio of 4-tert-Butylcyclohexanol Using ¹H NMR Spectroscopy
The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone can be readily determined by ¹H NMR spectroscopy. The relative ratio of the resulting diastereomeric alcohols, cis- and trans-4-tert-butylcyclohexanol, is quantified by integrating the distinct signals of the carbinol protons. This guide provides a comprehensive comparison and a detailed protocol for this analytical method.
The conformational preference of the bulky tert-butyl group, which predominantly occupies the equatorial position, locks the cyclohexane (B81311) ring. This conformational rigidity leads to distinct chemical shifts and coupling patterns for the axial and equatorial protons, particularly the carbinol proton (the proton on the carbon bearing the -OH group).
In cis-4-tert-butylcyclohexanol, the hydroxyl group is in an axial position, which places the carbinol proton in an equatorial position. Conversely, in the trans isomer, the hydroxyl group is equatorial, and the carbinol proton is axial. This difference in the local chemical environment results in distinguishable signals in the ¹H NMR spectrum. The equatorial proton of the cis isomer is deshielded and appears at a higher chemical shift (downfield) compared to the axial proton of the trans isomer.[1]
Key Differentiating ¹H NMR Signals:
-
cis-4-tert-butylcyclohexanol: The equatorial carbinol proton typically appears as a broad singlet or a multiplet around 4.0 ppm .[2][3] The multiplicity is due to the small axial-equatorial and equatorial-equatorial coupling constants.
-
trans-4-tert-butylcyclohexanol: The axial carbinol proton is observed further upfield, at approximately 3.5 ppm .[4] This signal usually appears as a triplet of triplets due to the large axial-axial couplings with the adjacent axial protons.[4][5]
By integrating the areas under these two distinct signals, the relative ratio of the cis and trans isomers in a mixture can be accurately determined.
Experimental Protocol
A detailed methodology for the sample preparation and ¹H NMR analysis is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 4-tert-butylcyclohexanol (B146172) isomer mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample has completely dissolved. If necessary, gently warm the sample or use a vortex mixer.
2. ¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters for a ¹H spectrum should be used. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Ensure the spectral width encompasses all the relevant signals, typically from 0 to 10 ppm.
3. Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals corresponding to the carbinol protons of the cis isomer (around 4.0 ppm) and the trans isomer (around 3.5 ppm).
-
The ratio of the integration values directly corresponds to the molar ratio of the cis and trans isomers.
Data Presentation
The quantitative data obtained from the ¹H NMR spectrum is summarized in the table below.
| Isomer | Carbinol Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration Value | Molar Ratio (%) |
| cis-4-tert-Butylcyclohexanol | Equatorial | ~4.0 | Multiplet (pentet) | Icis | (Icis / (Icis + Itrans)) * 100 |
| trans-4-tert-Butylcyclohexanol | Axial | ~3.5 | Triplet of Triplets | Itrans | (Itrans / (Icis + Itrans)) * 100 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration.
Experimental Workflow
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: Workflow for determining the cis/trans ratio of 4-tert-butylcyclohexanol via NMR.
References
Axial vs. Equatorial Nucleophilic Attack on 4-tert-Butylcyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of nucleophilic addition to cyclic ketones is a cornerstone of organic synthesis, with profound implications for the biological activity of molecules in drug discovery and development. The rigid chair conformation of 4-tert-butylcyclohexanone, enforced by the bulky tert-butyl group locked in the equatorial position, provides an excellent model system to study the factors governing the facial selectivity of nucleophilic attack.[1][2][3] This guide provides an objective comparison of axial and equatorial approaches of nucleophiles, supported by experimental data, detailed protocols, and a clear visualization of the reaction pathways.
The Decisive Factors: Steric Hindrance vs. Torsional Strain
The stereoselectivity of nucleophilic attack on this compound is primarily dictated by a delicate balance between two key factors: steric hindrance and torsional strain.[4][5]
-
Axial Attack: A nucleophile approaching from the axial face encounters steric hindrance from the axial hydrogens at the C-3 and C-5 positions.[6] However, this trajectory is generally favored for small nucleophiles as it avoids eclipsing interactions with the adjacent equatorial C-H bonds during the formation of the new carbon-nucleophile bond, thus minimizing torsional strain.[4] This pathway leads to the formation of the trans alcohol, where the newly formed hydroxyl group is in the more thermodynamically stable equatorial position.[7]
-
Equatorial Attack: An approach from the equatorial face avoids steric clash with the axial hydrogens but introduces significant torsional strain.[4] As the nucleophile approaches, the carbonyl carbon begins to rehybridize from sp² to sp³, and the forming C-Nu bond eclipses the adjacent C-H bonds. This pathway is generally favored by bulky nucleophiles where steric repulsion from the axial hydrogens becomes the dominant unfavorable interaction.[6] This attack results in the cis alcohol, with the hydroxyl group in the less stable axial position.[7]
The interplay of these effects is often rationalized using models such as the Felkin-Anh model, which predicts the trajectory of the nucleophile based on the steric and electronic properties of the substituents adjacent to the carbonyl group.[8][9][10]
Comparative Performance of Nucleophiles: Experimental Data
The ratio of the resulting cis (axial alcohol) and trans (equatorial alcohol) isomers is highly dependent on the steric bulk of the incoming nucleophile. The following table summarizes the product distribution for the reduction of this compound with various hydride-donating reagents.
| Reducing Agent | Nucleophile | % trans-4-tert-Butylcyclohexanol (Equatorial OH) | % cis-4-tert-Butylcyclohexanol (Axial OH) | Product Ratio (trans : cis) | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | H⁻ | ~71% | ~29% | 2.4 : 1 | [7] |
| Lithium Aluminum Hydride (LiAlH₄) | H⁻ | ~90% | ~10% | 9.5 : 1 | [7] |
| L-Selectride® (Lithium tri-sec-butylborohydride) | H⁻ | ~5% | ~95% | 1 : 20 | [7] |
As the data illustrates, smaller, less sterically demanding hydride sources like sodium borohydride and lithium aluminum hydride preferentially attack from the axial direction to yield the trans product.[7] In contrast, the highly hindered L-Selectride® is forced to attack from the less sterically congested equatorial face, leading to the formation of the cis product as the major isomer.[7]
Experimental Protocols
Detailed methodologies for the reduction of this compound are provided below.
Reduction with Sodium Borohydride (NaBH₄)[11][12][13]
-
Dissolution: Dissolve this compound (e.g., 22.5 mmol) in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 5 mL) in an Erlenmeyer flask.[11][12]
-
Reagent Preparation: In a separate beaker, carefully prepare a solution of sodium borohydride (e.g., 6 mmol) in the same solvent, which may also contain a base like sodium methoxide (B1231860) to stabilize the borohydride.[11]
-
Addition: Slowly add the sodium borohydride solution to the stirred solution of the ketone. The rate of addition should be controlled to manage any frothing.[11]
-
Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 20-30 minutes) to ensure the reaction goes to completion.[7][12]
-
Quenching: Pour the reaction mixture into a beaker containing ice water and slowly add dilute hydrochloric acid (e.g., 1.5 M or 3 M HCl) to neutralize the excess borohydride and the resulting alkoxide.[11][13][12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.[11][12]
-
Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic extract over an anhydrous drying agent like magnesium sulfate.[11]
-
Isolation and Analysis: Filter off the drying agent and evaporate the solvent to obtain the crude product. The product ratio can be determined using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[13][12]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
The protocol is similar to the sodium borohydride reduction, but with stricter safety precautions due to the higher reactivity of LiAlH₄. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and quenched carefully with a sequential addition of water and aqueous base.
Reduction with L-Selectride®
The procedure is analogous to the other hydride reductions, typically performed in an anhydrous THF solution at low temperatures (e.g., -78 °C) to control the reactivity of the bulky reagent.
Visualization of Reaction Pathways
The following diagram illustrates the two competing pathways for nucleophilic attack on this compound.
Caption: Competing pathways for nucleophilic attack on this compound.
This guide provides a foundational understanding of the factors governing the stereochemical outcome of nucleophilic additions to a conformationally locked cyclohexanone (B45756) system. The principles outlined here are broadly applicable in the rational design of synthetic routes for complex molecules where precise control of stereochemistry is paramount.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. reddit.com [reddit.com]
- 3. Solved "Analogous, this compound is locked in | Chegg.com [chegg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Axial or equatorial attack is possible on a cyclohexanone [ns1.almerja.com]
- 7. odinity.com [odinity.com]
- 8. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Assymetric Induction [www2.chemistry.msu.edu]
- 11. drnerz.com [drnerz.com]
- 12. chemistry-online.com [chemistry-online.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
A Comparative Guide to Computational Modeling of Transition States in 4-tert-Butylcyclohexanone Reduction
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of 4-tert-butylcyclohexanone is a cornerstone reaction in organic chemistry, serving as a benchmark for understanding nucleophilic addition to cyclic ketones. Computational modeling has emerged as a powerful tool to elucidate the intricate details of the reaction mechanism, particularly the transition states that govern stereoselectivity. This guide provides an objective comparison of various computational models used to study this reaction, supported by experimental data and detailed methodologies.
Computational Workflow for Transition State Analysis
The computational investigation of the this compound reduction transition state typically follows a structured workflow. This process begins with the construction of the reactant and product geometries, followed by a search for the transition state structure connecting them. Subsequent analysis validates the transition state and provides key energetic information.
Figure 1. A generalized workflow for the computational modeling of transition states in the reduction of this compound.
Comparison of Computational Models
The choice of computational model significantly impacts the accuracy and computational cost of predicting the stereoselectivity of this compound reduction. The following table summarizes the performance of various methods reported in the literature.
| Computational Model | Key Features | Predicted Major Product | Calculated Activation Energy Difference (Axial - Equatorial) | Experimental Product Ratio (axial:equatorial alcohol) | Reference |
| Ab initio (RHF/6-31G) | A foundational quantum mechanics method. | Equatorial Alcohol | 1.8 kcal/mol preference for axial attack | ~85:15 (with NaBH4) | [1] |
| Semi-empirical (AM1) | A computationally less expensive method that uses parameters derived from experimental data. | Equatorial Alcohol | 1.8 kcal/mol lower enthalpy of activation for the transition state leading to the trans (equatorial) product. | ~85:15 (with NaBH4) | [2] |
| Density Functional Theory (DFT) | A widely used method that includes electron correlation effects at a manageable computational cost. Specific functional and basis set combinations are crucial. | Equatorial Alcohol | Varies with functional and basis set, but generally predicts a preference for axial attack. | ~85:15 (with NaBH4) | [3] |
| Consideration of Twist-Boat Conformer | This approach investigates non-chair conformations of the cyclohexanone (B45756) ring in the transition state. | Equatorial Alcohol | The twist-boat conformation can be relevant to reactivity and facial selectivity, especially with smaller hydride reagents. | Varies with hydride reagent | [4][5] |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the results of computational studies.
Experimental Protocol: Sodium Borohydride (B1222165) Reduction
The experimental determination of the product ratio for the reduction of this compound is typically carried out as follows:
-
Reaction Setup : this compound is dissolved in a suitable solvent, commonly ethanol, at a controlled temperature (e.g., 25°C).
-
Reagent Addition : A solution of sodium borohydride (NaBH₄) is added to the ketone solution.
-
Quenching : After a set reaction time, the reaction is quenched, for example, by the addition of dilute acid.
-
Extraction and Analysis : The product mixture is extracted and the ratio of the resulting cis- and trans-4-tert-butylcyclohexanol is determined using techniques such as proton NMR or gas chromatography.
Computational Protocol: Ab initio and DFT Calculations
The general protocol for performing ab initio and Density Functional Theory (DFT) calculations to model the transition state is as follows:
-
Software : A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Model Building : The 3D structures of the reactants (this compound and a hydride source model, e.g., BH₄⁻ or LiH) and the expected products (cis- and trans-4-tert-butylcyclohexanolates) are built.
-
Geometry Optimization : The geometries of the reactants and products are optimized to their lowest energy conformations using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).
-
Transition State Search : A transition state search is initiated from a guess structure that is intermediate between the reactants and products. Common algorithms include Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 or QST3, or eigenvector-following methods.
-
Frequency Analysis : A frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the located transition state connects the intended reactants and products on the potential energy surface.
-
Energy Calculation : Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values. The activation energy is then calculated as the difference in Gibbs free energy between the transition state and the reactants.
Factors Influencing Stereoselectivity
Computational studies have highlighted several key factors that govern the stereochemical outcome of the reduction of this compound:
-
Steric Hindrance : The bulky tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies an equatorial position. This steric bulk can influence the trajectory of the incoming nucleophile.[2]
-
Torsional Strain : The developing bonds and changing hybridization at the carbonyl carbon during the nucleophilic attack can introduce torsional strain, which differs for the axial and equatorial attack pathways.
-
Electronic Effects : The electronic properties of the cyclohexanone ring and the approaching nucleophile can play a role in stabilizing one transition state over the other.[6]
-
Conformational Effects : While the chair conformation is the most stable for the ground state of this compound, computational studies have shown that non-chair conformations, such as the twist-boat, can be important in the transition state, particularly with smaller hydride reagents like LiAlH₄.[4][5] The consideration of these alternative conformations can be crucial for accurately predicting stereoselectivity.[4]
-
Nucleophile Size : The size of the hydride donor influences the preferred direction of attack. Smaller nucleophiles tend to favor axial attack, leading to the equatorial alcohol, while bulkier nucleophiles show a greater preference for equatorial attack.[4]
Conclusion
Computational modeling provides invaluable insights into the transition states of the this compound reduction, offering a detailed picture that complements experimental findings. The choice of computational method, from semi-empirical to high-level ab initio and DFT calculations, depends on the desired balance between accuracy and computational resources. While simpler models can often correctly predict the major product, more sophisticated approaches that consider factors like non-chair conformations are necessary for a more quantitative understanding of the stereoselectivity. The continued development of computational methods promises to further refine our understanding of this and other important chemical transformations.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 3. Ab initio, DFT and transition state theory calculations on 1,2-HF, HCI and CIF elimination reactions from CH2F–CH2Cl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
A Comparative Analysis of the Reactivity of Cyclohexanone and 4-tert-Butylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, understanding the subtle interplay of steric and electronic effects on molecular reactivity is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the reactivity of cyclohexanone (B45756) and its sterically hindered analogue, 4-tert-butylcyclohexanone. By examining key reactions and presenting supporting experimental data, we aim to furnish researchers with a clear understanding of how the conformational rigidity imposed by a bulky substituent influences reaction outcomes.
The Conformational Landscape: A Tale of Two Rings
Cyclohexanone exists as a rapid equilibrium of two chair conformations. This conformational flexibility means that substituents can occupy both axial and equatorial positions, and reactants can approach the carbonyl group from either face with relative ease.
In stark contrast, the voluminous tert-butyl group in this compound overwhelmingly favors the equatorial position to minimize steric strain, effectively "locking" the cyclohexane (B81311) ring into a single, rigid chair conformation.[1][2][3][4][5] This conformational rigidity has profound implications for the molecule's reactivity, particularly in reactions involving the carbonyl group and the adjacent α-carbons.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone of ketone chemistry. The steric environment around the carbonyl carbon dictates the trajectory of the incoming nucleophile and, consequently, the stereochemistry of the product.
Hydride Reduction
The reduction of cyclohexanones to their corresponding alcohols provides a classic example of diastereoselectivity. The outcome is highly dependent on the steric bulk of both the ketone and the reducing agent.
In the case of this compound, the locked conformation allows for a predictable stereochemical outcome. Small, unhindered nucleophiles like sodium borohydride (B1222165) (NaBH₄) preferentially attack from the axial face to avoid torsional strain with the axial hydrogens at C2 and C6, leading to the formation of the equatorial (trans) alcohol as the major product.[2][5] Conversely, bulky reducing agents, such as L-Selectride®, experience significant steric hindrance from the axial hydrogens and therefore attack from the less hindered equatorial face, yielding the axial (cis) alcohol as the predominant product.[2]
Table 1: Diastereoselectivity in the Reduction of this compound
| Reducing Agent | Major Product | % cis (Axial Alcohol) | % trans (Equatorial Alcohol) | Reference |
| NaBH₄ in EtOH | trans | 12 ± 3 | 88 ± 3 | [2] |
| L-Selectride® in THF | cis | 92 ± 1 | 8 ± 1 | [2] |
Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to cyclohexanones is another fundamental carbon-carbon bond-forming reaction. Similar to hydride reduction, the stereochemical outcome is governed by the steric accessibility of the carbonyl carbon. For this compound, the approach of the Grignard reagent is directed by the rigid conformation, leading to predictable diastereoselectivity.[6] The unsubstituted cyclohexanone, with its conformational mobility, will generally exhibit lower diastereoselectivity.
Enolate Formation and Reactivity
The acidity of the α-protons and the subsequent reactivity of the resulting enolate are critical aspects of ketone chemistry, enabling a wide range of functionalization reactions at the α-position.
Acidity of α-Protons
The pKa of the α-protons in a ketone is a measure of their acidity. The α-protons of a typical ketone have a pKa of approximately 19-20.[7] Alkyl substituents, being weakly electron-donating, can slightly decrease the acidity of the α-protons by destabilizing the resulting carbanion (enolate). Therefore, the α-protons of this compound are expected to be slightly less acidic than those of cyclohexanone, though this effect is generally small.
Table 2: Approximate pKa Values of α-Protons
| Compound | Functional Group | Approximate pKa | Reference |
| Cyclohexanone | Ketone | ~19-20 | |
| This compound | Ketone | ~20 |
Kinetic vs. Thermodynamic Enolate Formation
In unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions. The kinetic enolate is formed by removing the most accessible (least sterically hindered) proton, typically using a bulky, strong base at low temperatures. The thermodynamic enolate, which is the more stable, more substituted enolate, is favored under conditions that allow for equilibrium, such as higher temperatures and a weaker base.
While both cyclohexanone and this compound are symmetrical, the principles of enolate formation are crucial when considering their substituted derivatives. The steric hindrance imparted by the tert-butyl group in derivatives of this compound would be a deciding factor in directing regioselective enolate formation.
Experimental Protocols
Reduction of this compound with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
3 M Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (e.g., 3.24 mmol) in methanol (e.g., to a concentration of ~0.5 M) in a suitable flask with stirring.
-
To the stirred solution, add sodium borohydride (0.41 molar equivalents) in a single portion.
-
Continue stirring the reaction mixture for 20 minutes at room temperature.
-
Quench the reaction by the careful addition of 3 M sulfuric acid (e.g., 2 mL), followed by water (e.g., 5 mL).
-
Extract the product from the aqueous layer with two portions of diethyl ether (e.g., 8-10 mL each).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture (cis- and trans-4-tert-butylcyclohexanol) by ¹H NMR or GC-MS to determine the diastereomeric ratio.[2]
Oxidation of Cyclohexanol (B46403) to Cyclohexanone
Materials:
-
Cyclohexanol
-
Sodium dichromate dihydrate
-
Concentrated sulfuric acid
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
In a beaker, dissolve sodium dichromate dihydrate (e.g., 12.5 g) in water (e.g., 60 mL). With continuous stirring, slowly and carefully add concentrated sulfuric acid (e.g., 11 g, 6 mL). Allow the solution to cool.
-
Place cyclohexanol (e.g., 6 g) in a conical flask and add the dichromate solution in one portion, swirling to mix thoroughly.
-
Maintain the reaction temperature between 55 and 60 °C by cooling the flask in cold water as needed.
-
Once the exothermic reaction subsides, let the mixture stand for 1 hour with occasional swirling.
-
Transfer the mixture to a round-bottom flask, add water (e.g., 60 mL), and distill until about 30 mL of distillate is collected.
-
Saturate the distillate with salt and separate the cyclohexanone layer using a separatory funnel.
-
Extract the aqueous layer twice with ethyl acetate (e.g., 10 mL). Combine the organic extracts with the cyclohexanone layer.
-
Dry the combined organic phase with anhydrous magnesium sulfate, filter, and remove the ethyl acetate by distillation.
-
The remaining liquid is cyclohexanone.[8]
Visualizing Reaction Pathways and Workflows
Caption: Comparative nucleophilic addition to cyclohexanone and this compound.
Caption: General experimental workflow for the reduction of a cyclohexanone derivative.
Conclusion
The presence of a 4-tert-butyl group significantly impacts the reactivity of the cyclohexanone ring system. By locking the conformation, it introduces a high degree of steric hindrance that slows the rate of nucleophilic addition to the carbonyl group and dictates the stereochemical outcome of such reactions. While the electronic effect of the tert-butyl group on the acidity of the α-protons is minimal, its steric bulk is a powerful tool for controlling regioselectivity in the formation of enolates from substituted derivatives. For researchers in drug development and synthetic chemistry, a thorough understanding of these principles is essential for predicting and controlling the outcomes of reactions involving substituted cyclohexanones, ultimately enabling the efficient synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of this compound: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
analysis of 4-tert-butylcyclohexanone reduction using different spectroscopic methods
The reduction of 4-tert-butylcyclohexanone is a cornerstone experiment in organic chemistry, illustrating stereoselectivity and the application of various spectroscopic techniques for product characterization. This guide provides a detailed comparison of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in analyzing the reaction products, cis- and trans-4-tert-butylcyclohexanol.
Experimental Protocol: Reduction of this compound
This protocol outlines the reduction of this compound using sodium borohydride (B1222165), a common and selective reducing agent.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel)
-
Stir plate and magnetic stir bar
Procedure:
-
Dissolution: Dissolve this compound in a suitable alcohol like methanol or ethanol in an Erlenmeyer flask.[1][2]
-
Reduction: While stirring the solution at room temperature, slowly add sodium borohydride (NaBH₄) in small portions over approximately 15 minutes. The reaction may cause frothing.[1][3]
-
Reaction Time: Allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.[1]
-
Quenching: Pour the reaction mixture into a beaker containing ice-water.[1] Slowly and carefully add dilute hydrochloric acid to neutralize any excess sodium borohydride and the intermediate alkoxide. This step should be done cautiously as it produces hydrogen gas.[1][2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product using an organic solvent such as diethyl ether or dichloromethane.[1][4] Repeat the extraction process to maximize the yield.
-
Washing: Wash the combined organic extracts with water and then with brine (a saturated salt solution) to remove any remaining impurities.[3]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄).[1] Filter to remove the drying agent and then evaporate the solvent using a rotary evaporator to obtain the crude product, a mixture of cis- and trans-4-tert-butylcyclohexanol.
Spectroscopic Analysis and Data Comparison
The success of the reduction and the stereochemical outcome are determined by analyzing the product mixture using the following spectroscopic methods.
IR spectroscopy is primarily used to monitor the progress of the reaction by observing the disappearance of the reactant's key functional group and the appearance of the product's characteristic functional group.
-
Reactant (this compound): The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically found around 1715-1725 cm⁻¹.[5][6][7]
-
Product (4-tert-butylcyclohexanol): In the product spectrum, this carbonyl peak will be absent (or significantly diminished). The key indicator of a successful reduction is the appearance of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (O-H) group's stretching vibration.[5][8]
| Functional Group | Vibrational Mode | This compound (cm⁻¹)[6][7][9] | 4-tert-butylcyclohexanol (B146172) (cm⁻¹)[5][8] |
| Carbonyl | C=O Stretch | ~1715 (Strong, Sharp) | Absent |
| Hydroxyl | O-H Stretch | Absent | ~3300 (Strong, Broad) |
| C-H (sp³) | C-H Stretch | ~2870-2960 | ~2870-2960 |
| C-O | C-O Stretch | ~1220 | ~1060 |
NMR spectroscopy is the most powerful tool for determining the stereochemistry of the products, allowing for the differentiation and quantification of the cis and trans isomers.
¹H NMR Spectroscopy
The key to distinguishing between the cis and trans isomers is the signal for the proton on the carbon bearing the -OH group (the carbinol proton). Due to the rigid chair conformation enforced by the bulky t-butyl group, this proton experiences different magnetic environments in each isomer.[2]
-
trans-4-tert-butylcyclohexanol: The hydroxyl group is in the equatorial position, forcing the carbinol proton into the axial position. This axial proton is coupled to two other axial protons and two equatorial protons, resulting in a signal that is a triplet of triplets with a larger coupling constant. Its chemical shift is typically found further upfield, around 3.5 ppm .[2][10]
-
cis-4-tert-butylcyclohexanol: The hydroxyl group is axial, meaning the carbinol proton is equatorial. This equatorial proton is coupled to two axial and two equatorial protons, leading to a more complex signal with smaller coupling constants. Its signal appears further downfield, around 4.0 ppm .[2][11]
| Proton Environment | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Differentiating Feature |
| Carbinol Proton (-CHOH) | ~4.0[2][11] | ~3.5[2][11] | Distinct chemical shifts and coupling patterns. |
| tert-Butyl Protons | ~0.86 | ~0.86 | Overlapping singlets, not useful for differentiation. |
¹³C NMR Spectroscopy
¹³C NMR also shows distinct signals for the cis and trans isomers, providing another layer of confirmation. The chemical shifts of the carbons in the cyclohexyl ring, particularly the carbinol carbon and the carbons adjacent to it, are different for each isomer.
| Carbon Atom | This compound (δ, ppm)[6] | cis-4-tert-butylcyclohexanol (δ, ppm)[6] | trans-4-tert-butylcyclohexanol (δ, ppm)[6] |
| C=O or C-OH | ~212.7 | ~65.9 | ~70.5 |
| C-C(CH₃)₃ | ~46.7 | ~48.0 | ~47.5 |
| C(CH₃)₃ | ~32.5 | ~32.6 | ~32.4 |
| C(CH₃)₃ | ~27.6 | ~27.7 | ~27.7 |
| Ring CH₂ | ~41.3 | ~33.4, ~20.9 | ~36.1, ~25.6 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the product. While it doesn't typically distinguish between the cis and trans isomers directly, it confirms the identity of the product alcohol. The molecular ion peak [M]⁺ for 4-tert-butylcyclohexanol is expected at m/z 156. However, this peak can be weak or absent.[12]
Common fragments include:
-
[M-H₂O]⁺ (m/z 141): Loss of a water molecule.
-
[M-C(CH₃)₃]⁺ (m/z 99): Loss of the tert-butyl group. This is often a significant peak.[12]
-
m/z 57: The tert-butyl cation, [C(CH₃)₃]⁺, is frequently the base peak.[13]
| Fragment (m/z) | Identity | Significance |
| 156 | Molecular Ion [M]⁺ | Confirms molecular weight (may be weak).[12] |
| 141 | [M-H₂O]⁺ | Loss of water. |
| 99 | [M-C(CH₃)₃]⁺ | Loss of the t-butyl group.[12] |
| 57 | [C(CH₃)₃]⁺ | t-butyl cation; often the base peak.[13][14] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow from the starting material to the final spectroscopic analysis.
Caption: Workflow for the reduction and spectroscopic analysis of this compound.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. drnerz.com [drnerz.com]
- 4. scribd.com [scribd.com]
- 5. Solved In the reduction of this compound | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. Solved Analyze the IR spectrum of | Chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. Solved this compound Spectroscopy (IR, then 14, | Chegg.com [chegg.com]
- 10. Solved Reduction of 4-tert-butyl cyclohexanone using LiAlH g | Chegg.com [chegg.com]
- 11. youtube.com [youtube.com]
- 12. Solved 10. Mass Spectrum of 4-tert-Butylcyclohexanol The two | Chegg.com [chegg.com]
- 13. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C10H18O | CID 7392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Product Identity in Reactions of 4-tert-Butylcyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identity and purity of reaction products are paramount in chemical research and drug development. This guide provides a comparative overview of common reactions involving 4-tert-butylcyclohexanone and outlines robust analytical methods for validating the identity of the resulting products. Experimental data is presented to aid in the objective assessment of various synthetic and analytical approaches.
Common Synthetic Transformations of this compound
This compound is a versatile starting material for various chemical transformations, primarily involving nucleophilic addition to its carbonyl group. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position, which significantly influences the stereochemical outcome of these reactions. This section compares three common reactions: reduction, Grignard reaction, and the Wittig reaction.
Signaling Pathway: General Nucleophilic Addition to this compound
Caption: General mechanism of nucleophilic addition to this compound.
Comparison of Product Identity and Stereoselectivity
The choice of reagent significantly impacts the product distribution, particularly the ratio of stereoisomers. The following tables summarize the expected products and their analytical characteristics for the reduction, Grignard, and Wittig reactions.
Table 1: Product Distribution in the Reduction of this compound
| Reducing Agent | Major Product | Minor Product | Typical Product Ratio (trans:cis) |
| Sodium Borohydride (B1222165) (NaBH₄) | trans-4-tert-Butylcyclohexanol | cis-4-tert-Butylcyclohexanol | ~85:15 |
| Lithium Aluminum Hydride (LiAlH₄) | trans-4-tert-Butylcyclohexanol | cis-4-tert-Butylcyclohexanol | ~90:10 |
| L-Selectride® | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | ~8:92 |
Table 2: Products of Grignard and Wittig Reactions
| Reaction | Reagent | Product |
| Grignard | Methylmagnesium Bromide (CH₃MgBr) | cis- and trans-1-Methyl-4-tert-butylcyclohexanol |
| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | (4-tert-Butylcyclohexylidene)methane |
Analytical Techniques for Product Validation
A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and quantification of the products from this compound reactions.
Experimental Workflow: Product Validation
Caption: A typical workflow for the validation of product identity.
Table 3: Spectroscopic Data for this compound and its Reaction Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| This compound | 2.2-2.4 (m, 4H), 1.4-1.6 (m, 5H), 0.9 (s, 9H) | 212.5 (C=O), 47.5, 41.2, 32.5, 27.6 | ~2960 (C-H), ~1715 (C=O) |
| trans-4-tert-Butylcyclohexanol | 3.5 (tt, 1H), 1.0-2.1 (m, 9H), 0.85 (s, 9H) | 70.5 (C-OH), 48.1, 36.2, 32.7, 27.7, 25.7 | ~3350 (O-H, broad) , ~2950 (C-H) |
| cis-4-tert-Butylcyclohexanol | 4.0 (m, 1H), 1.2-1.9 (m, 9H), 0.86 (s, 9H) | 66.8 (C-OH), 48.0, 33.5, 32.6, 27.7, 21.0 | ~3350 (O-H, broad) , ~2950 (C-H) |
| (4-tert-Butylcyclohexylidene)methane | ~4.6 (s, 2H), 0.8-2.4 (m, 9H), 0.85 (s, 9H) | ~150 (=C), ~106 (=CH₂), ~48, ~36, ~32, ~27 | ~3070 (=C-H), ~2950 (C-H), ~1650 (C=C) |
Experimental Protocols
Reduction of this compound with Sodium Borohydride
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 g, 6.48 mmol) in methanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (0.25 g, 6.61 mmol) in small portions over 10 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
Slowly add 1 M HCl (10 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product by GC-MS and NMR to determine the product ratio and confirm the identity of the isomers.
Grignard Reaction with Methylmagnesium Bromide
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 g, 6.48 mmol) in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (2.4 mL, 7.2 mmol, 1.1 eq) dropwise via a syringe.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) and characterize by NMR and IR spectroscopy.
Wittig Reaction with Methylenetriphenylphosphorane
Materials:
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
Procedure:
-
To a flame-dried flask under an inert atmosphere, add methyltriphenylphosphonium bromide (2.53 g, 7.08 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C and add potassium tert-butoxide (0.79 g, 7.04 mmol) portion-wise. A yellow-orange color indicates the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of this compound (1.0 g, 6.48 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane) to isolate (4-tert-butylcyclohexylidene)methane.
-
Characterize the product by NMR and IR spectroscopy.
This guide provides a framework for understanding and validating the products of common reactions of this compound. For specific research applications, optimization of reaction conditions and analytical methods may be necessary.
A Comparative Guide to the Stereoselective Reduction of Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of substituted cyclohexanones is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecular architectures with defined three-dimensional arrangements. This guide provides an objective comparison of various methods for the stereoselective reduction of this important class of compounds, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the rational selection of synthetic strategies.
Principles of Stereoselectivity in Cyclohexanone (B45756) Reductions
The stereochemical outcome of the reduction of a substituted cyclohexanone is primarily governed by the trajectory of the hydride nucleophile's attack on the carbonyl carbon. In a chair-like conformation, the two faces of the carbonyl are diastereotopic, leading to the formation of either an axial or an equatorial alcohol. The facial selectivity of this attack is influenced by a combination of steric and electronic factors.
Two dominant models are often invoked to predict the stereochemical course of these reactions:
-
Steric Approach Control (Felkin-Anh Model): This model emphasizes the steric hindrance presented to the incoming nucleophile. For small, unhindered reducing agents, the hydride prefers to attack along a trajectory that avoids steric clash with adjacent substituents. In the case of cyclohexanones, this often corresponds to an "axial attack," leading to the thermodynamically more stable equatorial alcohol. Conversely, bulky reducing agents experience significant steric hindrance from the axial hydrogens at the C-3 and C-5 positions, favoring an "equatorial attack" to produce the axial alcohol.
-
Chelation Control: In substrates possessing a nearby Lewis basic group (e.g., a hydroxyl or alkoxy group), a multivalent metal cation from the reducing agent or an additive can coordinate to both the carbonyl oxygen and the heteroatom of the substituent. This coordination locks the conformation of the cyclohexanone ring, leading to a highly directed hydride delivery, often overriding the predictions of the Felkin-Anh model.
Diastereoselective Reductions: A Comparison of Common Reducing Agents
The choice of reducing agent is the most critical factor in controlling the diastereoselectivity of cyclohexanone reductions. The table below summarizes the performance of several common hydride reagents in the reduction of various substituted cyclohexanones.
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Diastereomeric Ratio (axial-OH : equatorial-OH) | Reference(s) |
| 4-tert-Butylcyclohexanone | NaBH₄ | EtOH | 25 | 12 : 88 | [1] |
| This compound | LiAlH₄ | THF | 20 | 10 : 90 | [2] |
| This compound | L-Selectride® | THF | -78 | 98 : 2 | [1] |
| This compound | Meerwein-Ponndorf-Verley | i-PrOH | - | 77 : 23 | [3] |
| 2-Methylcyclohexanone | NaBH₄ | - | - | 25 : 75 (trans:cis) | [4] |
| 2-Methylcyclohexanone | MOF-808 (MPV) | i-PrOH | - | 25 : 75 (cis:trans) | [5] |
| 3-Methylcyclohexanone | MOF-808 (MPV) | i-PrOH | - | 69 : 31 (cis:trans) | [5] |
| cis-2,6-Dimethylcyclohexanone | NaBH₄ | MeOH | - | 76 : 24 | [3] |
| cis-2,6-Dimethylcyclohexanone | LiAlH₄ | Et₂O | - | 52 : 48 | [3] |
| 2,4-Di-tert-butylcyclohexanone | NaBH₄ | MeOH | RT | ~15 : 85 (cis:trans) | [6] |
| 2,4-Di-tert-butylcyclohexanone | LiAlH₄ | Et₂O/THF | 0-RT | ~10 : 90 (cis:trans) | [6] |
| 2,4-Di-tert-butylcyclohexanone | L-Selectride® | THF | -78 | >98 : 2 (cis:trans) | [6] |
Enantioselective Reductions: Catalytic Approaches to Chirality
For the synthesis of enantiomerically pure or enriched alcohols from prochiral cyclohexanones, catalytic asymmetric methods are indispensable. Two prominent strategies are the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) and biocatalysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂) to achieve highly enantioselective reductions of a wide range of ketones.[7][8] The catalyst forms a complex with the borane, which then coordinates to the ketone in a stereochemically defined manner, directing the hydride transfer to one of the two enantiotopic faces of the carbonyl. This method is known for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[9][10] For instance, the CBS reduction has been successfully applied to the synthesis of various chiral alcohols with excellent enantiomeric excess (ee), often exceeding 95%.[9]
Biocatalytic Reductions
Enzymes, particularly ketoreductases and alcohol dehydrogenases found in microorganisms like baker's yeast (Saccharomyces cerevisiae), offer an environmentally benign and highly selective alternative for the reduction of cyclohexanones.[11] These biocatalysts can exhibit exquisite chemo-, regio-, and stereoselectivity, often providing access to enantiomerically pure alcohols that are difficult to obtain through traditional chemical methods. The use of whole-cell biocatalysts can be particularly advantageous as it obviates the need for enzyme purification and cofactor regeneration.[12]
Experimental Protocols
Diastereoselective Reduction of this compound with L-Selectride® (Equatorial Attack)
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
3 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.5 M solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).
-
Stir the mixture for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired axial alcohol.[11]
Enantioselective Reduction of a Prochiral Ketone via Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
Prochiral ketone
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the (R)- or (S)-CBS catalyst (0.05 - 0.1 eq) and dissolve it in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -20 °C and room temperature).
-
Slowly add the borane source (1.0 - 1.5 eq) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched alcohol.
Visualizing Reaction Pathways
The stereochemical outcome of cyclohexanone reduction can be visualized as a choice between two competing pathways: axial and equatorial attack of the hydride. The relative energies of the transition states for these two pathways determine the product distribution.
Caption: Pathways for the stereoselective reduction of a substituted cyclohexanone.
A typical experimental workflow for the diastereoselective reduction of a substituted cyclohexanone followed by purification is outlined below.
Caption: A generalized experimental workflow for stereoselective cyclohexanone reduction.
References
- 1. chemconnections.org [chemconnections.org]
- 2. youtube.com [youtube.com]
- 3. chemconnections.org [chemconnections.org]
- 4. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Yeast Reduction of Ethyl Acetoacetate: (S)‐( + )‐Ethyl 3‐Hydroxybutanoate | Semantic Scholar [semanticscholar.org]
- 8. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. grokipedia.com [grokipedia.com]
A Comparative Guide to the Conformational Preference of the Tert-Butyl Group: The A-Value
The steric bulk of a substituent is a critical factor in determining the conformational preferences of cyclic molecules, a principle of fundamental importance in drug design and materials science. The Winstein-Holness A-value provides a quantitative measure of this steric demand. This guide offers a comprehensive comparison of the A-value of the tert-butyl group with other common substituents, supported by experimental data and detailed protocols for its determination.
The A-Value: Quantifying Steric Hindrance
The A-value, or conformational free energy, represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a substituent on a cyclohexane (B81311) ring. A larger A-value signifies a stronger preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. The tert-butyl group is renowned for its exceptionally large A-value, effectively "locking" the cyclohexane ring in a conformation where the tert-butyl group occupies an equatorial position.[1][2]
Comparative Analysis of A-Values
The substantial steric hindrance imposed by the tert-butyl group is evident when its A-value is compared with those of other common substituents. This large value is a direct consequence of the steric clash between the bulky tert-butyl group and the axial hydrogens on the same side of the cyclohexane ring when it is in the axial position.
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CN | 0.17-0.24 |
| -F | 0.24-0.28 |
| -Cl | 0.43-0.53 |
| -Br | 0.38-0.48 |
| -I | 0.43-0.47 |
| -OH (non-H-bonding solvent) | 0.6 |
| -CH₃ (Methyl) | 1.70 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| -C₆H₅ (Phenyl) | 3.0 |
| -COOH | 1.35 |
| -COOCH₃ | 1.27-1.31 |
Table 1: A-Values for Common Substituents on a Cyclohexane Ring. Data sourced from various experimental determinations, primarily using low-temperature NMR spectroscopy.[3][4]
Experimental Determination of the A-Value
The primary experimental technique for determining A-values is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By slowing the rate of chair-chair interconversion on the NMR timescale, the distinct signals for the axial and equatorial conformers can be observed and quantified.
Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve a known concentration of tert-butylcyclohexane (B1196954) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)).
-
The concentration should be optimized to provide a good signal-to-noise ratio without causing significant intermolecular interactions.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
2. NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid, and a single, time-averaged signal is observed for the methine proton on the carbon bearing the tert-butyl group.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
Continue to lower the temperature until the single peak for the methine proton broadens, separates (decoalesces), and finally resolves into two distinct signals corresponding to the axial and equatorial conformers. This typically occurs at temperatures well below -60 °C.
3. Data Analysis and Calculation:
-
Integration: Carefully integrate the signals corresponding to the axial and equatorial protons at the lowest achievable temperature where the peaks are well-resolved. The ratio of the integrals is equal to the ratio of the populations of the two conformers.
-
Equilibrium Constant (K): Calculate the equilibrium constant (K) for the conformational equilibrium: K = [Equatorial Conformer] / [Axial Conformer] = Integral_equatorial / Integral_axial
-
Gibbs Free Energy (A-Value): Use the following equation to calculate the Gibbs free energy difference (ΔG°), which is the A-value: A-value = -RT ln(K) where:
-
R is the ideal gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin at which the measurement was taken.
-
Signaling Pathway and Experimental Workflow
The logical progression of the experimental determination of the A-value can be visualized as follows:
This guide provides a foundational understanding of the A-value of the tert-butyl group and its experimental determination. The significant steric bulk of the tert-butyl group, as quantified by its large A-value, is a cornerstone concept in stereochemistry with wide-ranging implications in chemical and biological sciences.
References
A Comparative Analysis of Product Ratios in the Reduction of 4-tert-Butylcyclohexanone: Experimental Data vs. Theoretical Predictions
The stereoselective reduction of 4-tert-butylcyclohexanone serves as a cornerstone in the study of conformational analysis and reaction mechanisms in organic chemistry. The rigid chair conformation, enforced by the bulky tert-butyl group, provides a valuable model for investigating the facial selectivity of nucleophilic attack on a carbonyl group. This guide presents a comparative analysis of experimentally observed product ratios versus theoretically predicted outcomes for the formation of cis- and trans-4-tert-butylcyclohexanol. This analysis is crucial for researchers and professionals in drug development and chemical synthesis, where precise control of stereochemistry is paramount.
The reduction of this compound yields two diastereomeric products: the trans isomer, where the hydroxyl group is in the equatorial position, and the cis isomer, with an axial hydroxyl group. The relative amounts of these products are dictated by the reaction conditions, particularly the steric bulk of the hydride-donating reagent.
Experimental vs. Predicted Product Ratios
The stereochemical outcome of the reduction is primarily governed by the pathway of hydride attack on the carbonyl carbon. Attack from the axial face leads to the formation of the equatorial alcohol (trans product), while equatorial attack results in the axial alcohol (cis product). Theoretical models, such as the Felkin-Anh model, predict the favored pathway by considering torsional strain and steric hindrance in the transition state.[1] Generally, smaller, less sterically hindered nucleophiles are predicted to favor axial attack, leading to the thermodynamically more stable equatorial product. Conversely, bulkier reagents are expected to favor equatorial attack to avoid steric clashes with the axial hydrogens, yielding the kinetic, less stable axial product.[1][2]
The following table summarizes the experimental product ratios obtained with different reducing agents and compares them with the general theoretical predictions.
| Reducing Agent | Experimental trans : cis Ratio (Equatorial : Axial) | Predominant Product | Theoretical Prediction Basis |
| Sodium Borohydride (B1222165) (NaBH₄) | 2.4 : 1.0 to ~88 : 12 | trans (Equatorial) | As a relatively small nucleophile, NaBH₄ is predicted to favor axial attack to form the more stable equatorial alcohol. This is often described as "product development control," where the transition state resembles the more stable product.[1][3][4] |
| Lithium Aluminum Hydride (LiAlH₄) | 9.5 : 1.0 | trans (Equatorial) | Similar to NaBH₄, LiAlH₄ is considered a small nucleophile and is thus predicted to favor axial attack, leading to the predominant formation of the trans product.[1][3] |
| L-Selectride® | 1.0 : 20 to ~8 : 92 | cis (Axial) | L-Selectride® (lithium tri-sec-butylborohydride) is a sterically bulky reducing agent. Theoretical models predict that its size will favor equatorial attack to avoid 1,3-diaxial interactions, resulting in the cis product as the major isomer. This is an example of "steric approach control."[1][3][5] |
| Iridium Catalyst with Trimethyl Phosphite | ~4 : 96 | cis (Axial) | The high selectivity for the cis isomer suggests a mechanism where the bulky catalyst complex dictates an equatorial approach for the hydride transfer.[6] |
Reaction Pathway Diagram
The diagram below illustrates the two competing reaction pathways for the reduction of this compound. The choice of reducing agent influences the energetic favorability of either the axial or equatorial attack, thus determining the final product ratio.
Caption: Reaction pathways in the reduction of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the reduction of this compound with sodium borohydride.
Sodium Borohydride Reduction in Ethanol (B145695) [4][7]
-
Dissolution: Dissolve this compound in 95% ethanol in an Erlenmeyer flask and stir the solution at room temperature.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in small portions over a period of 15-20 minutes.
-
Reaction: Allow the mixture to stir at room temperature for an additional 30 minutes.
-
Quenching: Pour the reaction mixture into a beaker containing a mixture of ice and water. Slowly add dilute hydrochloric acid to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product mixture.
-
Analysis: Determine the product ratio of cis- and trans-4-tert-butylcyclohexanol using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Sodium Borohydride Reduction in Methanol (B129727) [3][9]
-
Preparation of Ketone Solution: Combine this compound with methanol in an Erlenmeyer flask.
-
Preparation of Borohydride Solution: In a separate beaker, dissolve sodium borohydride in a solution of sodium methoxide (B1231860) in methanol.
-
Reaction: Carefully add the sodium borohydride solution to the ketone solution. Swirl the flask intermittently for five minutes.
-
Workup: Pour the reaction mixture into a beaker containing ice water and hydrochloric acid.
-
Extraction: Transfer the resulting solution to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the ether extract with water, followed by a brine solution. Dry the ether layer over anhydrous sodium sulfate.
-
Isolation: Decant the solution and remove the solvent by rotary evaporation to obtain the product.
-
Analysis: Analyze the product mixture by proton NMR and/or GC-MS to determine the diastereomeric ratio.[9]
Logical Workflow for Stereochemical Outcome Prediction
The decision-making process for predicting the major product in the reduction of substituted cyclohexanones can be visualized as follows:
Caption: Decision workflow for predicting the stereochemical outcome.
References
- 1. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. odinity.com [odinity.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Reduction of this compound: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. scribd.com [scribd.com]
- 9. drnerz.com [drnerz.com]
Safety Operating Guide
Proper Disposal of 4-tert-Butylcyclohexanone: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of 4-tert-butylcyclohexanone, tailored for researchers, scientists, and drug development professionals.
This compound is a solid compound that is harmful if swallowed and presents a long-term hazard to aquatic life.[1][2] Adherence to correct disposal protocols is crucial to mitigate these risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Assessment
Before beginning any disposal procedure, it is essential to be aware of the primary hazards associated with this compound.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][3][4] | Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][5] |
| Chronic Aquatic Hazard (Category 2) | Toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1][2] Do not dispose of down the drain. |
| Eye and Skin Irritation | May cause eye and skin irritation.[6] | Wear appropriate eye and skin protection.[6] |
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the following minimum personal protective equipment:
-
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[7]
-
Body Protection: A laboratory coat to prevent skin exposure.[3][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste process. Follow these steps to ensure safe and compliant disposal.
Waste Collection and Segregation
Collect all waste containing this compound in a dedicated, chemically compatible container.[7] The container must be in good condition and have a secure, tight-fitting lid to prevent leaks or spills.[7]
Labeling the Waste Container
Properly label the waste container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound".[7]
-
The approximate quantity of the waste.[7]
-
The date when the first waste was added to the container.[7]
Storage of Chemical Waste
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[7] This storage area should be away from incompatible materials such as strong oxidizing agents and sources of ignition.[4][7]
Arranging for Final Disposal
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7] Do not attempt to dispose of this chemical waste through standard trash or by pouring it down the drain.[2][7]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.[6]
-
Wearing appropriate PPE, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7]
-
Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[6][7]
-
Clean the affected area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Tert-butylcyclohexanone
This guide provides immediate and essential safety and logistical information for handling 4-tert-butylcyclohexanone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Quantitative Data Summary
The following tables summarize the key quantitative safety and physical property data for this compound.
Physical and Chemical Properties
| Property | Value | Citations |
| Physical State | White crystalline solid | [1] |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Melting Point | 47-51 °C | [1][3] |
| Boiling Point | 113-116 °C at 20 mmHg | [1][3] |
| Flash Point | 96 °C (204.8 °F) - closed cup | [1][3][4] |
| Solubility | Almost insoluble in water; soluble in alcohol, chloroform, and oils. | [1][5] |
Toxicological Data
| Endpoint | Value | Species | Citations |
| Acute Oral Toxicity (LD50) | > 300 - <= 2000 mg/kg bw | Rat (female) | [6] |
| Acute Dermal Toxicity (LD50) | 5 g/kg | Rabbit | [1][4] |
| Toxicity to daphnia and other aquatic invertebrates (LC50) | 12.234 mg/L - 48 h | Daphnia sp. | [5] |
| Toxicity to algae (EC50) | 45 mg/L - 72 h | Desmodesmus subspicatus | [5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][7] It is also toxic to aquatic life with long-lasting effects.[3][8] Adherence to proper PPE protocols is mandatory.
Required Personal Protective Equipment
| PPE Category | Specification | Standard | Citations |
| Eye Protection | Chemical safety goggles or glasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166. | [1][4][7] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | [1][4][7][8] | |
| Body Protection | Laboratory coat or other protective clothing. | [1][4][7][8] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated or exposure limits are exceeded. | OSHA 29 CFR 1910.134 or European Standard EN 149. | [4][7] |
Experimental Protocol: Safe Handling, Storage, and Disposal
Handling Procedure
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of dust.[1][4][7]
-
Avoid Dust Formation: Minimize dust generation and accumulation during handling.[3][4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3][4] Do not eat, drink, or smoke in the work area.[1][3][6]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[3][4][7]
Storage Procedure
-
Container: Keep the container tightly closed when not in use.[3][4]
-
Location: Store in a cool, dry, and well-ventilated area.[2][3][4]
-
Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[3][4][9]
Spill and Accidental Release Measures
-
Immediate Action: In case of a spill, clean it up immediately, observing all safety precautions.[4]
-
Containment: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[8]
-
Cleanup: Sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal as hazardous waste.[1][2][4][8]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.[1][4]
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.[8]
Disposal Plan
-
Waste Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[8]
-
Containerization: Collect waste in a suitable, closed, and clearly labeled container. The label should include "Hazardous Waste" and the full chemical name.[2][8]
-
Environmental Protection: Do not dispose of the chemical down the drain or into the environment.[2][8]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][8]
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure | Citations |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [2][4][7] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. | [2][4][7] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [2][4][7] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [2][4][7] |
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
